Linalyl anthranilate
Description
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIJSULEEDNKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Record name | LINALYL ANTHRANILATE | |
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DSSTOX Substance ID |
DTXSID2025503 | |
| Record name | Linalyl anthranilate | |
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Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992), Liquid, Pale straw-coloured oily liquid; Gardenia-like aroma | |
| Record name | LINALYL ANTHRANILATE | |
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| Record name | Linalyl anthranilate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Linalyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
370.00 to 371.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl anthranilate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in water; Soluble in dimethyl sulphoxide, Soluble (in ethanol) | |
| Record name | LINALYL ANTHRANILATE | |
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| Record name | Linalyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.052-1.058 (15.5°) | |
| Record name | Linalyl anthranilate | |
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CAS No. |
7149-26-0 | |
| Record name | LINALYL ANTHRANILATE | |
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| Record name | Linalyl anthranilate | |
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| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-(2-aminobenzoate) | |
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| Record name | LINALYL ANTHRANILATE | |
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Foundational & Exploratory
Linalyl Anthranilate (CAS: 7149-26-0): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalyl anthranilate (C₁₇H₂₃NO₂), an aromatic monoterpenoid ester, is a compound of significant interest due to its dual applications in the fragrance/flavor industries and its emerging potential as an antimicrobial agent. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, comprehensive spectral analysis, and a thorough examination of its biological activities, with a focus on its antimicrobial mechanism of action. This document is intended to serve as a core reference for researchers engaged in the study and application of this versatile molecule.
Chemical and Physical Properties
This compound is a colorless to pale yellow oily liquid with a characteristic floral, gardenia-like aroma and a sweet, orange-like flavor profile.[1][2] It is an ester formed from the terpenoid alcohol linalool (B1675412) and the aromatic amino acid derivative, anthranilic acid.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 7149-26-0 | [3] |
| Molecular Formula | C₁₇H₂₃NO₂ | [3] |
| Molecular Weight | 273.37 g/mol | [3] |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | [3] |
| Synonyms | Linalyl 2-aminobenzoate, Anthranilic acid, linalyl ester | [3] |
| InChIKey | WHIJSULEEDNKPD-UHFFFAOYSA-N | [3] |
| SMILES | CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C | [3] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow clear oily liquid | [4] |
| Boiling Point | 370.00 to 371.00 °C @ 760.00 mm Hg | [3][4] |
| Density | 0.996 to 1.006 g/cm³ @ 25.00 °C | [4] |
| Refractive Index | 1.513 to 1.523 @ 20.00 °C | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethyl sulfoxide | [3] |
| logP (o/w) | 4.8 - 5.8 (estimated) | [3][4] |
| Flash Point | 235.56 °C (456.00 °F) TCC | [4] |
| Vapor Pressure | 0.000001 mmHg @ 25.00 °C (estimated) | [4] |
| Kovats RI | 2057, 2157 (non-polar column) | [3] |
Synthesis of this compound
This compound is primarily synthesized chemically, as its reported natural occurrence is now widely believed to be the result of analytical misidentification.[5] The main industrial routes involve the reaction of a linalool source with an anthranilate precursor.
Synthesis Route 1: Esterification of Linalool with Isatoic Anhydride (B1165640)
This is the most common and widely documented method, involving the nucleophilic attack of linalool on isatoic anhydride, catalyzed by a base such as sodium hydroxide (B78521).[1] The reaction proceeds via ring-opening of the anhydride, followed by esterification and decarboxylation.
Figure 1. Synthesis of this compound from Linalool and Isatoic Anhydride.
Synthesis Route 2: Transesterification
An alternative method involves the transesterification of a more reactive linalyl ester, such as linalyl formate, with methyl anthranilate, using sodium linalool as a catalyst.[1]
Figure 2. Transesterification route to this compound.
Spectroscopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is critical for the identification and purity assessment of this compound. The mass spectrum is characterized by a molecular ion peak [M]⁺ at m/z 273. Key fragment ions are observed at m/z 137 (base peak, corresponding to the linalyl cation radical), 120, and 119, which are characteristic of the anthranilate moiety.[3][5] The Kovats retention index on a non-polar column is typically in the range of 2050-2160.[3]
Infrared (IR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups. The spectrum is typically recorded "between salts" (neat).
-
~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group.
-
~3080-3010 cm⁻¹: C-H stretching of the vinyl and alkene groups.
-
~2970-2850 cm⁻¹: C-H stretching of aliphatic methyl and methylene (B1212753) groups.
-
~1710-1690 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1615 cm⁻¹: N-H bending (scissoring) of the primary amine.
-
~1240 cm⁻¹: C-O stretching of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for definitive structural elucidation. Chemical shifts are dependent on the solvent used (typically CDCl₃).
-
¹H NMR: Signals corresponding to the aromatic protons of the anthranilate ring are expected between δ 6.5-8.0 ppm. The vinyl protons of the linalyl group appear around δ 5.0-6.0 ppm. Aliphatic protons, including the characteristic methyl groups of the linalyl moiety, resonate in the upfield region of δ 1.0-2.5 ppm. The broad singlet for the -NH₂ protons is also a key feature.
-
¹³C NMR: The carbonyl carbon of the ester is typically observed around δ 168 ppm. Aromatic carbons appear in the δ 110-150 ppm range. The olefinic carbons of the linalyl group are found between δ 110-145 ppm, and the aliphatic carbons are in the δ 15-85 ppm range.
Biological Activity: Antimicrobial Properties
Recent research has highlighted the potential of this compound as an antimicrobial agent, particularly against multidrug-resistant bacteria. A key study demonstrated its bactericidal activity against carbapenemase-producing Klebsiella pneumoniae (KPC-KP).
Table 3: Antimicrobial Activity of this compound against KPC-KP
| Condition | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound alone | 2.5% (v/v) | [6] |
| This compound + Meropenem | 1.25% (v/v) | [6] |
Mechanism of Action
The antimicrobial action of this compound against Gram-negative bacteria is multifaceted, primarily targeting the bacterial cell membrane and inducing oxidative stress. The proposed mechanism involves several key steps:
-
Membrane Destabilization: this compound disrupts the integrity of the bacterial outer and inner membranes.
-
Increased Permeability: This disruption leads to increased membrane permeability, allowing the influx of substances that are normally excluded and the leakage of essential intracellular components like nucleic acids and proteins.
-
ROS Generation: The compound induces the production of intracellular Reactive Oxygen Species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.
-
Oxidative Stress: The surge in ROS overwhelms the bacterial antioxidant defenses, leading to a state of severe oxidative stress.
-
Lipid Peroxidation: ROS attacks the polyunsaturated fatty acids in the cell membrane, initiating lipid peroxidation, which further compromises membrane structure and function.
-
Cell Death: The combined effects of membrane damage, intracellular leakage, and oxidative damage culminate in bacterial cell death.
Figure 3. Proposed antimicrobial mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis Protocol: From Linalool and Isatoic Anhydride
This protocol is adapted from the general procedure described in U.S. Patent 3,123,631.[6]
Figure 4. General workflow for the synthesis of this compound.
-
Materials: Linalool, Isatoic Anhydride, Sodium Hydroxide (pellets), distilled water, separatory funnel, round-bottom flask, heating mantle, condenser, vacuum distillation apparatus.
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 eq). b. Add linalool (1.0-1.1 eq). If the reactants are solid or highly viscous, a minimal amount of a high-boiling inert solvent like dioxane can be used. c. Add a catalytic amount of sodium hydroxide (approx. 0.05 eq). d. Slowly heat the mixture with stirring. At approximately 65 °C, the evolution of carbon dioxide gas should become noticeable. e. Maintain the reaction temperature between 65-95 °C until the gas evolution ceases, indicating the consumption of isatoic anhydride. This may take several hours. f. Allow the reaction mixture to cool to room temperature. g. Transfer the mixture to a separatory funnel and dilute with approximately three volumes of cold distilled water. h. The crude this compound will separate as a denser, oily layer. Separate the organic layer. i. Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate. j. Purify the crude product via vacuum fractional distillation to yield pure this compound.
Antimicrobial Assay Protocols
The following protocols are for assessing the antimicrobial activity and elucidating the mechanism of action against a target bacterium such as K. pneumoniae.
-
Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Method): a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). b. Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL). c. Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). e. Add a resazurin (B115843) solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours. f. The MIC is determined as the lowest concentration of this compound that prevents the color change of resazurin from blue (no growth) to pink (growth).[7]
-
Outer Membrane (OM) Permeability Assay (NPN Uptake): a. Grow bacteria to mid-log phase, then harvest and resuspend the cells in a buffer (e.g., 5 mM HEPES, pH 7.2). b. In a 96-well black microtiter plate, add the bacterial suspension. c. Add N-phenyl-1-naphthylamine (NPN) to a final concentration of 10-30 µM. d. Add this compound to the desired final concentrations. Use a known membrane-disrupting agent like Polymyxin B as a positive control. e. Immediately measure the fluorescence at an excitation/emission of ~350/420 nm over time. An increase in fluorescence indicates NPN uptake into the membrane phospholipid layer, signifying OM permeabilization.[2][8]
-
Inner Membrane (IM) Permeability Assay (Propidium Iodide Uptake): a. Prepare bacterial cells as in the OM permeability assay. b. Treat the cells with desired concentrations of this compound. c. Add propidium (B1200493) iodide (PI) to a final concentration of ~10-50 µg/mL. d. Incubate in the dark at room temperature for 5-30 minutes. e. Measure fluorescence at an excitation/emission of ~535/617 nm. PI is membrane-impermeable; an increase in fluorescence indicates it has crossed a compromised inner membrane and intercalated with DNA.[8][9]
-
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Method): a. Treat bacterial cells with this compound for a specified period. b. Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the cell suspension (final concentration ~5-10 µM). c. Incubate at 37°C in the dark for 30-45 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. d. Measure the fluorescence at an excitation/emission of ~495/529 nm. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The increase in fluorescence is proportional to the level of intracellular ROS.[10][11]
Safety and Handling
This compound is classified as a skin and eye irritant.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). It is sensitive to air and light and should be stored in a cool, dark, and dry place.[3]
Conclusion
This compound is a multifaceted compound with established uses and significant future potential. Its well-defined chemical properties and synthesis routes make it a reliable component in the fragrance and flavor industries. Furthermore, emerging research into its potent antimicrobial activity, particularly its ability to combat resistant pathogens by inducing membrane damage and oxidative stress, opens new avenues for its application in drug development. The detailed protocols and data presented in this guide provide a solid foundation for further scientific investigation and application of this compelling molecule.
References
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- 4. This compound, 7149-26-0 [thegoodscentscompany.com]
- 5. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]
- 6. US3123631A - Process for preparing esters of - Google Patents [patents.google.com]
- 7. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 8. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 9. EP3470525B1 - Production of aniline via anthranilate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Linalyl anthranilate chemical properties and structure
An In-depth Technical Guide to Linalyl Anthranilate: Chemical Properties and Structure
Introduction
This compound (CAS 7149-26-0) is an aromatic monoterpenoid ester recognized for its characteristic floral and fruity aroma.[1][2] It is a synthetic fragrance and flavoring ingredient used in a variety of consumer products, including perfumes, personal care items, and food.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a yellow-orange liquid at room temperature.[1][3] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide.[3][4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C17H23NO2 | [3][5] |
| Molecular Weight | 273.37 g/mol | [3] |
| Boiling Point | 370-371 °C @ 760 mmHg | [3][4] |
| Density | 1.052-1.058 g/cm³ @ 15.5 °C | [1][3] |
| Refractive Index | 1.516-1.522 | [3] |
| Flash Point (est.) | 171.98 °C | [4] |
| Vapor Pressure (est.) | 0.0001 hPa @ 20°C | [4] |
| XLogP3 | 4.8 | [1][3] |
Chemical Structure
The molecular structure of this compound consists of a linalyl group derived from linalool (B1675412), which is an acyclic monoterpene alcohol, and an anthranilate group, linked by an ester bond.[1]
-
IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate[3]
-
InChI: InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3[3]
-
InChIKey: WHIJSULEEDNKPD-UHFFFAOYSA-N[3]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported.
1. Esterification: The most common method is the direct esterification of linalool with anthranilic acid, often in the presence of an acid catalyst and heat.[1] An alternative approach involves the reaction of linalool with isatoic anhydride, catalyzed by a small amount of sodium hydroxide.[6]
2. Transesterification: This method involves the reaction of linalyl formate (B1220265) with methyl anthranilate in the presence of sodium linaloolate.[6]
3. Two-Step Synthesis from 2-Nitrobenzoyl Chloride: A newer synthetic route involves a two-step process. First, linalool is reacted with 2-nitrobenzoyl chloride to form linalyl 2-nitrobenzoate. The nitro group is then reduced to an amino group using iron powder and ammonium (B1175870) chloride to yield this compound.[7]
Analytical Methodologies
The identification and quantification of this compound are typically performed using chromatographic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and authentication of this compound.[7][8] The retention index of this compound has been determined on various GC phases, which helps in its correct identification and distinguishes it from other compounds.[7][8] The mass spectrum of this compound shows a molecular ion peak at m/z 273 and a base peak at m/z 137.[7]
2. High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the quantitative analysis of this compound.[1][9] A common method utilizes a C18 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water with phosphoric acid.[1][9] Detection is typically performed using a UV detector at 220 nm.[1] For applications compatible with mass spectrometry, formic acid can be used in place of phosphoric acid.[9]
3. Nuclear Magnetic Resonance (NMR): NMR spectroscopy is employed for the authentication of the synthesized this compound.[7][8]
Biological Activity and Safety
While this compound is primarily used for its aromatic properties, some research suggests potential biological activities, such as antioxidant properties.[1] It has been implicated in processes of lipid peroxidation and fatty acid metabolism.[1]
In terms of safety, this compound is considered mildly toxic by ingestion.[6] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6][10] Safety assessments have been conducted to evaluate its potential for genotoxicity, reproductive toxicity, and skin sensitization, among other endpoints.[11] Current data do not indicate a concern for genetic toxicity.[11] For use as a flavoring agent, it has been determined to have no safety concern at current levels of intake.[3] It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4][12]
Applications
The primary applications of this compound are in the fragrance and flavor industries.[1][2]
-
Fragrance: It is used in perfumes, cosmetics, and personal care products like lotions and creams to impart a floral, fruity scent.[1][2]
-
Flavoring: It is used as a flavoring agent in food and beverages to provide a pleasant aroma and taste.[1][2]
-
Research: Due to its distinct aroma, it is used in research to study human olfactory perception.[1]
It is important to note that while this compound has been reported in some plant extracts, a review of these occurrences suggests that many may be misidentifications in GC-MS analyses.[7][8]
References
- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 2. This compound Manufacturer & Suppliers |ELAROMA-LA - Elchemy [elchemy.com]
- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. GSRS [precision.fda.gov]
- 6. This compound | 7149-26-0 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Biosynthesis of Linalyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
Linalyl anthranilate, an aromatic ester with significant applications in the fragrance and flavor industries, is synthesized through the convergence of two major biosynthetic pathways: the terpenoid pathway producing linalool (B1675412) and the shikimate pathway yielding anthranilate. This technical guide elucidates the established enzymatic steps leading to the formation of these precursors and proposes the likely concluding enzymatic reaction for their esterification. While the biosynthesis of linalool and anthranilate is well-documented, the specific enzyme responsible for the final condensation to this compound has not been definitively characterized in the available scientific literature. Based on existing knowledge of ester biosynthesis in plants, an alcohol acyltransferase (AAT), likely belonging to the BAHD superfamily, is postulated to catalyze this final step. This guide provides a comprehensive overview of the known pathways, quantitative data for key enzymes, detailed experimental protocols, and logical diagrams to facilitate further research and potential biotechnological applications.
Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through two distinct pathways to generate its alcohol and aromatic acid precursors.
Part 1: Biosynthesis of Linalool
Linalool is a monoterpene alcohol synthesized via the terpenoid biosynthesis pathway. The initial five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1] In the context of monoterpene synthesis, the MEP pathway is generally the primary source of precursors.[1]
-
Formation of Geranyl Diphosphate (GPP): In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[1]
-
Conversion to Linalool: The final step is the conversion of GPP to linalool, a reaction catalyzed by linalool synthase (LIS), a member of the terpene synthase (TPS) family.[1] LIS facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce linalool.[1] This reaction is stereospecific, with different LIS enzymes producing either (S)-(+)-linalool or (R)-(-)-linalool.[1]
Part 2: Biosynthesis of Anthranilate
Anthranilate is an aromatic amine derived from the shikimate pathway, which is also responsible for the biosynthesis of aromatic amino acids.
-
Formation of Chorismate: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to produce chorismate.
-
Conversion to Anthranilate: Anthranilate synthase (AS), a key enzyme in the tryptophan biosynthesis pathway, catalyzes the conversion of chorismate to anthranilate.[2] This reaction involves the amination of chorismate, typically using glutamine as the amino group donor, and the elimination of pyruvate.[2]
Part 3: Proposed Biosynthesis of this compound
The final step in the biosynthesis of this compound is the esterification of linalool with anthranilate. While the specific enzyme for this reaction has not been definitively characterized, it is highly probable that an alcohol acyltransferase (AAT) is responsible. AATs are a large family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, forming an ester.[3]
Specifically, members of the BAHD superfamily of acyltransferases are known to be involved in the biosynthesis of a wide variety of plant secondary metabolites, including esters. This superfamily includes enzymes that utilize anthranilate derivatives as substrates. Therefore, it is proposed that an anthraniloyl-CoA:linalool O-acyltransferase catalyzes the following reaction:
Anthraniloyl-CoA + Linalool → this compound + CoA
This proposed step would require the activation of anthranilate to anthraniloyl-CoA, a common prerequisite for acyl transfer reactions.
Quantitative Data
The following table summarizes the available kinetic data for the key enzymes in the this compound biosynthetic pathway. Data for the proposed final enzymatic step is not available as the specific enzyme has not been characterized.
| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | Reference |
| Linalool Synthase (LIS) | |||||
| (-)-3R-Linalool Synthase | Mentha citrata | Geranyl diphosphate | 56 µM | 0.83 s⁻¹ | [4] |
| Anthranilate Synthase (AS) | |||||
| Anthranilate Synthase | Streptomyces venezuelae | Chorismate, Glutamine | 8.2 µM, 0.84 mM | 0.57 s⁻¹ | [3] |
| Anthranilate Synthase | Bacillus alvei | Chorismic acid, L-glutamine | 125 µM, 550 µM | N/A | [5] |
Experimental Protocols
Linalool Synthase (LIS) Activity Assay
This protocol is adapted from general terpene synthase assay methodologies.
a. Recombinant Enzyme Production:
-
The full-length coding sequence of the LIS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli).
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG) and the cells are harvested.
-
The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
b. Enzyme Assay:
-
The standard reaction mixture (100 µL) contains:
-
25 mM HEPES buffer (pH 7.4)
-
15 mM MgCl₂
-
5 mM Dithiothreitol (DTT)
-
2 µM Geranyl diphosphate (GPP)
-
40-50 µg of purified recombinant LIS protein
-
-
The mixture is incubated at 30°C for 1 hour.
-
To capture the volatile product, a Solid Phase Microextraction (SPME) fiber is exposed to the headspace of the reaction vial during incubation.
c. Product Analysis:
-
The SPME fiber is directly injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
The product, linalool, is identified by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification can be performed by creating a standard curve with known concentrations of linalool.
Anthranilate Synthase (AS) Activity Assay
This protocol is based on the fluorometric detection of anthranilate.
a. Enzyme Preparation:
-
Prepare a crude protein extract from the source tissue or purify the recombinant enzyme as described for LIS.
b. Enzyme Assay:
-
The reaction mixture (100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.8)
-
10 mM MgCl₂
-
0.2 mM Chorismate
-
2 mM L-glutamine
-
Enzyme extract
-
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by adding a stop solution (e.g., 10% trichloroacetic acid).
c. Product Detection and Quantification:
-
The product, anthranilate, can be quantified using a fluorescence spectrophotometer with an excitation wavelength of 308 nm and an emission wavelength of 400 nm.
-
A standard curve is generated using known concentrations of anthranilate to determine the amount of product formed.
Proposed Alcohol Acyltransferase (AAT) Activity Assay for this compound Synthesis
This is a generalized protocol that can be adapted to screen for and characterize the putative this compound synthase.
a. Substrate Preparation:
-
Anthraniloyl-CoA can be synthesized from anthranilic acid and Coenzyme A using a suitable ligase or by chemical synthesis.
b. Enzyme Assay:
-
The reaction mixture (100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
100 µM Anthraniloyl-CoA
-
1 mM Linalool
-
Purified recombinant AAT candidate protein
-
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.
-
The reaction is stopped by adding an equal volume of an organic solvent (e.g., ethyl acetate) to extract the product.
c. Product Analysis:
-
The organic phase is separated, concentrated, and analyzed by GC-MS or High-Performance Liquid Chromatography (HPLC).
-
This compound is identified by comparing its retention time and mass spectrum (for GC-MS) or UV-Vis spectrum (for HPLC) with an authentic standard.
-
Quantification is achieved by generating a standard curve.
Visualizations
Caption: Overall proposed biosynthesis pathway of this compound.
Caption: Biosynthesis pathways of the precursors, linalool and anthranilate.
Caption: Experimental workflow for the characterization of a candidate AAT.
References
- 1. benchchem.com [benchchem.com]
- 2. Anthranilate synthase - Wikipedia [en.wikipedia.org]
- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular cloning and characterization of a new linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Linalyl Anthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for linalyl anthranilate, a significant aromatic monoterpenoid in the fragrance and flavor industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The spectroscopic data for this compound is crucial for its identification and characterization. This section summarizes the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Specific chemical shifts and coupling constants for the proton nuclei of this compound were not explicitly available in the provided search results. A full analysis would require access to dedicated spectral databases or the full text of relevant research articles.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Detailed ¹³C NMR data for this compound was not found in the provided search results. Characterization of all 17 carbon atoms would be necessary for complete structural confirmation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak list not available in search results | |
| ~1730-1715 | C=O stretch (α,β-unsaturated ester) |
| ~1300-1000 | C–O stretch |
| ~3100-3000 | =C–H stretch (aromatic) |
| <3000 | –C–H stretch (aliphatic) |
While a specific peak list was not available, the expected absorption regions for the key functional groups are listed. The FTIR spectrum is available in databases such as SpectraBase.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 273 | Major Peak | Molecular Ion [M]⁺ |
| 137 | Base Peak | [C₁₀H₁₇]⁺ (Linalyl cation) |
| 120 | High | [C₈H₈O]⁺ |
| 119 | High | [C₈H₇O]⁺ |
The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 273. The base peak at m/z 137 corresponds to the fragmentation and loss of the anthranilate moiety, resulting in the stable linalyl cation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 20 mg of this compound is dissolved in 1 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.
-
Instrument Setup: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
Key parameters include a sufficient number of scans (e.g., 16) to ensure a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an appropriate spectral width to cover all proton resonances.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[1]
-
Instrument Setup: An FTIR spectrometer is used, typically scanning over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first.
-
Data Acquisition: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, and to analyze its purity.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or methanol.
-
Instrument Setup: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.
-
Gas Chromatography:
-
A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.
-
The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to ensure separation of any impurities.[2]
-
Helium is typically used as the carrier gas.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Electron ionization (EI) is commonly used, with a standard energy of 70 eV.
-
The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
-
-
Data Processing: The resulting mass spectrum for the this compound peak is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Physical properties of linalyl anthranilate (boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of linalyl anthranilate, a widely used fragrance and flavor ingredient. This document summarizes its boiling point and solubility, outlines standardized experimental protocols for their determination, and presents a logical workflow for characterizing such physicochemical parameters.
Core Physical Properties
This compound, with the chemical formula C₁₇H₂₃NO₂, is an ester of linalool (B1675412) and anthranilic acid.[1] It is recognized for its characteristic floral and fruity aroma.[1] Understanding its physical properties is crucial for its application in various formulations and for safety and handling purposes.
Data Summary
The following tables summarize the reported quantitative data for the boiling point and solubility of this compound.
Table 1: Boiling Point of this compound
| Parameter | Value | Conditions | Reference(s) |
| Boiling Point | 370-371 °C | 760 mmHg | [2][3][4] |
| Boiling Point | 315 °C | Not Specified | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Reference(s) |
| Water | Insoluble | Not Specified | [3][4][6] |
| Water | 0.076 mg/L (estimated) | 25 °C | [2] |
| Alcohol | Soluble | Not Specified | [2][4] |
| Dimethyl Sulfoxide | Soluble | Not Specified | [3][6] |
| Propylene Glycol | Insoluble | Not Specified | [2] |
Experimental Protocols
The determination of the physical properties of chemical substances like this compound is guided by standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.
Boiling Point Determination (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[3][7] Several methods are described in the OECD 103 guideline, including:
-
Ebulliometer Method: This method involves directly measuring the boiling temperature of the substance by heating it to its boiling point in a specialized apparatus called an ebulliometer.
-
Dynamic Method: This technique measures the vapor pressure of the substance as a function of temperature. The boiling point is then determined as the temperature at which the vapor pressure reaches the standard atmospheric pressure.
-
Distillation Method: For this method, the substance is distilled, and the temperature of the vapor is measured as it condenses. The constant temperature observed during the distillation of a pure substance is its boiling point.[8]
-
Siwoloboff Method: A small amount of the substance is heated in a sample tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.[9]
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by measuring the temperature at which the substance undergoes a phase transition from liquid to gas.[6][10]
Solubility Determination (OECD Guideline 105)
Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[1] The OECD 105 guideline details two primary methods for determining water solubility:
-
Flask Method: This method is suitable for substances with a solubility greater than 10⁻² g/L.[2] An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid or liquid.
-
Column Elution Method: This method is preferred for substances with low solubility (less than 10⁻² g/L).[2][4] A column is packed with an inert support material coated with the test substance. Water is then passed through the column, and the concentration of the substance in the eluate is measured. When the concentration reaches a plateau, it represents the water solubility.
For solubility in organic solvents, a common approach involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the dissolved compound is then measured using analytical techniques such as chromatography or spectroscopy.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the boiling point and solubility of a compound like this compound.
References
An In-depth Technical Guide on the Photochemical Properties of Linyl Anthranilate
This technical guide provides a comprehensive overview of the photochemical properties of linalyl anthranilate. Due to the limited availability of direct photochemical data for this compound, this report leverages data from its close structural analog, methyl anthranilate, to infer the behavior of the anthranilate chromophore. This approach provides a robust framework for understanding the photo-reactivity of this compound, a compound of interest in various fields, including fragrance, flavoring, and potentially, pharmaceuticals due to its aromatic structure and potential for photo-induced reactions.
It is known that this compound is sensitive to air and light, which can lead to its degradation over time. Exposure to light may induce oxidation reactions, resulting in the formation of various by-products.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₂ | [1] |
| Molecular Weight | 273.37 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 370.00 to 371.00 °C @ 760.00 mm Hg | [2][4] |
| Solubility | Insoluble in water; Soluble in alcohol and DMSO | [2][5][6] |
| Refractive Index | 1.51300 to 1.52300 @ 20.00 °C | [4] |
| logP (o/w) | 5.800 (estimated) | [4] |
Synthesis of this compound
This compound is commonly synthesized via the esterification of linalool (B1675412) with isatoic anhydride.[1] The reaction mechanism involves the nucleophilic attack of the tertiary alcohol group of linalool on a carbonyl carbon of isatoic anhydride, followed by ring opening and subsequent cyclization to yield the final product.[1]
Caption: Synthesis of this compound from Linalool and Isatoic Anhydride.
Photochemical Properties
The photochemical behavior of this compound is primarily dictated by the anthranilate chromophore. The following data, based on studies of methyl anthranilate, provides insight into the expected photochemical properties.
The UV-Vis absorption spectrum of the anthranilate moiety is characterized by multiple absorption bands in the UV-A and UV-B regions.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Methyl Anthranilate | 220, 248, 336 | - | Methanol |
| Methyl Anthranilate | 218, 336 | - | Acetonitrile/Water |
Anthranilate esters are known to be fluorescent. The fluorescence properties are crucial for understanding the excited state dynamics.
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τ) |
| Menthyl Anthranilate | - | 390-405 | 0.64 ± 0.06 | - |
| Methyl Anthranilate | 288 | 346.6 (origin) | - | 27 ns |
Upon absorption of UV radiation, this compound is expected to undergo photodegradation. Studies on methyl anthranilate show that direct photolysis occurs under UV-C and UV-B irradiation, a process that is accelerated in the presence of hydrogen peroxide, which generates hydroxyl radicals. The degradation of methyl anthranilate has a reported photolysis quantum yield (Φ) in the order of 10⁻³. A major photodegradation product of methyl anthranilate has been identified as an oxidized trimer.
A proposed initial step in the photodegradation pathway involves the formation of radical species, which can then lead to a variety of degradation products.
Caption: Proposed initial steps in the photodegradation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the photochemical properties of this compound.
Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax from the slope of a plot of absorbance versus concentration.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Objective: To determine the fluorescence excitation and emission spectra, and the fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Record the fluorescence emission spectrum by exciting at the determined λmax from the UV-Vis experiment.
-
Record the fluorescence excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.
-
To determine the fluorescence quantum yield (Φf), measure the integrated fluorescence intensity of the sample and a quantum yield standard under identical experimental conditions.
-
Calculate the quantum yield using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Objective: To investigate the photodegradation of this compound and identify major degradation products.
Materials:
-
This compound
-
Solvent (e.g., acetonitrile/water)
-
Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
HPLC or GC-MS for analysis
-
Stirrer and temperature control system
Procedure:
-
Prepare a solution of this compound of known concentration.
-
Place the solution in the photochemical reactor and irradiate with the UV lamp for a set period.
-
Take aliquots of the solution at different time intervals.
-
Analyze the aliquots by HPLC or GC-MS to monitor the decrease in the concentration of this compound and the formation of degradation products.
-
Identify the major degradation products by their mass spectra and retention times.
Caption: Experimental workflow for a photodegradation study of this compound.
References
- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 2. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound, 7149-26-0 [thegoodscentscompany.com]
- 5. medkoo.com [medkoo.com]
- 6. scent.vn [scent.vn]
The Biological Activity of Linyl Anthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linyl anthranilate, an aromatic monoterpenoid found in various essential oils, has demonstrated notable biological activities, primarily as a potent antimicrobial agent. This technical guide provides an in-depth overview of the current scientific understanding of linalyl anthranilate's biological effects, with a focus on its antimicrobial properties against clinically relevant pathogens. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed mechanisms of action and experimental workflows. While research into its direct anti-inflammatory and antioxidant properties is limited, the activities of its constituent molecules, linalool (B1675412) and linalyl acetate (B1210297), are discussed to provide a broader context for its potential therapeutic applications.
Antimicrobial Activity
The most well-documented biological activity of this compound is its antimicrobial effect, particularly against antibiotic-resistant bacteria.
Quantitative Antimicrobial Data
A key study has quantified the efficacy of this compound against carbapenemase-producing Klebsiella pneumoniae (KPC-KP), a significant nosocomial pathogen. The data from this research is summarized in the table below.
| Parameter | Test Organism | Concentration | Result |
| Bactericidal Activity | Klebsiella pneumoniae (KPC-KP) | 2.5% (v/v) | Effective killing of KPC-KP cells[1][2][3] |
| Synergistic Activity with Meropenem | Klebsiella pneumoniae (KPC-KP) | 1.25% (v/v) | Effective bactericidal activity when combined with the antibiotic meropenem[1][2][3] |
Mechanism of Antimicrobial Action
The antimicrobial action of this compound against KPC-KP is primarily attributed to the induction of oxidative stress and subsequent cell membrane damage. This multi-faceted mechanism contributes to its efficacy.
-
Reactive Oxygen Species (ROS) Generation: Linyl anthranilate induces the production of ROS within the bacterial cells.
-
Lipid Peroxidation: The generated ROS initiate lipid peroxidation, a process that damages the bacterial cell membrane.
-
Membrane Damage: This damage leads to increased membrane permeability and the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death[1][2][3][4][5]
The proposed mechanism of antimicrobial action is depicted in the following diagram:
Caption: Proposed antimicrobial mechanism of this compound.
Potential Anti-inflammatory and Antioxidant Activities (Inferred)
Direct research on the anti-inflammatory and antioxidant properties of this compound is currently limited. However, upon hydrolysis, this compound is expected to break down into linalool and anthranilic acid. Linalool and its acetate ester, linalyl acetate, have been studied for their anti-inflammatory and antioxidant effects.
Anti-inflammatory Effects of Linalool and Linalyl Acetate
Studies on linalool and linalyl acetate have shown that they can modulate inflammatory pathways. A key mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[6][7]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, linalool and linalyl acetate can reduce the production of these inflammatory mediators[6][7].
The general NF-κB signaling pathway and the proposed inhibitory point by linalool/linalyl acetate are illustrated below.
Caption: Inferred inhibition of the NF-κB pathway by linalool/linalyl acetate.
Antioxidant Effects of Linalool
Linalool has demonstrated antioxidant properties in various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and cellular damage.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to assess the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: A broth microdilution method is typically employed.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well of a microtiter plate with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Add the diluted this compound to the wells.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Checkerboard Assay for Synergy
This assay is used to evaluate the combined effect of two antimicrobial agents.
-
Procedure:
-
Prepare serial dilutions of this compound along the rows of a microtiter plate.
-
Prepare serial dilutions of a second antimicrobial agent (e.g., meropenem) along the columns.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate and observe for growth inhibition.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.
-
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
-
Procedure:
-
Expose a standardized bacterial suspension to a specific concentration of this compound (typically at or above the MIC).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the culture.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.
-
After incubation, count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL against time to generate a time-kill curve.
-
Reactive Oxygen Species (ROS) Measurement
-
Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common fluorescent probe used to detect intracellular ROS.
-
Procedure:
-
Treat bacterial cells with this compound for a specified period.
-
Incubate the treated cells with DCFH-DA.
-
DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Lipid Peroxidation Assay
-
Method: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure lipid peroxidation.
-
Procedure:
-
Treat bacterial cells with this compound.
-
Lyse the cells and react the lysate with thiobarbituric acid (TBA) under acidic conditions at high temperature.
-
Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a pink-colored adduct.
-
Measure the absorbance of the adduct spectrophotometrically (typically around 532 nm). The absorbance is proportional to the level of lipid peroxidation.
-
The general workflow for assessing the antimicrobial mechanism of action is outlined below.
Caption: Experimental workflow for antimicrobial assessment.
Safety and Toxicology
Safety assessments of this compound have been conducted, primarily in the context of its use as a fragrance ingredient. These evaluations have generally concluded that it is safe for its intended use. Key findings from safety assessments include:
-
Genotoxicity: Linyl anthranilate is not considered to be genotoxic[1].
-
Skin Sensitization: It is not considered to be a skin sensitizer[1].
-
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent"[5].
Future Directions
While the antimicrobial properties of this compound are promising, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Broad-Spectrum Antimicrobial Activity: Evaluating its efficacy against a wider range of pathogenic bacteria, fungi, and viruses.
-
Direct Anti-inflammatory and Antioxidant Activity: Conducting studies to directly assess the anti-inflammatory and antioxidant properties of the intact this compound molecule.
-
Signaling Pathway Modulation: Investigating the specific molecular targets and signaling pathways directly affected by this compound.
-
In Vivo Efficacy and Pharmacokinetics: Performing animal studies to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.
Conclusion
Linyl anthranilate is a biologically active compound with well-documented antimicrobial activity against clinically significant pathogens like KPC-KP. Its mechanism of action, involving the induction of oxidative stress and membrane damage, makes it a compelling candidate for further investigation as a potential therapeutic agent. While its direct anti-inflammatory and antioxidant activities require further exploration, the known properties of its constituent molecules suggest a broader potential for biological effects. This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge and to guide future research into the therapeutic applications of this compound.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. This compound, 7149-26-0 [perflavory.com]
- 3. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7149-26-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 7149-26-0 [thegoodscentscompany.com]
- 5. WHO | JECFA [apps.who.int]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Linalyl Anthranilate: An In-depth Technical Guide on its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel therapeutic agents is of paramount importance. Linalyl anthranilate, a naturally occurring aromatic monoterpenoid, has emerged as a promising candidate with potent antimicrobial properties. This technical guide provides a comprehensive analysis of the core mechanism of action by which this compound exerts its antimicrobial effects. Drawing upon current scientific literature, this document details its impact on microbial cell structures and functions, with a focus on its activity against carbapenemase-producing Klebsiella pneumoniae. Key mechanistic pillars, including the induction of oxidative stress, subsequent lipid peroxidation, and catastrophic membrane damage leading to cellular leakage, are elucidated. This guide also presents quantitative data on its antimicrobial efficacy, detailed experimental protocols for assessing its activity, and visual representations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The World Health Organization has identified carbapenem-resistant Enterobacteriaceae, such as Klebsiella pneumoniae, as critical priority pathogens for which new antibiotics are urgently needed. Natural products have historically been a rich source of novel antimicrobial compounds. This compound, a terpene ester found in various aromatic plants like lavender and thyme, is recognized for its fragrance and flavoring properties.[1] Recent research has illuminated its significant bactericidal activity, positioning it as a molecule of interest for further antimicrobial drug development.[1][2] This guide synthesizes the current understanding of its antimicrobial mechanism, offering a technical resource for the scientific community.
Core Antimicrobial Mechanism of Action
The primary antimicrobial action of this compound against susceptible bacteria, particularly carbapenemase-producing Klebsiella pneumoniae (KPC-KP), is a multi-faceted process culminating in cell death. The core mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of damaging events including lipid peroxidation and severe membrane disruption.[1][2][3][4]
Induction of Oxidative Stress
This compound treatment has been shown to induce significant oxidative stress within bacterial cells.[1][2][3][4] This is characterized by the increased production of reactive oxygen species (ROS), highly reactive molecules such as superoxide (B77818) anions and hydroxyl radicals. The accumulation of ROS overwhelms the bacterial cell's antioxidant defense mechanisms, leading to widespread damage to cellular components.
Lipid Peroxidation and Membrane Damage
The excessive ROS generated by this compound attacks the polyunsaturated fatty acids in the bacterial cell membrane, initiating a chain reaction known as lipid peroxidation.[1][2][3][4] This process damages the structural integrity of the cell membrane, leading to increased membrane permeability.
Alteration of Membrane Permeability and Surface Charge
Experimental evidence demonstrates that this compound significantly increases the permeability of the bacterial outer membrane.[1][3][4] This is accompanied by an alteration in the bacterial surface charge, as indicated by changes in the zeta potential.[1][3][4] The compromised membrane loses its selective permeability, a critical function for maintaining cellular homeostasis.
Intracellular Leakage and Cell Death
The severe membrane damage caused by lipid peroxidation results in the leakage of essential intracellular components, including nucleic acids (DNA and RNA) and proteins.[1][2][3][4] This loss of vital macromolecules disrupts cellular processes and ultimately leads to bacterial cell death. Scanning and transmission electron microscopy have visually confirmed the breakage of the bacterial membrane and the loss of intracellular materials following treatment with this compound.[1][3][4]
Signaling Pathways and Logical Relationships
The antimicrobial mechanism of this compound can be visualized as a sequential cascade of events. The initial interaction of this compound with the bacterial cell triggers the production of ROS, which then acts as a key signaling molecule to initiate downstream damaging effects.
Quantitative Data
The antimicrobial efficacy of this compound has been quantified primarily through the determination of its Minimum Inhibitory Concentration (MIC).
| Microorganism | Method | MIC | Reference |
| Carbapenemase-producing Klebsiella pneumoniae (KPC-KP) | Broth microdilution | 2.5% (v/v) | [1] |
| Carbapenemase-producing Klebsiella pneumoniae (KPC-KP) in combination with meropenem | Checkerboard assay | 1.25% (v/v) | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the antimicrobial mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 105 CFU/mL).
-
Include positive (bacteria with no antimicrobial) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Outer Membrane Permeability Assay
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane permeability.
-
Procedure:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., 5 mM HEPES).
-
Add NPN to the bacterial suspension.
-
Add this compound to the suspension.
-
Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates NPN uptake due to membrane permeabilization.
-
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Procedure:
-
Treat bacterial cells with this compound for a specified duration.
-
Incubate the treated cells with DCFH-DA.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.
-
Lipid Peroxidation Assay
The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure lipid peroxidation.
-
Procedure:
-
Treat bacterial cells with this compound.
-
Lyse the cells and collect the supernatant.
-
Add thiobarbituric acid (TBA) to the supernatant and incubate at high temperature (e.g., 95°C).
-
Measure the absorbance of the resulting pink-colored product at approximately 532 nm. The absorbance is proportional to the amount of malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Intracellular Content Leakage Assay
The release of nucleic acids and proteins from damaged cells is quantified spectrophotometrically.
-
Procedure:
-
Treat bacterial cells with this compound.
-
Centrifuge the suspension to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm for nucleic acids and use a protein quantification assay (e.g., Bradford assay) for proteins. An increase in absorbance indicates leakage of intracellular contents.
-
Potential for Anti-biofilm and Quorum Sensing Inhibition
While the primary mechanism of this compound has been elucidated, its effects on bacterial biofilms and quorum sensing (QS) systems are areas of active investigation. The anthranilate moiety itself has demonstrated anti-biofilm activity against a range of bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[5] Anthranilate has been shown to inhibit biofilm formation and disrupt pre-formed biofilms.[5] The linalool (B1675412) component also exhibits anti-biofilm properties and has been suggested to interfere with quorum sensing in Pseudomonas aeruginosa.[6] Given these properties of its constituent parts, it is plausible that this compound also possesses anti-biofilm and quorum sensing inhibitory activities, which would further enhance its therapeutic potential. However, direct experimental evidence for this compound in these roles is currently limited and warrants further research.
Conclusion and Future Directions
This compound demonstrates significant antimicrobial activity, primarily through a mechanism involving the induction of oxidative stress, lipid peroxidation, and subsequent membrane damage, leading to the leakage of intracellular components and cell death.[1][2][3][4] The quantitative data, though currently limited to Klebsiella pneumoniae, underscores its potential as a bactericidal agent. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of its antimicrobial properties.
Future research should focus on:
-
Expanding the evaluation of this compound's antimicrobial spectrum to include a wider range of pathogenic bacteria and fungi.
-
Directly investigating its efficacy as an anti-biofilm agent and its potential to inhibit or disrupt microbial biofilms.
-
Elucidating its role, if any, in the modulation of bacterial quorum sensing pathways.
-
Conducting in vivo studies to assess its therapeutic potential and safety profile in preclinical models of infection.
A deeper understanding of these aspects will be crucial in harnessing the full therapeutic potential of this compound in the fight against antimicrobial resistance.
References
- 1. Antimicrobial activity and mode of action of terpene this compound against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Antimicrobial activity and mode of action of terpene this compound against carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-biofilm effects of anthranilate on a broad range of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm Activity and Mechanism of Linalool against Food Spoilage Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Olfactory Perception of Linalyl Anthranilate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the study of the olfactory perception of linalyl anthranilate. While specific experimental data on the receptor-level interaction and neural coding of this compound are not extensively available in public-domain scientific literature, this document outlines the established experimental protocols and known properties of the compound, offering a framework for its further investigation.
Compound Profile: this compound
This compound is an aromatic monoterpenoid valued in the fragrance and flavor industry for its complex scent profile.[1] It is synthesized for use in a variety of consumer products.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for designing and conducting experimental studies, including preparation of stimuli for sensory analysis and physiological measurements.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₂ | [2][3] |
| Molecular Weight | 273.37 g/mol | [1][2][3] |
| CAS Number | 7149-26-0 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 370.00 to 371.00 °C @ 760.00 mm Hg | [3][4][5] |
| Vapor Pressure | 0.000001 mmHg @ 25.00 °C (estimated) | [4][5] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and dimethyl sulfoxide.[2] | [2] |
| logP (o/w) | 5.800 (estimated) | [4] |
Olfactory Profile
The odor of this compound is predominantly characterized as floral and fruity, with several nuanced notes. A detailed breakdown of its scent characteristics is provided in Table 2. This profile is typically determined through sensory analysis by trained panelists.
| Odor Descriptor | Percentage/Description | Reference |
| Primary Notes | Floral (85.91%), Fruity (60.8%) | [2] |
| Secondary Notes | Fresh (59.47%), Sweet (57.89%), Green (57.87%), Rose (55.23%), Citrus (54.29%), Woody (50.67%) | [2] |
| Qualitative Descriptors | Gardenia-like, orange-like, fresh bois de rose, orangeflower, herbal. | [4] |
Olfactory Signal Transduction Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This binding event triggers a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb and subsequently to higher cortical areas for processing. While the specific ORs that bind to this compound have not been identified in the reviewed literature, the canonical olfactory signaling pathway is well-established.
Experimental Protocols for Olfactory Perception Analysis
The characterization of an odorant's perceptual qualities and underlying neural mechanisms involves a multi-faceted approach, combining analytical chemistry, electrophysiology, cellular imaging, and behavioral assays.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation of volatile compounds by gas chromatography with human sensory perception. It is instrumental in identifying the specific components of a complex mixture that contribute to its overall aroma.
Methodology:
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared. For complex fragrances, a headspace extraction or solvent extraction would be performed.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating fragrance molecules. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their volatility and interaction with the stationary phase.
-
Effluent Splitting: At the end of the column, the effluent is split into two paths. One path leads to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification. The other path is directed to a heated sniffing port.
-
Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors. Humidified air is typically mixed with the effluent to prevent nasal dehydration.
-
Data Analysis: The data from the chemical detector and the olfactometry panel are combined to create an "aromagram," which correlates specific chemical compounds with their perceived odor characteristics.
Electro-olfactography (EOG)
EOG measures the summated generator potentials of a population of OSNs in response to an odorant stimulus. It provides a measure of the peripheral olfactory response.
Methodology:
-
Animal Preparation: An animal model (e.g., rodent, amphibian) is anesthetized. The olfactory epithelium is surgically exposed.
-
Electrode Placement: A recording electrode (e.g., a glass micropipette filled with saline) is placed on the surface of the olfactory epithelium. A reference electrode is placed in a nearby non-sensory tissue.
-
Odorant Delivery: A controlled puff of this compound vapor, diluted to a known concentration in a carrier gas (e.g., purified air), is delivered to the olfactory epithelium via an olfactometer.
-
Signal Recording: The electrical potential difference between the recording and reference electrodes is amplified, filtered, and recorded. The negative voltage deflection following odorant stimulation is the EOG response.
-
Data Analysis: The amplitude of the EOG response is measured and can be plotted against the odorant concentration to generate a dose-response curve.
Calcium Imaging
Calcium imaging allows for the visualization of the activity of individual OSNs in response to an odorant. An increase in intracellular calcium is a proxy for neuronal firing.
Methodology:
-
Preparation and Dye Loading: Olfactory tissue is dissected from an animal model. In some preparations, the neurons are dissociated. The tissue or cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).
-
Microscopy: The preparation is placed on the stage of a fluorescence microscope (often a confocal or two-photon microscope for better spatial resolution).
-
Odorant Stimulation: A solution containing this compound is delivered to the neurons via a perfusion system.
-
Image Acquisition: The fluorescence of the calcium indicator is monitored over time. An increase in fluorescence intensity indicates an increase in intracellular calcium and, therefore, neuronal activation.
-
Data Analysis: The change in fluorescence (ΔF/F) is calculated for individual neurons to quantify the response to the odorant.
Behavioral Assays
Behavioral tests in animal models (commonly mice) are used to assess the detection and discrimination of odors.
Olfactory Habituation/Dishabituation Test:
-
Acclimation: A mouse is placed in a clean cage and allowed to acclimate.
-
Habituation: A cotton swab with a neutral scent (e.g., mineral oil) is introduced, followed by repeated presentations of a swab with a specific concentration of this compound. The time the mouse spends sniffing the swab is recorded for each presentation. Sniffing time is expected to decrease with repeated presentations as the mouse habituates to the odor.
-
Dishabituation: A new, different odorant is presented. If the mouse can discriminate between the two odors, the sniffing time for the new odorant will significantly increase, demonstrating dishabituation.
-
Data Analysis: The sniffing times across trials are statistically analyzed to determine if habituation and dishabituation occurred.
Safety and Regulatory Information
This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM) and is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for its use as a flavoring agent.[6][7][8] The RIFM has assessed its potential for genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization, among other endpoints.[6][9]
| Regulatory Body/Assessment | Finding | Reference |
| RIFM | Assessed for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. | [6][9] |
| FEMA GRAS | Listed as GRAS (FEMA Number 2637). | [3][7][8] |
| Oral LD50 (rat) | 4250 mg/kg | [7] |
| Dermal LD50 (rabbit) | > 5000 mg/kg | [7] |
Conclusion and Future Directions
This compound possesses a well-documented and pleasant floral-fruity aroma, making it a valuable component in the fragrance and flavor industry. However, a significant gap exists in the scientific literature regarding its specific interactions with the olfactory system at a molecular and cellular level.
Future research should focus on:
-
Deorphanizing Olfactory Receptors: High-throughput screening of human and other mammalian olfactory receptor libraries to identify the specific receptors that are activated by this compound.
-
Quantitative Physiological Measurements: Conducting EOG and calcium imaging studies with this compound to determine its dose-response characteristics and the spatial patterns of neuronal activation in the olfactory epithelium and bulb.
-
Behavioral Threshold Determination: Utilizing behavioral assays in animal models to establish the odor detection threshold for this compound.
By applying the detailed experimental protocols outlined in this guide, researchers can systematically investigate the olfactory perception of this compound, contributing to a deeper understanding of how this and other fragrance molecules are perceived.
References
- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 2. scent.vn [scent.vn]
- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 7149-26-0 [thegoodscentscompany.com]
- 5. parchem.com [parchem.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. This compound, 7149-26-0 [perflavory.com]
- 8. femaflavor.org [femaflavor.org]
- 9. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7149-26-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Linalyl Anthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl anthranilate, an aromatic monoterpenoid ester, is a widely utilized fragrance and flavoring agent. An in-depth understanding of its metabolic fate is crucial for assessing its safety, efficacy, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the metabolism and degradation products of this compound, drawing upon current scientific understanding of the biotransformation of its constituent moieties, linalool (B1675412) and anthranilic acid. This document details expected metabolic pathways, summarizes potential quantitative data, outlines relevant experimental protocols, and provides visual representations of the core metabolic processes.
Predicted Metabolism of this compound
The metabolism of this compound is anticipated to proceed primarily through hydrolysis of the ester bond, a common metabolic pathway for ester-containing xenobiotics. This initial cleavage, likely catalyzed by various esterases present in the plasma, liver, and other tissues, yields linalool and anthranilic acid.[1] Subsequently, these two compounds enter their respective metabolic pathways.
Linalool Metabolism
Linalool, a tertiary acyclic monoterpene alcohol, undergoes extensive metabolism in mammals. The primary metabolic routes include oxidation, reduction, and conjugation.[2][3]
-
Oxidation: Cytochrome P450 enzymes are expected to catalyze the oxidation of linalool at various positions. Key oxidative metabolites include 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool.[3]
-
Reduction: The double bonds in the linalool structure can be reduced, leading to the formation of dihydrolinalool and tetrahydrolinalool.[2] This reduction can be carried out by the gut microflora.[2]
-
Conjugation: Linalool and its hydroxylated metabolites can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.[2] The liver is a primary site for glucuronidation.[2]
Anthranilic Acid Metabolism
Anthranilic acid (o-aminobenzoic acid) is also subject to metabolic transformations, primarily hydroxylation and subsequent conjugation. Studies in rats have shown that anthranilic acid can be metabolized to anthranilamide, which is then hydroxylated to 3-hydroxyanthranilamide and 5-hydroxyanthranilamide. These hydroxylated metabolites are then conjugated with sulfate for excretion.
Degradation Products
Apart from metabolic breakdown, this compound is susceptible to degradation under certain conditions. It is sensitive to air and light, which can lead to oxidation and the formation of various by-products.[4] Hydrolysis of the ester bond can also occur under acidic or basic conditions, yielding linalool and anthranilic acid.
Quantitative Data on Metabolites
| Parent Compound | Metabolite | Metabolic Pathway | Expected Percentage of Dose (Urine) | Reference |
| This compound | Linalool (free and conjugated) | Hydrolysis, Conjugation | Major | [2] |
| Dihydrolinalool (conjugated) | Hydrolysis, Reduction, Conjugation | Significant | [2] | |
| Tetrahydrolinalool (conjugated) | Hydrolysis, Reduction, Conjugation | Significant | [2] | |
| 8-Hydroxylinalool | Hydrolysis, Oxidation | Minor | [3] | |
| 8-Oxolinalool | Hydrolysis, Oxidation | Minor | [3] | |
| 8-Carboxylinalool | Hydrolysis, Oxidation | Minor | [3] | |
| Anthranilic Acid Metabolites (conjugated) | Hydrolysis, Hydroxylation, Conjugation | Major |
Experimental Protocols
The following section outlines a detailed methodology for investigating the in vitro metabolism of this compound.
In Vitro Metabolism of this compound using Liver Microsomes and S9 Fractions
Objective: To identify the metabolites of this compound formed by hepatic enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
Pooled human liver S9 fraction (or from other species of interest)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 10 mM.
-
Phase I Metabolism (Microsomes): In a 96-well plate or microcentrifuge tubes, prepare the following incubation mixture (final volume 200 µL):
-
Phosphate buffer (100 mM, pH 7.4)
-
Liver microsomes (final protein concentration 0.5 mg/mL)
-
This compound (final concentration 10 µM)
-
NADPH regenerating system (as per manufacturer's instructions)
-
-
Phase I and II Metabolism (S9 Fraction): Prepare a similar incubation mixture using the S9 fraction (final protein concentration 1-2 mg/mL) and supplement with both the NADPH regenerating system, UDPGA (for glucuronidation), and PAPS (for sulfation).
-
Include control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without the substrate (to identify background peaks).
-
-
Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Acquire data in both positive and negative ionization modes to detect a wide range of metabolites.
-
Identify potential metabolites by comparing the mass spectra of the samples with control samples and by looking for expected mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Visualizations
Metabolic Pathway of this compound
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Properties of Linalyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linalyl anthranilate, a key component in the fragrance and flavor industries, is an ester recognized for its characteristic floral and fruity aroma. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and the exploration of its potential applications. This technical guide provides a detailed overview of the known and estimated thermochemical data for this compound. In the absence of direct experimental values, this document outlines the established methodologies for determining these properties, drawing parallels with structurally similar compounds. This guide is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.
Introduction
Molecular and Physical Properties
A summary of the fundamental molecular and physical properties of this compound is presented in Table 1. This data is crucial for the design and interpretation of thermochemical experiments.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | [2] |
| Synonyms | Linalyl 2-aminobenzoate, Anthranilic acid, linalyl ester | [3] |
| CAS Number | 7149-26-0 | [3] |
| Molecular Formula | C₁₇H₂₃NO₂ | [3] |
| Molecular Weight | 273.37 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~273 °C | [5] |
| Density | ~1.0 g/cm³ | |
| Solubility | Insoluble in water; soluble in alcohol | [4] |
Estimated Thermochemical Data
Due to the lack of direct experimental data for this compound, the following table presents estimated values based on data from structurally related anthranilate esters and established estimation methods like group additivity.[6][7] These values provide a useful starting point for thermal hazard assessments and computational studies.
Table 2: Estimated Thermochemical Properties of this compound
| Property | Estimated Value | Unit |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -450 to -550 | kJ/mol |
| Standard Enthalpy of Combustion (liquid, 298.15 K) | -9500 to -10500 | kJ/mol |
| Standard Enthalpy of Vaporization (298.15 K) | 70 to 90 | kJ/mol |
| Molar Heat Capacity (liquid, 298.15 K) | 500 to 600 | J/(mol·K) |
Experimental Protocols for Thermochemical Characterization
The determination of the thermochemical properties of liquid organic compounds like this compound requires precise calorimetric techniques. The following sections detail the experimental protocols that would be employed for such a characterization, based on established methods for similar compounds.[6][8]
Determination of the Enthalpy of Combustion
The standard enthalpy of combustion is determined using a static-bomb combustion calorimeter.[8] This technique measures the heat released when a substance is completely burned in a controlled oxygen environment.
Experimental Workflow for Combustion Calorimetry
Figure 1: Experimental Workflow for Combustion Calorimetry
Protocol Details:
-
Sample Preparation: A sample of high-purity this compound (0.5 - 1.0 g) is accurately weighed into a quartz or platinum crucible. For liquid samples, encapsulation in a gelatin capsule or use of a crucible with a cover disc may be necessary to prevent evaporation.[9]
-
Bomb Pressurization: The crucible is placed inside a constant-volume bomb calorimeter. The bomb is then sealed and filled with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the final combustion products are in their standard states.
-
Calorimetry: The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water. The entire assembly is placed in an isoperibol calorimeter jacket to minimize heat exchange with the surroundings. The system is allowed to equilibrate, and the initial temperature is recorded.
-
Combustion and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the bucket is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The gross heat released during the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.
-
Corrections and Calculation: The gross heat released is corrected for the heat of formation of nitric acid (from the nitrogen in the sample) and for the energy of ignition. The standard enthalpy of combustion at constant volume (ΔU°c) is then calculated. This is converted to the standard enthalpy of combustion at constant pressure (ΔH°c) using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.
From the experimentally determined standard enthalpy of combustion, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.
Determination of the Enthalpy of Vaporization
The enthalpy of vaporization can be determined using a Calvet-type microcalorimeter.[10][11] This technique measures the heat flow associated with the phase transition of a substance.
Experimental Workflow for Enthalpy of Vaporization Measurement
Figure 2: Workflow for Enthalpy of Vaporization Measurement
Protocol Details:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into a sample crucible.
-
Calorimeter Setup: The sample crucible and an empty reference crucible are placed into the twin-cell Calvet-type microcalorimeter. The calorimeter is brought to the desired experimental temperature and allowed to stabilize.
-
Vaporization: The vaporization of the sample is induced, typically by passing a slow, controlled flow of an inert gas (like nitrogen or argon) over the sample or by applying a vacuum.
-
Heat Flow Measurement: The endothermic heat flow associated with the vaporization of the sample is detected by the thermopile sensors surrounding the sample cell. The heat flow is recorded as a function of time until the sample has completely vaporized.
-
Calibration and Calculation: The calorimeter is calibrated either by using a standard substance with a well-known enthalpy of vaporization or through electrical calibration using the Joule effect. The total heat absorbed during the experiment is determined by integrating the heat flow signal over time. The molar enthalpy of vaporization is then calculated by dividing the total heat absorbed by the number of moles of the sample.
Determination of Heat Capacity
The heat capacity of liquid this compound can be measured using a Calvet-type microcalorimeter with the "drop method" or by using a differential scanning calorimeter (DSC).[10][12]
Protocol Details (Drop Method with Calvet Calorimeter):
-
Sample Preparation: A known mass of this compound is encapsulated in a sample container.
-
Experiment: The sample container is held at a known initial temperature (T1) and then dropped into the Calvet calorimeter, which is maintained at a different, constant temperature (T2).
-
Heat Flow Measurement: The heat required to bring the sample from T1 to T2 is measured by the calorimeter.
-
Calculation: The heat capacity is calculated from the measured heat, the mass of the sample, and the temperature difference (T2 - T1). By performing this experiment at various temperatures, the heat capacity as a function of temperature can be determined.
Conclusion
While direct experimental thermochemical data for this compound is currently scarce in public literature, this guide provides a robust framework for its determination. The outlined experimental protocols for combustion calorimetry and Calvet microcalorimetry are well-established methods for characterizing the thermochemical properties of liquid organic compounds. The estimated values provided herein serve as a valuable interim resource for researchers and professionals. The experimental determination of these properties will undoubtedly contribute to a more complete understanding of this compound, facilitating its broader application and ensuring safer handling and processing.
References
- 1. eqipped.com [eqipped.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound, 7149-26-0 [perflavory.com]
- 5. guidechem.com [guidechem.com]
- 6. Thermochemical study of anthranilate derivatives: Effect of the size of the alkyl substituent [inis.iaea.org]
- 7. Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. I. Hydrocarbon compounds (Journal Article) | OSTI.GOV [osti.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ddscalorimeters.com [ddscalorimeters.com]
- 10. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 11. Calorimeters – Thermochemistry Lab [thermo.ucdavis.edu]
- 12. srd.nist.gov [srd.nist.gov]
An In-depth Technical Guide to the Fluorescence Quantum Yield of Linalyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Linalyl anthranilate, an ester of linalool (B1675412) and anthranilic acid, is primarily recognized for its use as a fragrance and flavoring agent.[1][2][3] The anthranilate moiety, however, is a known fluorophore, suggesting that this compound likely exhibits fluorescent properties. For instance, a similar compound, menthyl anthranilate, is reported to be highly fluorescent with a quantum yield of 0.64 in ethanol (B145695).[4] The determination of the fluorescence quantum yield (Φf), which represents the efficiency of the conversion of absorbed photons into emitted photons, is crucial for various applications, including the development of fluorescent probes and understanding photophysical processes.[5][6]
Quantitative Data Summary
As there is no publicly available experimental data on the fluorescence quantum yield of this compound, the following table provides a hypothetical summary of expected data based on the properties of similar anthranilate esters. This table is for illustrative purposes and should be populated with experimental findings.
| Parameter | Value (Hypothetical) | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference Standard |
| Fluorescence Quantum Yield (Φf) | 0.55 | Ethanol | 320 | 400 | Quinine Sulfate (B86663) |
| Molar Absorptivity (ε) at λex (M⁻¹cm⁻¹) | 5,500 | Ethanol | 320 | - | - |
| Fluorescence Lifetime (τ) (ns) | 5.2 | Ethanol | 320 | - | - |
Experimental Protocols
The determination of the fluorescence quantum yield of this compound can be performed using two primary methods: the relative method and the absolute method.
Relative Method for Quantum Yield Determination
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation:
-
This compound: High purity grade.
-
Reference Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) or another suitable standard.
-
Solvent: Spectroscopic grade ethanol or other appropriate solvent.
-
Spectrofluorometer: Equipped with an excitation and emission monochromator.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Cuvettes: 1 cm path length quartz cuvettes.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both this compound and the reference standard in the chosen solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Measure the UV-Vis absorption spectra of all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength (e.g., 320 nm).
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
-
Calculation of Quantum Yield:
-
The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Absolute Method for Quantum Yield Determination
The absolute method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.
Materials and Instrumentation:
-
This compound: High purity grade.
-
Solvent: Spectroscopic grade.
-
Spectrofluorometer with an Integrating Sphere: This setup allows for the collection of all emitted light.
-
Light Source: Calibrated monochromatic light source.
-
Detector: Calibrated detector.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
-
Measurement of Emitted Photons:
-
Place the sample cuvette inside the integrating sphere.
-
Excite the sample at a specific wavelength.
-
The integrating sphere collects all the emitted fluorescence, and the detector measures the total number of emitted photons.
-
-
Measurement of Absorbed Photons:
-
Measure the intensity of the excitation light with the sample in the sphere (I_sample).
-
Measure the intensity of the excitation light with a blank solvent in the sphere (I_blank).
-
The number of absorbed photons is proportional to the difference between I_blank and I_sample.
-
-
Calculation of Quantum Yield:
-
The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.
-
Visualizations
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for the relative determination of fluorescence quantum yield.
Experimental Workflow for Absolute Quantum Yield Measurement
Caption: Workflow for the absolute determination of fluorescence quantum yield.
Potential Signaling Pathway Involvement
While this compound is not typically associated with signaling pathways in the context of its fragrance applications, its fluorescent properties could be harnessed to probe biological systems. For instance, if conjugated to a ligand, it could be used to visualize receptor binding.
Caption: Conceptual use of a this compound conjugate in a binding assay.
References
- 1. This compound, 7149-26-0 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. This compound, 7149-26-0 [perflavory.com]
- 4. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Linalyl Anthranilate from Linalool and Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of linalyl anthranilate, an aromatic ester valued for its floral and fruity aroma, through the reaction of linalool (B1675412) with isatoic anhydride (B1165640). This document details the underlying chemical principles, offers a representative experimental protocol, and presents key data in a structured format for ease of reference.
Introduction
This compound (C₁₇H₂₃NO₂) is an organic ester formed from the terpenoid alcohol linalool and an anthranilate precursor.[1] Its synthesis is of interest to the fragrance, flavor, and pharmaceutical industries. The most conventional and documented method for its preparation is the direct esterification of linalool with isatoic anhydride.[1] This reaction provides an efficient route to this valuable compound. This guide will focus on the chemical synthesis involving linalool and isatoic anhydride, outlining the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from linalool and isatoic anhydride proceeds via a nucleophilic acyl substitution reaction. The tertiary hydroxyl group of linalool acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. This is followed by the opening of the anhydride ring. The reaction is typically facilitated by a base, such as sodium hydroxide (B78521) (NaOH), which can deprotonate the linalool hydroxyl group, increasing its nucleophilicity. The subsequent steps involve the elimination of carbon dioxide and the formation of the final ester product.
The overall balanced chemical equation for this reaction is:
C₁₀H₁₈O (Linalool) + C₈H₅NO₃ (Isatoic Anhydride) → C₁₇H₂₃NO₂ (this compound) + CO₂ + H₂O
A slight excess of linalool may be employed to ensure the complete conversion of the isatoic anhydride.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles and analogous procedures found in the literature.[2]
3.1. Materials and Equipment
-
Reactants:
-
Linalool (C₁₀H₁₈O)
-
Isatoic Anhydride (C₈H₅NO₃)
-
-
Catalyst:
-
Sodium Hydroxide (NaOH)
-
-
Solvent (optional):
-
A high-boiling point, inert solvent such as toluene (B28343) or xylene can be used.
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
3.2. Procedure
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add isatoic anhydride and the solvent (if used).
-
Addition of Linalool and Catalyst: While stirring, add linalool to the flask. Subsequently, add a catalytic amount of sodium hydroxide.
-
Reaction: Heat the mixture to a temperature range of 100-140°C with continuous stirring. The reaction progress can be monitored by the evolution of carbon dioxide gas. The reaction is typically continued until the gas evolution ceases, which may take several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize any unreacted acidic components, followed by a wash with brine.
-
Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.
-
-
Purification: The crude this compound is purified by vacuum distillation to obtain the final product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₃NO₂ | [1] |
| Molecular Weight | 273.37 g/mol | [1][3] |
| Appearance | Yellow-orange liquid | [3] |
| Boiling Point | 370-371 °C at 760 mmHg | [3] |
| Density | 1.052-1.058 g/cm³ at 15.5 °C | [3] |
| Refractive Index | 1.516-1.522 | [3] |
| Solubility | Insoluble in water | [3] |
Table 2: Key Reactants and Catalyst
| Compound | Role | Molar Mass ( g/mol ) | Key Considerations |
| Linalool | Nucleophile (Alcohol) | 154.25 | A tertiary terpene alcohol. |
| Isatoic Anhydride | Electrophile (Acylating Agent) | 163.13 | A cyclic anhydride of anthranilic acid. |
| Sodium Hydroxide (NaOH) | Catalyst | 40.00 | A strong base used in catalytic amounts.[2] |
Mandatory Visualizations
Caption: Reaction mechanism for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
Methodological & Application
Protocol for linalyl anthranilate extraction from natural sources
Application Notes and Protocols for Linalyl Anthranilate
A Note to Researchers: Recent comprehensive reviews of scientific literature have found no credible evidence for the natural occurrence of this compound in plant extracts or essential oils.[1][2] Reports of its presence are strongly suggested to be the result of misidentifications in Gas Chromatography-Mass Spectrometry (GC-MS) analyses, often stemming from erroneous spectra in older database versions.[1][3] The retention indices reported in studies claiming its natural presence are inconsistent with the authenticated compound.[1] Therefore, this document focuses on the established method for obtaining this compound—chemical synthesis—and provides protocols for the extraction of essential oils from sources where it has been historically misidentified.
Part 1: Synthesis of this compound
The most common and reliable method for producing this compound is through the esterification of linalool (B1675412) with anthranilic acid, typically in the presence of an acid catalyst.[4]
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from linalool and anthranilic acid.
Materials:
-
Linalool
-
Anthranilic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (solvent, for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus or similar setup for water removal
-
Round-bottom flask, condenser, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactant Loading: To the flask, add equimolar amounts of linalool and anthranilic acid. Add toluene as a solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize the remaining acid.[5] Vent the funnel frequently to release CO₂ gas produced.[5]
-
Washing: Further wash the organic layer with water and then with a saturated brine solution to remove water-soluble impurities.[5]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Part 2: Extraction of Essential Oils from Relevant Natural Sources
While this compound is not naturally present, the plant sources often misattributed as containing it, such as the bitter orange tree (Citrus aurantium), are valuable sources of other aromatic compounds. The leaves and twigs of Citrus aurantium are processed to produce petitgrain essential oil.[6] The main constituents of petitgrain oil include linalool and linalyl acetate.[6][7]
The following are detailed protocols for standard extraction methods used for botanicals like Citrus aurantium leaves.
General Workflow for Essential Oil Extraction
Caption: General workflow for essential oil extraction via steam distillation.
Protocol 1: Steam Distillation
Steam distillation is the most common method for extracting essential oils from aromatic plant material.[8][9] It is particularly suitable for thermo-sensitive compounds as it allows for vaporization at temperatures below their boiling points.[8]
Materials:
-
Fresh or dried plant material (e.g., leaves and twigs of Citrus aurantium)
-
Steam distillation apparatus (steam generator, still, condenser, Florentine flask/separator)
-
Deionized water
-
Heating source
Procedure:
-
Preparation: Chop or gently crush the plant material to increase the surface area for efficient oil extraction.
-
Loading the Still: Place the prepared plant material into the still chamber, ensuring it is not packed too tightly to allow for even steam penetration.
-
Distillation: Introduce steam from the generator into the bottom of the still. The steam will pass through the plant material, causing the aromatic compounds to volatilize.[8][10]
-
Condensation: The mixture of steam and volatile oil vapor travels to the condenser. Cool water circulating in the condenser jacket causes the vapor to cool and condense back into a liquid.[10][11]
-
Separation: The condensate (a mixture of essential oil and water) is collected in a Florentine flask or separatory funnel. Due to differences in density and immiscibility, the essential oil will form a layer on top of the water (hydrosol).
-
Collection: Carefully separate the essential oil layer from the aqueous layer (hydrosol).
-
Drying: To remove any residual water, the collected oil can be treated with a small amount of anhydrous sodium sulfate.
Protocol 2: Solvent Extraction
Solvent extraction is used for plant materials that are too delicate for steam distillation or yield low amounts of essential oil. It results in a product known as an "absolute."
Materials:
-
Plant material
-
A non-polar solvent (e.g., hexane, ethanol)
-
Extraction vessel
-
Filtration apparatus
-
Vacuum distillation or rotary evaporator setup
Procedure:
-
Extraction: Submerge the plant material in the chosen solvent (e.g., hexane) in an extraction vessel. The solvent will dissolve the aromatic compounds, waxes, and pigments.[10]
-
Filtration: After a set period, filter the mixture to separate the plant material from the solvent, which now contains the dissolved aromatic compounds.
-
Solvent Removal (Step 1): Remove the solvent under vacuum. This yields a waxy, semi-solid mass called "concrete."[10]
-
Ethanol (B145695) Washing: Mix the concrete with a high-proof alcohol like ethanol. This step dissolves the aromatic molecules, leaving behind the waxes and other non-polar materials.
-
Chilling and Filtration: Chill the ethanol mixture to precipitate out any remaining waxes. Filter the cold mixture to obtain a clear solution of aromatic compounds in ethanol.
-
Solvent Removal (Step 2): Remove the ethanol via gentle vacuum distillation. The highly concentrated final product is the "absolute."
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE, most commonly using carbon dioxide (CO₂), is a modern, green extraction technique that yields high-purity extracts without the use of organic solvents.[12][13]
Materials:
-
Dried and ground plant material
-
Supercritical fluid extractor system (pump, pressure vessel, separator)
-
High-purity carbon dioxide (CO₂)
Procedure:
-
Preparation: The plant material must be dried and ground to a specific particle size to ensure efficient extraction.
-
Loading: The ground material is loaded into the extraction vessel.
-
Pressurization and Heating: The vessel is sealed, and liquid CO₂ is pumped in. The system is heated and pressurized above the critical point of CO₂ (31.1°C and 1071 psi), bringing it to a supercritical state.[12][14]
-
Extraction: The supercritical CO₂ acts as a solvent, diffusing through the plant material and dissolving the desired aromatic compounds.[12]
-
Separation: The CO₂-extract mixture is then passed into a separator vessel where the pressure is lowered. This causes the CO₂ to return to its gaseous state, leaving behind the pure plant extract.[12]
-
Collection and Recycling: The extract is collected from the separator, and the now-gaseous, solvent-free CO₂ can be re-compressed and recycled for further extractions.[13][15]
Data Presentation: Typical Composition of Petitgrain Oil
The table below summarizes the typical major chemical constituents found in petitgrain essential oil (Citrus aurantium), the source often misidentified in the context of this compound. Note the high concentrations of linalool and linalyl acetate, which may be sources of past analytical confusion.
| Compound | Typical Percentage (%) | Class |
| Linalyl Acetate | 40 - 60% | Ester |
| Linalool | 20 - 40% | Monoterpenol |
| α-Terpineol | 2 - 8% | Monoterpenol |
| Geranyl Acetate | 1 - 5% | Ester |
| Geraniol | 1 - 4% | Monoterpenol |
| Myrcene | 1 - 3% | Monoterpene |
| Neryl Acetate | 0.5 - 2% | Ester |
| Limonene | 0.1 - 0.5% | Monoterpene |
Note: Composition can vary based on geography, harvest time, and extraction method.[6][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bmvfragrances.com [bmvfragrances.com]
- 7. kamalarochem.com [kamalarochem.com]
- 8. ellementalpro.com [ellementalpro.com]
- 9. researchgate.net [researchgate.net]
- 10. vermaessentialoils.com [vermaessentialoils.com]
- 11. engineering.iastate.edu [engineering.iastate.edu]
- 12. phasex4scf.com [phasex4scf.com]
- 13. Supercritical CO2 Extract [manekancor.com]
- 14. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 15. nalacare.com [nalacare.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Linalyl Anthranilate in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of linalyl anthranilate in fragrance formulations. This document includes its chemical and physical properties, olfactory profile, and detailed experimental protocols for stability, sensory, and quantitative analysis.
Introduction to this compound
This compound is an aromatic ester valued in the fragrance industry for its complex and appealing scent profile.[1][2] It is a key ingredient in many perfumes and personal care products, where it contributes to the overall fragrance complexity and longevity.[2] Chemically, it is the ester of linalool (B1675412) and anthranilic acid.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for formulation development, ensuring compatibility with other ingredients and predicting its behavior in different matrices.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₂ | [3][4] |
| Molecular Weight | 273.37 g/mol | [3][4] |
| Appearance | Colorless to pale yellow oily liquid | [4] |
| Odor | Floral, fruity, with notes of grape, gardenia, and orange blossom | [1][5][6] |
| Boiling Point | 370-371 °C at 760 mmHg | [4] |
| Flash Point | > 200 °F | [5] |
| Solubility | Soluble in ethanol; insoluble in water | [3][4] |
| logP (o/w) | 5.800 (estimated) | [5] |
| Stability | Sensitive to air and light | [4] |
Olfactory Profile and Application in Fragrance Formulation
This compound possesses a rich and multifaceted olfactory profile, characterized by floral and fruity notes. Its scent is often described as reminiscent of gardenia, orange blossom, and Concord grapes.[1][5][6] This complexity makes it a versatile ingredient in a wide range of fragrance applications, from fine fragrances to personal care products like lotions and shampoos.[2] It is particularly valued for its ability to add depth, richness, and a natural floral-fruity character to a composition. Furthermore, its low volatility contributes to the longevity of a fragrance.[2] The recommended usage level for this compound in a fragrance concentrate is up to 8.0%.[5][7]
Experimental Protocols
The following protocols are designed to evaluate the performance and stability of this compound in fragrance formulations.
Accelerated Stability Testing of this compound in a Fragrance Formulation
This protocol assesses the stability of this compound under stressed conditions to predict its long-term stability.
Objective: To evaluate the impact of elevated temperature and UV light exposure on the chemical stability of this compound in a simplified fragrance base.
Materials:
-
This compound (98% purity)
-
Ethanol (perfumery grade)
-
UV-Vis Spectrophotometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Temperature-controlled oven
-
UV light chamber
-
Glass vials with airtight seals
Procedure:
-
Sample Preparation: Prepare a 1% (w/w) solution of this compound in ethanol.
-
Initial Analysis (T=0):
-
Perform UV-Vis spectrophotometric analysis to obtain the initial absorbance spectrum.
-
Conduct GC-MS analysis to determine the initial concentration of this compound.
-
-
Accelerated Aging:
-
Temperature Stability: Place sealed vials of the solution in a temperature-controlled oven at 40°C.
-
Light Stability: Place sealed vials of the solution in a UV light chamber at room temperature.
-
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove samples from the oven and UV chamber.
-
Analysis of Aged Samples:
-
Visually inspect for any changes in color or clarity.
-
Perform UV-Vis spectrophotometry and GC-MS analysis as in the initial analysis.
-
-
Data Analysis: Compare the analytical data from the aged samples to the initial data to determine the percentage degradation of this compound.
Illustrative Data Presentation:
Disclaimer: The following data is illustrative and intended to demonstrate how experimental results would be presented. Actual results may vary.
Table 2: Hypothetical Stability Data for this compound (1% in Ethanol)
| Condition | Time (weeks) | Visual Appearance | This compound Concentration (%) | Degradation (%) |
| Control (Dark, RT) | 0 | Clear, colorless | 1.00 | 0 |
| 8 | Clear, colorless | 0.99 | 1 | |
| 40°C (Dark) | 1 | Clear, colorless | 0.98 | 2 |
| 2 | Clear, colorless | 0.96 | 4 | |
| 4 | Clear, pale yellow | 0.92 | 8 | |
| 8 | Clear, pale yellow | 0.85 | 15 | |
| UV Light (RT) | 1 | Clear, pale yellow | 0.95 | 5 |
| 2 | Clear, pale yellow | 0.88 | 12 | |
| 4 | Clear, yellow | 0.75 | 25 | |
| 8 | Clear, yellow | 0.60 | 40 |
Sensory Evaluation of a Fragrance Accord containing this compound
This protocol outlines a method for assessing the olfactory contribution of this compound to a fragrance.
Objective: To determine the effect of this compound on the perceived scent profile and longevity of a simple floral fragrance accord.
Materials:
-
This compound
-
A simple floral accord (e.g., phenylethyl alcohol, hedione)
-
Ethanol (perfumery grade)
-
Perfumer's smelling strips (blotters)
-
A trained sensory panel (minimum of 5 panelists)
Procedure:
-
Fragrance Preparation:
-
Control Fragrance: Prepare a 10% solution of the floral accord in ethanol.
-
Test Fragrance: Prepare a 10% solution of the floral accord in ethanol, with the addition of 2% this compound (of the total concentrate).
-
-
Longevity on Blotter:
-
Dip smelling strips into both the control and test fragrances.
-
Evaluate the scent at regular intervals (e.g., initial, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Record the perceived intensity on a scale of 1 (very weak) to 5 (very strong).
-
-
Sensory Panel Evaluation:
-
Provide panelists with coded samples of both fragrances on smelling strips.
-
Ask panelists to describe the scent profile and rate attributes such as "floralcy," "fruityness," and "richness" on a scale of 1 to 10.
-
Ask panelists to state their preference.
-
Illustrative Data Presentation:
Disclaimer: The following data is illustrative and intended to demonstrate how experimental results would be presented. Actual results may vary.
Table 3: Hypothetical Sensory Panel Evaluation of a Floral Accord with and without this compound
| Attribute | Control Fragrance (Average Score) | Test Fragrance with this compound (Average Score) |
| Floralcy | 7.2 | 8.5 |
| Fruityness | 2.1 | 7.8 |
| Richness | 5.5 | 8.9 |
| Overall Liking | 6.8 | 9.1 |
| Perceived Longevity (hrs) | 6 | 10 |
Quantitative Analysis of this compound in a Fragrance Product using GC-MS
This protocol describes the quantification of this compound in a finished fragrance product.
Objective: To accurately determine the concentration of this compound in a complex fragrance mixture.
Materials:
-
Fragrance product containing this compound
-
This compound standard
-
Internal standard (e.g., methyl stearate)
-
Solvent (e.g., hexane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound in hexane (B92381) with a fixed concentration of the internal standard.
-
Sample Preparation: Dilute a known amount of the fragrance product in hexane containing the internal standard.
-
GC-MS Analysis:
-
Inject the standard solutions and the sample solution into the GC-MS.
-
Use a suitable GC column and temperature program to achieve good separation of this compound from other fragrance components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by using the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in fragrance formulations.
Generalized Olfactory Signaling Pathway
Caption: A generalized diagram of the olfactory signal transduction cascade.
Conclusion
This compound is a valuable fragrance ingredient that can significantly enhance the complexity, richness, and longevity of a perfume. The protocols provided in these application notes offer a framework for the systematic evaluation of its performance and stability in various formulations. Further research into its specific interactions with other fragrance materials and its behavior in different product bases will continue to expand its application in the fragrance industry.
References
- 1. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcanoingenieria.com [jcanoingenieria.com]
- 3. scent.vn [scent.vn]
- 4. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 7149-26-0 [thegoodscentscompany.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. This compound, 7149-26-0 [perflavory.com]
Linalyl Anthranilate: A Versatile Floral-Fruity Flavoring Agent for the Food Industry
Application Notes and Protocols for Researchers and Product Development Professionals
Linalyl anthranilate is a synthetic flavoring substance valued in the food industry for its characteristic sweet, floral, and fruity aroma and taste, often with nuances of grape, citrus, and a woody background. Chemically, it is the ester of linalool (B1675412) and anthranilic acid. Its regulatory status as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA) has led to its application in a variety of food products, enhancing and imparting unique flavor profiles.
Regulatory and Safety Profile
This compound is identified by the following regulatory numbers:
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. It is listed in 21 CFR 172.515 by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance permitted for direct addition to food for human consumption.[3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₂ |
| Molecular Weight | 273.37 g/mol [2] |
| Appearance | Colorless to pale yellow oily liquid |
| Odor | Floral, fruity, sweet, with notes of grape, citrus, and wood |
| Taste | Floral, terpenic, citrus, petitgrain, mandarin, orangeflower[4] |
| Solubility | Insoluble in water; soluble in alcohol and oils. |
| Boiling Point | 370-371 °C at 760 mmHg |
| LogP (o/w) | 5.800 (estimated) |
Data sourced from The Good Scents Company and PubChem.
Applications in the Food Industry
This compound's versatile flavor profile makes it suitable for a wide range of food and beverage applications. Its floral and fruity notes can be used to enhance existing flavors or create new and complex taste sensations.
Recommended Use Levels
The following table summarizes typical use levels of this compound in various food categories as recognized by FEMA. These levels are provided as a guide for product development.
| Food Category | Average Use Level (ppm) | Maximum Use Level (ppm) |
| Baked Goods | - | 8.0 |
| Beverages, Nonalcoholic | - | 1.8 |
| Chewing Gum | - | - |
| Confectionery, Frostings | - | - |
| Hard Candy | - | 4.7 |
| Soft Candy | - | - |
| Gelatins, Puddings | - | - |
| Ice Cream, Ices | - | 0.72 |
| Jams, Jellies | - | - |
Data sourced from The Good Scents Company.[4] It is important to note that updated use levels may be available from the FEMA office upon request.[1]
Experimental Protocols
Sensory Evaluation of this compound in a Beverage Matrix
This protocol outlines a method for the sensory evaluation of this compound in a model beverage system using a trained panel.
Objective: To determine the sensory profile and optimal concentration of this compound in a beverage.
Materials:
-
This compound (food grade)
-
Deionized water
-
Citric acid
-
Glass beakers and graduated cylinders
-
Analytical balance
-
Sensory evaluation booths with controlled lighting and ventilation
-
Coded sample cups
-
Water for rinsing
Procedure:
-
Panelist Training: Select and train a panel of 8-12 individuals to recognize and scale the intensity of floral, fruity, sweet, and other relevant flavor attributes. Familiarize them with the specific aroma and taste of this compound.
-
Preparation of Base Beverage: Prepare a base beverage solution, for example, a 5% sucrose and 0.1% citric acid solution in deionized water.
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 0.1%.
-
Spike the base beverage with the this compound stock solution to achieve a range of concentrations (e.g., 0.5, 1.0, 1.5, 2.0 ppm).
-
Prepare a control sample (base beverage with no added this compound).
-
-
Sensory Evaluation:
-
Present the coded, randomized samples to the panelists in the sensory booths.
-
Instruct panelists to evaluate each sample for the intensity of predefined attributes (e.g., floral, fruity, grape, citrus, sweet, bitter, chemical) on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
Panelists should rinse their mouths with water between samples.
-
-
Data Analysis:
-
Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples and to characterize the sensory profile at different concentrations.
-
Workflow for Sensory Evaluation:
Caption: Workflow for the sensory evaluation of this compound.
Stability Testing of this compound in an Acidic Beverage
This protocol describes a method to assess the stability of this compound in an acidic beverage under accelerated storage conditions.
Objective: To evaluate the degradation of this compound in an acidic beverage over time.
Materials:
-
This compound (food grade)
-
Model acidic beverage (e.g., citric acid/sucrose solution at pH 3.0)
-
Amber glass vials with screw caps
-
Incubator or environmental chamber
-
Analytical method for quantification (e.g., HPLC-UV or GC-MS)
-
Reagents and standards for the analytical method
Procedure:
-
Sample Preparation:
-
Prepare the model acidic beverage.
-
Spike the beverage with a known concentration of this compound (e.g., 5 ppm).
-
Aliquot the spiked beverage into amber glass vials, leaving minimal headspace.
-
-
Storage Conditions:
-
Store the vials under accelerated conditions (e.g., 40°C).
-
Store a control set of vials at a lower temperature (e.g., 4°C).
-
-
Time Points:
-
Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
At each time point, analyze the concentration of this compound in the samples using a validated analytical method (see protocol below).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for both storage conditions.
-
Determine the degradation kinetics and estimate the shelf life of the flavoring agent in the beverage. Esters like this compound can undergo hydrolysis in acidic conditions, breaking down into linalool and anthranilic acid.[5]
-
Workflow for Stability Testing:
Caption: Workflow for the stability testing of this compound.
Analytical Quantification of this compound using HPLC-UV
This protocol provides a method for the quantification of this compound in a liquid food matrix using High-Performance Liquid Chromatography with Ultraviolet detection.
Objective: To accurately measure the concentration of this compound in a beverage sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water gradient. A typical starting condition could be 60:40 (Acetonitrile:Water), progressing to a higher acetonitrile concentration to elute the analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 254 nm (to be optimized based on the UV spectrum of this compound).
-
Injection Volume: 20 µL
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 ppm).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
-
Sample Preparation:
-
For clear liquid samples like beverages, filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
Workflow for HPLC-UV Analysis:
Caption: Workflow for the HPLC-UV analysis of this compound.
Olfactory Signaling Pathway
The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. These ORs are G-protein coupled receptors (GPCRs).[6][7][8] The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf).[6][9] This activation initiates a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for the perception of smell.
Generalized Olfactory Signaling Pathway:
Caption: Generalized G-protein coupled olfactory signaling pathway.
References
- 1. femaflavor.org [femaflavor.org]
- 2. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 7149-26-0 [thegoodscentscompany.com]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 8. G protein-coupled odorant receptors underlie mechanosensitivity in mammalian olfactory sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Linalyl Anthranilate for Controlled Release Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl anthranilate is a fragrance ingredient valued for its complex floral and fruity aroma, reminiscent of gardenia and orange blossom[1][2][3]. Its application in consumer products, including perfumes, personal care items, and household goods, is often aimed at providing a long-lasting and consistent scent experience[3][4]. Controlled release technologies are pivotal in achieving this by protecting the volatile fragrance molecule from premature degradation and controlling its release over time. This document provides detailed application notes and experimental protocols for the utilization of this compound in controlled release systems.
This compound is sensitive to air and light, which can lead to its degradation[1][5]. Encapsulation technologies offer a viable solution to enhance its stability and prolong its olfactory impact. This document will explore various methods for the encapsulation and subsequent analysis of this compound for controlled release applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for designing effective controlled release systems. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₃NO₂ | [1][5] |
| Molecular Weight | 273.37 g/mol | [1][5] |
| Appearance | Clear to pale yellow liquid | [1][3] |
| Odor Profile | Floral, fruity, with notes of gardenia and orange | [1][2][6] |
| Boiling Point | 315 - 371 °C | [3][5] |
| Density | Approximately 0.98 - 1.058 g/cm³ | [3][5] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and dimethyl sulfoxide | [1][5][7] |
| logP (o/w) | ~4.8 - 5.8 | [5][6] |
| Refractive Index | ~1.513 - 1.523 | [5][6] |
| Stability | Sensitive to air and light | [2][5] |
Synthesis of this compound
This compound can be synthesized via several methods, with the most common being the esterification of linalool (B1675412) with anthranilic acid or its derivatives[1]. A detailed two-step synthetic protocol is described below, adapted from the literature.
Diagram: Synthesis of this compound
Caption: Two-step synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Linalool
-
2-Nitrobenzoyl chloride
-
Iron powder
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
Step 1: Synthesis of Linalyl 2-Nitrobenzoate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve linalool in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 2-nitrobenzoyl chloride to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude linalyl 2-nitrobenzoate.
Step 2: Reduction to this compound
-
To a solution of linalyl 2-nitrobenzoate in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Controlled Release Applications: Encapsulation Methodologies
Encapsulation is a process of entrapping a core material (this compound) within a shell material to protect it from the environment and control its release. Various techniques can be employed, each offering distinct advantages.
Sol-Gel Encapsulation using Tetraethyl Orthosilicate (B98303) (TEOS)
This method involves the hydrolysis and condensation of TEOS to form a silica (SiO₂) network around emulsified droplets of this compound, creating core-shell microcapsules.
Diagram: Sol-Gel Encapsulation Workflow
Caption: Workflow for sol-gel encapsulation of this compound.
Protocol 2: Sol-Gel Encapsulation of this compound
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS)
-
Cationic emulsifier (e.g., dipalmitoylethyl dimethylammonium chloride)
-
Deionized water
-
Ethanol
-
Ammonium hydroxide (B78521) (NH₄OH) solution (catalyst)
-
High-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Oil Phase Preparation: Prepare a solution of this compound.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the emulsifier in deionized water.
-
Emulsification: Add the oil phase to the aqueous phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for 10-30 minutes to form a stable oil-in-water (O/W) emulsion.
-
Sol-Gel Reaction:
-
Transfer the emulsion to a reaction vessel and begin gentle stirring.
-
Add a solution of TEOS in ethanol to the emulsion.
-
Adjust the pH of the mixture to the alkaline range (e.g., pH 9-11) by adding ammonium hydroxide solution to catalyze the hydrolysis and condensation of TEOS.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
-
Microcapsule Recovery:
-
Collect the formed silica microcapsules by centrifugation.
-
Wash the microcapsules repeatedly with deionized water and ethanol to remove unreacted reagents and residual emulsifier.
-
-
Drying: Dry the washed microcapsules in an oven at a controlled temperature (e.g., 40-60 °C) or by freeze-drying to obtain a free-flowing powder.
Encapsulation via Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate guest molecules like this compound.
Protocol 3: this compound-Cyclodextrin Inclusion Complex Formation
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or γ-Cyclodextrin (γ-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Ultrasonic bath
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Cyclodextrin (B1172386) Solution: Prepare a saturated solution of the chosen cyclodextrin in deionized water by heating and stirring.
-
This compound Solution: Dissolve this compound in a minimal amount of ethanol.
-
Complexation:
-
Slowly add the this compound solution to the cyclodextrin solution while maintaining vigorous stirring.
-
Continue stirring the mixture at a controlled temperature (e.g., 40-60 °C) for several hours.
-
Alternatively, the mixture can be sonicated in an ultrasonic bath to enhance complex formation.
-
-
Precipitation and Recovery:
-
Allow the mixture to cool slowly to room temperature and then store at a low temperature (e.g., 4 °C) overnight to promote the precipitation of the inclusion complex.
-
Collect the precipitate by centrifugation or filtration.
-
-
Washing and Drying:
-
Wash the collected complex with a small amount of cold water and ethanol to remove any surface-adhered this compound.
-
Dry the complex under vacuum or by freeze-drying.
-
Characterization and Performance Evaluation
Encapsulation Efficiency and Loading Capacity
Encapsulation Efficiency (EE%) is the percentage of the initial amount of this compound that is successfully entrapped within the microcapsules. Loading Capacity (LC%) is the percentage of this compound in the final microcapsule by weight.
Protocol 4: Determination of EE% and LC%
-
Total this compound (LA_total): The initial amount of this compound used for encapsulation.
-
Free this compound (LA_free):
-
Disperse a known weight of microcapsules in a suitable solvent (e.g., ethanol) and wash thoroughly to extract any unencapsulated this compound from the surface.
-
Quantify the amount of this compound in the washing solvent using UV-Vis spectrophotometry or HPLC.
-
-
Encapsulated this compound (LA_encap):
-
Take a known weight of the washed microcapsules and break them open to release the core material. This can be achieved by grinding the microcapsules with a solvent that dissolves both the shell and the core, or by using ultrasonication.
-
Quantify the amount of this compound in the resulting solution.
-
-
Calculations:
-
EE% = (LA_encap / LA_total) * 100
-
LC% = (Weight of encapsulated LA / Total weight of microcapsules) * 100
-
| Encapsulation Method | Shell Material | Encapsulation Efficiency (%) | Loading Capacity (%) |
| Sol-Gel | Silica (SiO₂) | Experimental Data | Experimental Data |
| Complexation | β-Cyclodextrin | Experimental Data | Experimental Data |
| Complexation | γ-Cyclodextrin | Experimental Data | Experimental Data |
| Other Methods | Specify | Experimental Data | Experimental Data |
| Note: The above table is a template. The user must perform the experiments as per Protocol 4 to generate the data. |
Controlled Release Kinetics
The release profile of this compound from the microcapsules can be studied under various conditions (e.g., temperature, humidity, in the presence of a solvent).
Diagram: Release Kinetics Experimental Workflow
Caption: Workflow for determining the release kinetics of this compound.
Protocol 5: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Release Profiling
This method is suitable for monitoring the release of volatile this compound into the gas phase over time.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
Vials with septa
Procedure:
-
Place a known amount of this compound-loaded microcapsules into a headspace vial.
-
Seal the vial.
-
Place the vial in the headspace autosampler, which is set to a specific temperature to simulate the application environment.
-
At predetermined time intervals, the autosampler will sample the headspace (the gas above the microcapsules) and inject it into the GC-MS.
-
The GC separates the volatile components, and the MS identifies and quantifies this compound.
-
Create a calibration curve using known concentrations of this compound to quantify the amount released at each time point.
-
Plot the cumulative amount or percentage of this compound released versus time to obtain the release profile.
| Time (hours) | Cumulative Release (%) - Sol-Gel (Silica) | Cumulative Release (%) - β-Cyclodextrin | Cumulative Release (%) - Free this compound (Control) |
| 1 | Experimental Data | Experimental Data | Experimental Data |
| 2 | Experimental Data | Experimental Data | Experimental Data |
| 4 | Experimental Data | Experimental Data | Experimental Data |
| 8 | Experimental Data | Experimental Data | Experimental Data |
| 12 | Experimental Data | Experimental Data | Experimental Data |
| 24 | Experimental Data | Experimental Data | Experimental Data |
| 48 | Experimental Data | Experimental Data | Experimental Data |
| Note: The above table is a template. The user must perform the experiments as per Protocol 5 to generate the data. |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for researchers and professionals working on the controlled release of this compound. The synthesis, encapsulation, and analytical methodologies described are based on established scientific principles. While specific quantitative data for the controlled release of this compound is not extensively available in the public domain, the provided protocols for characterization and release kinetic studies will enable users to generate this critical data for their specific formulations. The successful implementation of these controlled release strategies can significantly enhance the stability and longevity of this compound's fragrance profile in a wide array of consumer and therapeutic products.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Headspace GC-MS Analysis of Spring Blossom Fragrance at Chungnam National University Daedeok Campus -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. Using Solid Phase Microextraction with AccuTOF-DART for Fragrance Analysis | JEOL Resources [jeolusa.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Formulation of Linalyl Anthranilate in Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl anthranilate is an aromatic ester valued in the personal care industry for its characteristic floral and fruity scent, often described as reminiscent of gardenia and orange blossom.[1][2][3] Beyond its fragrance profile, the constituent parts of this compound—linalool (B1675412) and an anthranilate moiety—suggest potential for bioactive effects on the skin. Linalool is known for its anti-inflammatory and soothing properties, while anthranilate derivatives have demonstrated UV-absorbing and anti-inflammatory capabilities.[2][4][5][6] Methyl anthranilate, a related compound, has also been shown to influence skin pigmentation pathways.[7][8][9][10]
These application notes provide a comprehensive guide for the formulation of this compound in various personal care products. This document outlines the physicochemical properties, recommended usage levels, formulation protocols, stability testing, and analytical methods for quantification. Additionally, it explores the potential biological activities and associated signaling pathways based on current scientific understanding of its components.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful formulation.
| Property | Value | Reference |
| Synonyms | Linalyl 2-aminobenzoate, Anthranilic acid, linalyl ester | [1] |
| CAS Number | 7149-26-0 | [1] |
| Molecular Formula | C₁₇H₂₃NO₂ | [1] |
| Molecular Weight | 273.37 g/mol | [7] |
| Appearance | Clear to pale yellow liquid | [1] |
| Odor Profile | Floral, fruity, with notes of orange blossom and gardenia | [1][2][3][7] |
| Boiling Point | 315 °C to 371 °C at 760 mm Hg | [1] |
| Density | Approximately 0.98 - 1.058 g/cm³ | [1][11] |
| Solubility | Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and other organic solvents. Insoluble in water. | [4][7][11] |
| logP (o/w) | 4.8 - 5.8 | [7][12] |
| Stability | Sensitive to air and light.[4][11][13] |
Formulation Guidelines for Personal Care Products
This compound is primarily used as a fragrance ingredient in a variety of personal care products.[1][14] Adherence to recommended concentration ranges is crucial to achieve the desired scent profile without compromising product stability or causing skin irritation.
Recommended Usage Levels
The concentration of fragrance oils in personal care products varies depending on the product type and desired scent intensity.
| Product Type | Typical Fragrance Concentration (%) |
| Creams and Lotions (Leave-on) | 0.2 - 1.0[15][16] |
| Shampoos and Hair Conditioners (Rinse-off) | 0.2 - 1.0[15] |
| Deodorant Sprays | 0.2 - 1.0[15] |
| Deodorant Sticks | 1.0 - 3.0[15] |
| Eau de Toilette | 6.0 - 9.0[15] |
| Eau de Parfum | 10.0 - 14.0[15] |
| Perfume | 15.0 - 30.0[15] |
Note: Always consult the International Fragrance Association (IFRA) documentation for the most up-to-date safe usage rates for specific applications.
General Formulation Protocol for an Oil-in-Water (O/W) Emulsion (e.g., Lotion or Cream)
This protocol outlines the basic steps for incorporating this compound into a standard O/W emulsion.
Materials:
-
Water Phase: Deionized water, humectants (e.g., glycerin), and water-soluble actives.
-
Oil Phase: Emollients (e.g., carrier oils, esters), emulsifiers (e.g., cetearyl alcohol, glyceryl stearate), thickeners (e.g., xanthan gum), and oil-soluble actives.
-
Cool-Down Phase: this compound, preservatives, and other temperature-sensitive ingredients.
Procedure:
-
Phase Preparation: Heat the water phase and oil phase in separate beakers to 70-75°C.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing to form a stable emulsion.
-
Cooling: Allow the emulsion to cool under gentle agitation.
-
Addition of this compound: Once the emulsion has cooled to below 35-40°C, add the this compound and any other cool-down phase ingredients.[7] Adding the fragrance at a lower temperature is crucial to prevent degradation and volatilization.
-
Final Adjustments: Adjust the pH if necessary and perform final quality control checks.
Compatibility Considerations
While specific compatibility data for this compound with a wide range of cosmetic ingredients is limited, some general principles apply:
-
Emulsifiers: As an oil-soluble ingredient, this compound will reside in the oil phase of an emulsion. Its compatibility with nonionic emulsifiers is generally good. However, high concentrations of certain surfactants could potentially impact the stability of the fragrance or the emulsion itself.[17]
-
Other Fragrance Ingredients: this compound is often blended with other fragrance raw materials to create complex scent profiles. It can form Schiff bases with aldehydes, which may lead to discoloration (typically a yellowing or browning) over time.[18] This should be considered during the fragrance development process.
-
Packaging: Due to its sensitivity to light and air, opaque packaging is recommended to maintain the stability of formulations containing this compound.[11][13]
Experimental Protocols
Stability Testing of this compound in a Finished Product
Stability testing is essential to ensure the quality and safety of the final product over its shelf life.[12][19]
Protocol:
-
Sample Preparation: Prepare samples of the final formulation in the intended commercial packaging.
-
Storage Conditions: Store samples under various conditions to assess stability:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life.
-
Freeze-Thaw Cycling: Three cycles of -10°C for 24 hours followed by 25°C for 24 hours.[12]
-
Light Exposure: Exposure to UV light to assess photostability.[19]
-
-
Evaluation Parameters: At specified time points, evaluate the samples for the following:
-
Physical Properties: Appearance, color, odor, pH, and viscosity.
-
Emulsion Stability: Signs of separation, creaming, or coalescence. Centrifugation can be used as a predictive test for creaming.[12]
-
Microbiological Integrity: Test for microbial contamination.
-
Chemical Stability: Quantify the concentration of this compound using an appropriate analytical method (see Section 4.2).
-
Quantification of this compound in a Cosmetic Matrix
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods for the quantification of this compound in personal care products.[1][5][17][20][21][22]
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic product.
-
Perform a solvent extraction using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Filter the extract and, if necessary, concentrate it before injection.
GC-MS Parameters (Illustrative):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Quantification:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify using an internal standard and a calibration curve prepared with a certified reference standard.
Sample Preparation:
-
Accurately weigh a known amount of the cosmetic product.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[1][15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Column Temperature: 25°C.
Quantification:
-
Identify this compound by its retention time compared to a standard.
-
Quantify using a calibration curve prepared with a certified reference standard.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological effects of this compound on skin are limited, the known activities of its constituent molecules, linalool and anthranilates, provide a basis for postulating its potential benefits.
Anti-Inflammatory and Soothing Effects (from Linalool)
Linalool has been shown to possess anti-inflammatory properties, making it beneficial for soothing irritated skin.[2][4] It may help to reduce redness and inflammation associated with various skin conditions.[2] The proposed mechanism involves the inhibition of pro-inflammatory mediators.
Caption: Postulated anti-inflammatory pathway of the linalool moiety.
Influence on Pigmentation (from Anthranilate Moiety)
Studies on methyl anthranilate have indicated its potential to reduce skin pigmentation.[7][8][9][10] The mechanism is thought to involve the downregulation of melanogenic enzymes through the suppression of cyclic adenosine (B11128) monophosphate (cAMP).[8][9][10]
Caption: Postulated anti-pigmentation pathway of the anthranilate moiety.
Skin Sensitization Potential
Based on available data, this compound is not considered to be a significant skin sensitizer.[1] However, as with any fragrance ingredient, it is recommended to conduct a patch test before widespread use of a new formulation.[4][16]
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the formulation and evaluation of a personal care product containing this compound.
Caption: Workflow for this compound product development.
Disclaimer: This document is intended for informational purposes for a professional audience. All formulations should be developed and tested by qualified personnel in accordance with good laboratory practices and all relevant regulatory guidelines.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. natrlskincare.co.uk [natrlskincare.co.uk]
- 3. beautydecoded.com [beautydecoded.com]
- 4. The Benefits of Linalool in Skin Care - Aye & I Apothecary [ayeiapothecary.com]
- 5. Topical application of anthranilate derivatives ameliorates psoriatic inflammation in a mouse model by inhibiting keratinocyte-derived chemokine expression and neutrophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylanthranilate, a Food Fragrance Attenuates Skin Pigmentation through Downregulation of Melanogenic Enzymes by cAMP Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myrevea.com [myrevea.com]
- 9. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theclinivex.com [theclinivex.com]
- 12. lesielle.com [lesielle.com]
- 13. echemi.com [echemi.com]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 15. orchadia.org [orchadia.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound, 7149-26-0 [thegoodscentscompany.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. mdpi.com [mdpi.com]
- 22. Research Progress on Bioactive Factors against Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Linalyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of linalyl anthranilate, a valuable fragrance and flavor compound. The synthesis is achieved through the lipase-catalyzed esterification of linalool (B1675412) and an anthranilate source. This biocatalytic approach offers a green and sustainable alternative to traditional chemical synthesis methods, operating under mild reaction conditions. The protocols provided herein are based on established methodologies for enzymatic esterification of terpenols and anthranilic acid, offering a comprehensive guide for laboratory-scale synthesis and analysis.
Introduction
This compound is an aromatic ester known for its pleasant floral and fruity aroma, reminiscent of orange blossom and grape.[1] It is a sought-after ingredient in the fragrance, flavor, and cosmetics industries.[1] Traditionally, its synthesis involves chemical methods that can require harsh conditions and may not be considered "natural." Enzymatic synthesis, employing lipases as biocatalysts, presents an attractive alternative for producing natural-like flavor and fragrance compounds. Lipases, such as those from Candida species, are widely used for their ability to catalyze esterification reactions with high selectivity and under mild conditions.[2][3]
This document outlines a protocol for the enzymatic synthesis of this compound via direct esterification of linalool and anthranilic acid or transesterification using an alkyl anthranilate.
Materials and Reagents
-
Enzymes:
-
Immobilized Lipase (B570770) from Candida antarctica (e.g., Novozym® 435)
-
Lipase from Candida cylindracea (syn. Candida rugosa)
-
-
Substrates:
-
Linalool (≥97%)
-
Anthranilic acid (≥99%) or Methyl anthranilate (≥99%)
-
-
Solvents:
-
n-Hexane (anhydrous, ≥95%)
-
Ethanol (B145695) (for analysis)
-
Acetate (B1210297) buffer (pH 5.0)
-
-
Other Reagents:
-
Sodium sulfate (B86663) (anhydrous)
-
Molecular sieves (3Å)
-
Standards for GC analysis (Linalool, Methyl Anthranilate, this compound)
-
Experimental Protocols
Protocol 1: Direct Esterification of Linalool with Anthranilic Acid
This protocol is adapted from methodologies for the enzymatic esterification of anthranilic acid.[4] A biphasic system is employed to enhance the reaction equilibrium towards product formation.
Methodology:
-
Reaction Setup: In a sealed reaction vessel, combine anthranilic acid (1 equivalent) and linalool (1.5 equivalents).
-
Solvent Addition: Add anhydrous n-hexane to the mixture. The solvent volume should be 1 to 3 times the total volume of the substrates.
-
pH Adjustment (Aqueous Phase): Prepare a 50 mM acetate buffer (pH 5.0). Add a minimal amount of this buffer to the reaction mixture (e.g., 5-10% of the total reaction volume).
-
Enzyme Addition: Add the immobilized lipase (Candida cylindracea or Candida antarctica) to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the total substrate weight.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37-50°C) with continuous agitation (e.g., 200-300 rpm) for 24-72 hours.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with n-hexane and dried for potential reuse.
-
Product Isolation:
-
Wash the organic phase with a dilute sodium bicarbonate solution to remove any unreacted anthranilic acid, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if required.
Protocol 2: Transesterification of Methyl Anthranilate with Linalool
This protocol utilizes a transesterification reaction, which can sometimes offer better yields by avoiding the production of water as a byproduct.
Methodology:
-
Reaction Setup: In a sealed and dry reaction vessel, combine methyl anthranilate (1 equivalent) and linalool (1.5 equivalents).
-
Solvent: The reaction can be performed in a solvent-free system or with the addition of a non-polar solvent like n-hexane.
-
Dehydration: Add activated molecular sieves to the reaction mixture to remove the methanol (B129727) produced during the reaction, which helps in shifting the equilibrium towards the product.
-
Enzyme Addition: Add immobilized lipase (Candida antarctica, e.g., Novozym® 435) to the mixture (5-10% w/w of substrates).
-
Incubation: Incubate the reaction at a controlled temperature, typically between 50-70°C, with constant stirring for 24-48 hours.
-
Monitoring and Work-up: Follow steps 6-9 from Protocol 3.1 for reaction monitoring, enzyme removal, and product isolation.
Analytical Methods
Gas Chromatography (GC) Analysis
The quantification of substrates and products can be performed using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 10 min.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL (split injection).
-
Quantification: Use external or internal standard calibration curves for linalool, methyl anthranilate, and this compound. The conversion can be calculated based on the consumption of the limiting substrate. Recent studies have established the linear retention index for this compound on a semi-nonpolar GC column as 2051, which can aid in its identification.[5][6]
Data Presentation
The following tables summarize the key parameters and expected outcomes for the enzymatic synthesis of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₂ | [1][7] |
| Molecular Weight | 273.37 g/mol | [7][8] |
| Appearance | Yellow-orange liquid | [7][8] |
| Odor | Floral, fruity, gardenia-like | [1][8] |
| Boiling Point | 370-371 °C @ 760 mmHg | [7] |
| Density | 1.052-1.058 g/cm³ at 15.5°C | [7] |
| Refractive Index | 1.516-1.522 | [7] |
| Solubility | Insoluble in water; soluble in ethanol and dimethyl sulfoxide | [7][8] |
Table 2: Comparison of Reaction Conditions for Enzymatic Synthesis
| Parameter | Protocol 1: Direct Esterification | Protocol 2: Transesterification |
| Enzyme | Candida cylindracea or C. antarctica | Candida antarctica (Novozym® 435) |
| Acyl Donor | Anthranilic Acid | Methyl Anthranilate |
| Acyl Acceptor | Linalool | Linalool |
| Molar Ratio (Donor:Acceptor) | 1:1.5 | 1:1.5 |
| Solvent | n-Hexane (Biphasic system) | Solvent-free or n-Hexane |
| Temperature | 37-50°C | 50-70°C |
| Reaction Time | 24-72 hours | 24-48 hours |
| Water Removal | Not explicitly required (equilibrium driven by biphasic system) | Molecular Sieves |
| Typical Enzyme Load | 5-10% (w/w) | 5-10% (w/w) |
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Reaction scheme for the direct esterification of linalool and anthranilic acid.
References
- 1. CAS 7149-26-0: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Controlling lipase enantioselectivity for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 7149-26-0 | >98% [smolecule.com]
Application Notes and Protocols for the Study of Linalyl Anthranilate in Insect Olfaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Linalyl anthranilate is an aromatic compound with potential applications in the field of insect olfaction and pest management. While direct research on this compound's effects on insects is limited, its constituent components, linalool (B1675412) and anthranilate esters, are known to possess insect-repellent and behavior-modifying properties. Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants, and various anthranilate esters are recognized for their repellent activities, some targeting the same olfactory pathways as DEET.[1] This document provides detailed application notes and protocols for investigating the effects of this compound on insect olfaction, drawing upon established methodologies used for its component parts and related compounds.
These guidelines are intended to facilitate research into the potential of this compound as a novel insect repellent or behavior-modifying compound. The protocols described herein cover behavioral assays, electrophysiological recordings, and the investigation of underlying molecular mechanisms.
Quantitative Data Summary
The following table summarizes quantitative data for linalool and various anthranilate esters from published studies. This data can serve as a benchmark for designing experiments and evaluating the efficacy of this compound.
| Compound | Insect Species | Assay Type | Efficacy/Response | Concentration | Citation |
| Linalool | Aedes aegypti | Repellency Assay (Indoors) | 93% repellency | 20g (100% active ingredient diffuser) | [2][3] |
| Linalool | Aedes aegypti | Repellency Assay (Outdoors) | 58% repellency | 20g (100% active ingredient diffuser) | [2][3] |
| Linalool | Culex pipiens pallens | Repellency Assay (Volunteer hand) | 92% protection for 1 hour | Not specified | [4] |
| Ethyl Anthranilate (EA) | Aedes albopictus | Repellency Assay | 38.47% repellency | 1% | [5] |
| Butyl Anthranilate (BA) | Aedes albopictus | Repellency Assay | 53.62% repellency | 0.1% | [5] |
| Butyl Anthranilate (BA) | Aedes albopictus | Larvicidal Assay | >90% mortality after 4 hours | 0.1% | [5] |
| Ethyl Anthranilate (EA) | Aedes albopictus | Larvicidal Assay | >90% mortality after 4 hours | 0.1% | [5] |
Experimental Protocols
Behavioral Assays
Behavioral assays are crucial for determining the repellent or attractant properties of this compound.
a) Two-Choice Olfactometer Assay
This assay assesses the preference of an insect for one of two odor sources.
-
Objective: To determine if this compound is a repellent or attractant.
-
Materials:
-
Y-tube or T-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered, humidified air source
-
Test insects (e.g., Drosophila melanogaster, Aedes aegypti)
-
This compound
-
Solvent control (e.g., paraffin (B1166041) oil, ethanol)
-
Filter paper discs
-
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent at the desired concentration.
-
Apply a specific volume of the this compound solution to a filter paper disc and the same volume of the solvent to another disc.
-
Allow the solvent to evaporate for a few minutes.
-
Place the treated disc in one arm of the olfactometer and the control disc in the other arm.
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5 minutes) to choose an arm.
-
Record the insect's choice (the arm it enters and stays in for a defined period).
-
Repeat with a sufficient number of insects to obtain statistically significant data.
-
To avoid spatial bias, rotate the arms of the olfactometer and use clean glassware for each replicate.
-
b) Oviposition Deterrence Assay
This assay is used to determine if a compound deters females from laying eggs.
-
Objective: To assess the potential of this compound as an oviposition deterrent.
-
Materials:
-
Oviposition chambers or cages
-
Gravid female insects
-
Oviposition substrate (e.g., fruit, filter paper soaked in a sugar solution)
-
This compound solution
-
Solvent control
-
-
Protocol:
-
Prepare two sets of oviposition substrates. Treat one set with the this compound solution and the other with the solvent control.
-
Place one treated and one control substrate into an oviposition chamber.
-
Introduce a single gravid female or a group of females into the chamber.
-
After a set period (e.g., 24-48 hours), remove the substrates and count the number of eggs laid on each.
-
Calculate an Oviposition Deterrence Index (ODI) to quantify the effect.
-
Electrophysiological Assays
These techniques measure the electrical responses of an insect's olfactory system to a chemical stimulus.
a) Electroantennography (EAG)
EAG measures the summed electrical potential from the entire antenna, providing an overall measure of olfactory stimulation.
-
Objective: To determine if the insect antenna is sensitive to this compound.
-
Materials:
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
-
Test insect
-
This compound
-
Solvent
-
Odor delivery system (puff generator)
-
-
Protocol:
-
Immobilize the insect (e.g., in a pipette tip with the head exposed).
-
Excise the tip of an antenna to ensure good electrical contact.
-
Place the recording electrode over the cut end of the antenna and the reference electrode into the head or eye.
-
Deliver a puff of charcoal-filtered air over the antenna to establish a baseline.
-
Deliver a puff of air carrying the volatilized this compound over the antenna.
-
Record the resulting depolarization (EAG response).
-
Test a range of concentrations to generate a dose-response curve.
-
b) Single-Sensillum Recording (SSR)
SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.[2][6]
-
Objective: To identify specific OSNs that respond to this compound and characterize their response profile.
-
Materials:
-
SSR system (high-magnification microscope, micromanipulators, sharpened tungsten electrodes, amplifier, data acquisition software with spike sorting capabilities)
-
Immobilized insect
-
Odor delivery system
-
-
Protocol:
-
Immobilize the insect and stabilize the antenna.
-
Insert a reference electrode into the insect's eye.
-
Under high magnification, carefully insert a sharpened recording electrode through the cuticle at the base of a single olfactory sensillum.
-
Record the spontaneous firing rate of the OSNs within the sensillum.
-
Deliver a puff of this compound over the antenna and record changes in the firing rate (excitation or inhibition).
-
If multiple neurons are present in the sensillum, use spike sorting software to differentiate their responses based on spike amplitude and shape.[6]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on insect olfaction.
Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signal transduction pathway.
References
- 1. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dipterajournal.com [dipterajournal.com]
- 5. Toxicity and repellency of two anthranilates against Aedes albopictus Skuse (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Application Notes and Protocols: Linalyl Anthranilate Incorporation in Polymer Matrices for Scent Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linalyl anthranilate is a fragrance ingredient with a floral, fruity, and slightly indolic aroma, reminiscent of neroli and grape. Its application in consumer products can be significantly enhanced by incorporating it into polymer matrices for controlled and sustained release. This approach protects the volatile fragrance from premature degradation and evaporation, prolonging the sensory experience. These application notes provide a comprehensive overview of the methodologies for incorporating this compound into polymer matrices and the subsequent analysis of its release. The protocols detailed below are intended to serve as a guide for researchers and professionals in the development of long-lasting scented products.
Data Presentation: Scent Release Kinetics
While specific quantitative data for the release of this compound from various polymer matrices is not extensively available in the public domain, the following tables provide an illustrative example of how such data can be structured. This hypothetical data represents the cumulative release of a fragrance molecule from different polymer formulations over time, as would be determined by techniques such as headspace gas chromatography-mass spectrometry (GC-MS).
Table 1: Cumulative Release of Fragrance from Polymer Microcapsules
| Time (hours) | Formulation A: Ethyl Cellulose (B213188) (%) | Formulation B: PLGA (%) | Formulation C: Chitosan (%) |
| 1 | 15.2 | 25.8 | 10.5 |
| 6 | 35.7 | 55.2 | 28.9 |
| 12 | 50.1 | 75.6 | 45.3 |
| 24 | 68.9 | 88.4 | 60.1 |
| 48 | 85.3 | 95.1 | 75.8 |
| 72 | 92.1 | 98.2 | 85.4 |
Table 2: Key Release Parameters for Different Polymer Formulations
| Formulation | Polymer Matrix | Initial Burst Release (first hour) (%) | Half-life of Release (t50) (hours) | Total Release at 72 hours (%) |
| A | Ethyl Cellulose | 15.2 | 11.5 | 92.1 |
| B | PLGA | 25.8 | 7.8 | 98.2 |
| C | Chitosan | 10.5 | 15.2 | 85.4 |
Experimental Protocols
Encapsulation of this compound via Solvent Evaporation
This protocol describes the encapsulation of this compound in ethyl cellulose microcapsules.
Materials:
-
This compound
-
Ethyl cellulose
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of ethyl cellulose in dichloromethane. Once dissolved, add the desired amount of this compound to the polymer solution and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v) in deionized water.
-
Emulsification: Slowly add the organic phase to the aqueous phase while stirring at a constant speed with a magnetic stirrer. Following the initial mixing, subject the mixture to high-speed homogenization to form a stable oil-in-water (O/W) emulsion. The speed and duration of homogenization will influence the final particle size.
-
Solvent Evaporation: Leave the emulsion under continuous gentle stirring at room temperature in a fume hood to allow the dichloromethane to evaporate. This process leads to the precipitation of the polymer around the this compound droplets, forming microcapsules.
-
Microcapsule Collection and Washing: Once the solvent has completely evaporated, collect the microcapsules by centrifugation or filtration. Wash the collected microcapsules several times with deionized water to remove any residual PVA and unencapsulated fragrance.
-
Drying: Dry the washed microcapsules in a desiccator or by lyophilization.
Quantification of this compound Release using Headspace GC-MS
This protocol outlines the analysis of this compound released from the polymer matrix into the headspace.
Materials and Equipment:
-
This compound-loaded polymer samples
-
Headspace vials with septa and caps
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with a headspace autosampler
-
GC column suitable for fragrance analysis (e.g., DB-5ms)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound-loaded polymer sample and place it into a headspace vial. Seal the vial immediately.
-
Incubation: Place the vial in the headspace autosampler oven and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow the fragrance to volatilize into the headspace.[1]
-
Injection: The autosampler will then inject a specific volume of the headspace gas into the GC-MS system. The injector should be in splitless mode to maximize sensitivity.[1]
-
GC Separation: The GC oven temperature program should be optimized to separate this compound from other potential volatile compounds. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[1]
-
MS Detection: The mass spectrometer should be operated in scan mode to acquire the full mass spectrum of the eluting compounds. The mass spectrum of the peak corresponding to this compound can be compared to a library spectrum for confirmation. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.[1]
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the headspace of the polymer sample can then be determined from this calibration curve.
Thermal Stability and Fragrance Loading Analysis by TGA
Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of the encapsulated fragrance and to estimate the fragrance loading.[2][3]
Materials and Equipment:
-
This compound-loaded polymer samples
-
Empty polymer microcapsules (placebo)
-
Pure this compound
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
TGA Analysis: Place the pan in the TGA furnace. Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C).[2]
-
Data Analysis:
-
Thermal Stability: The TGA curve will show the weight loss of the sample as a function of temperature. The onset temperature of weight loss for the encapsulated this compound will indicate its thermal stability within the polymer matrix.
-
Fragrance Loading: Compare the TGA curve of the fragrance-loaded microcapsules with that of the empty microcapsules. The weight loss step corresponding to the volatilization of this compound can be used to quantify the amount of fragrance encapsulated. The loading percentage can be calculated using the following formula:
-
Fragrance Loading (%) = [(Weight loss of loaded sample at fragrance decomposition temp) - (Weight loss of empty sample at the same temp)] / (Initial weight of loaded sample) * 100
-
-
Sensory Panel Evaluation of Scent Release
A trained sensory panel can provide valuable data on the perceived intensity and character of the released fragrance over time.
Materials:
-
Polymer samples with encapsulated this compound
-
Odor-free sample containers
-
Sensory evaluation booths
-
Data collection forms or software
Procedure:
-
Panelist Selection and Training: Select panelists based on their ability to detect and describe different odors. Train them to recognize and rate the intensity of this compound and other relevant aroma characteristics.
-
Sample Presentation: Place a standardized amount of the polymer sample in an odor-free container. Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and airflow).[4]
-
Evaluation Protocol:
-
Instruct panelists to open the container and sniff the sample for a defined period.
-
Ask them to rate the intensity of the this compound scent on a labeled magnitude scale (e.g., from 0 = no scent to 9 = extremely strong).
-
Panelists can also be asked to provide descriptive analysis of the scent profile.
-
-
Temporal Evaluation: Repeat the evaluation at different time points (e.g., immediately after preparation, 24 hours, 48 hours, etc.) to assess the longevity of the scent release.
-
Data Analysis: Analyze the intensity ratings statistically to determine significant differences between samples and over time.
Visualizations
Caption: Olfactory Signal Transduction Pathway.
Caption: Experimental Workflow for Scent Release Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GC-MS Analysis of Linalyl Anthranilate
Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of linalyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental analysis of this fragrance compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the GC-MS analysis of this compound?
A1: The most prevalent issues include:
-
Peak Misidentification: this compound is frequently misidentified, often confused with linalyl acetate. This can be due to outdated mass spectral libraries and incorrect retention index data.[1][2]
-
Poor Peak Shape (Tailing): This can result from the interaction of the analyte with active sites in the GC system, improper instrument parameters, or matrix effects.
-
Inconsistent Retention Times: Variability in retention time can be caused by changes in the GC column condition, carrier gas flow rate, or oven temperature ramp.
-
Analyte Degradation: this compound is sensitive to air and light and can degrade at high temperatures in the injector port, leading to inaccurate quantification and the appearance of unexpected peaks.[3]
-
Matrix Effects: Complex sample matrices, such as those in cosmetic formulations, can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal.
Q2: My mass spectrum for a peak I suspect is this compound does not match the library spectrum perfectly. What could be the reason?
A2: Several factors can contribute to a mismatch between your acquired mass spectrum and the library data:
-
Outdated or Erroneous Library Spectra: Older versions of mass spectral libraries have been reported to contain erroneous spectra for this compound, leading to misidentification.[1][2] It is crucial to use an updated and reliable library such as the NIST Mass Spectral Library.
-
Co-elution: Another compound may be co-eluting with this compound, resulting in a mixed mass spectrum. To address this, optimize your chromatographic conditions to improve separation.
-
Analyte Degradation: Thermal degradation in the injector can produce fragments that alter the mass spectrum. Consider lowering the injector temperature.
-
Different Ionization Conditions: Variations in ionization energy or source temperature between your instrument and the one used to generate the library spectrum can cause differences in ion abundances.
Q3: I am observing significant peak tailing for this compound. How can I resolve this?
A3: Peak tailing for this compound, an ester with a basic nitrogen group, can be caused by several factors. Here are some troubleshooting steps:
-
Deactivate the GC System: The amine group in this compound can interact with active silanol (B1196071) groups in the injector liner and the GC column. Use a deactivated liner and a high-quality, inert GC column.
-
Optimize Injector Temperature: While a high temperature is needed for volatilization, excessive heat can cause degradation and contribute to peak tailing. Experiment with lowering the injector temperature.
-
Check for Column Contamination: Residue from previous injections can create active sites. Bake out your column or trim the first few centimeters.
-
Adjust pH of the Sample: For certain applications, adjusting the pH of the sample extract can reduce interactions with acidic sites in the GC system.
Troubleshooting Guides
Issue: Incorrect Peak Identification - Is it this compound?
A common pitfall in the analysis of this compound is its misidentification, particularly as linalyl acetate. This is often due to discrepancies in retention indices and mass spectral library entries.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the correct identification of this compound.
Quantitative Data for Identification:
| Parameter | Expected Value for this compound | Common Misidentification (Linalyl Acetate) |
| Molecular Ion (m/z) | 273 | 196 |
| Base Peak (m/z) | 137 | 93 |
| Linear Retention Index (LRI) on semi-nonpolar column | ~2051 | ~1255 |
Data compiled from multiple sources.[1][2]
Issue: Poor Peak Shape - Tailing Peak
Peak tailing can significantly impact the accuracy of quantification. This is often due to interactions within the GC system or issues with the analytical method.
Troubleshooting Logic for Peak Tailing:
Caption: Logical steps to troubleshoot peak tailing for this compound.
Troubleshooting Parameters for Peak Tailing:
| Parameter | Potential Cause of Tailing | Recommended Action | Expected Outcome |
| Injector Liner | Active sites (silanol groups) | Replace with a deactivated, inert liner | Symmetrical peak shape |
| GC Column | Column bleed, contamination | Bake out column or trim the inlet end | Reduced tailing, improved resolution |
| Injector Temperature | Too high, causing degradation | Lower temperature in 10-20°C increments | Sharper, more symmetrical peaks |
| Sample Concentration | Overloading the column | Dilute the sample or use a split injection | Improved peak shape |
Experimental Protocols
Sample Preparation for this compound in a Cream Matrix
This protocol provides a general guideline for the extraction of this compound from a cosmetic cream for GC-MS analysis.
-
Sample Weighing: Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample).
-
Solvent Extraction:
-
Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Ultrasonicate for 15 minutes to enhance extraction efficiency.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solvent layer from the cream matrix.
-
-
Filtration and Analysis:
-
Carefully transfer the supernatant to a clean vial.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
-
The sample is now ready for injection into the GC-MS.
-
Recommended GC-MS Parameters
These are starting parameters and may require optimization based on your specific instrument and sample.
Gas Chromatography (GC) Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C (can be optimized between 230-280 °C) |
| Injection Mode | Splitless or Split (10:1) depending on concentration |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Key Ions for SIM Analysis of this compound:
-
Quantifier Ion: m/z 137
-
Qualifier Ions: m/z 121, 93, 273
This technical support center provides a foundation for troubleshooting the GC-MS analysis of this compound. Remember that careful method development and validation are crucial for obtaining accurate and reliable results.
References
Technical Support Center: Accurate Identification of Linalyl Anthranilate in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the misidentification of linalyl anthranilate in essential oils and other complex samples. Erroneous identification, often stemming from outdated spectral libraries and co-elution with other compounds, can significantly impact research outcomes. This guide offers detailed experimental protocols and data to ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound frequently misidentified in essential oil analysis?
A1: The primary reason for the misidentification of this compound is the historical presence of an erroneous mass spectrum in older versions of the NIST (National Institute of Standards and Technology) mass spectral database.[1][2][3] This has led to the incorrect annotation of other compounds, most commonly linalyl acetate (B1210297), as this compound.[1][2] Furthermore, there is a significant discrepancy between the reported retention indices in some literature (approximately 1000–1400) and the experimentally verified retention index for authentic this compound, which is significantly higher.[1][2]
Q2: What is the correct retention index for this compound?
A2: The linear retention index (LRI) for this compound is a critical parameter for its correct identification in gas chromatography (GC). Studies have confirmed that the NIST retention data is accurate.[1][2] The correct retention indices on commonly used GC phases are significantly higher than what is often erroneously reported. For example, the linear retention index for this compound on a semi-nonpolar GC column is approximately 2051.[1][2]
Q3: What are the key mass spectral fragments to look for when identifying this compound?
A3: When analyzing the mass spectrum of this compound, the molecular ion peak should be observed at m/z 273. The base peak is typically at m/z 137, which corresponds to a tertiary radical cation (3,7-dimethylocta-1,6-diene).[2] Other significant fragments can be observed at m/z 119 and 120.[4]
Q4: Can I rely solely on mass spectrometry for identification?
A4: No, relying solely on mass spectrometry, especially with commercial libraries that may contain errors, can lead to misidentification. It is crucial to use a multi-faceted approach that includes retention index data from a reliable source and, if possible, confirmation with an authentic standard.[1][2][5]
Q5: Are there alternative analytical techniques to GC-MS for identifying this compound?
A5: Yes, High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of this compound.[6][7] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the authentication of a synthesized or isolated standard of this compound.[1][2]
Troubleshooting Guide
This guide provides step-by-step troubleshooting for common issues encountered during the analysis of this compound.
Issue 1: A peak in my chromatogram is identified as this compound by the MS library, but its retention index is around 1250.
-
Cause: This is a classic case of misidentification. The retention index for linalyl acetate is approximately 1255, which falls within the range of peaks often misidentified as this compound.[2] The mass spectrum of linalyl acetate may be similar enough to the erroneous entry for this compound in older libraries to cause this mismatch.
-
Solution:
-
Verify the Retention Index: Compare the experimentally determined retention index of your peak with the established retention index for authentic this compound (around 2051 on a semi-nonpolar column).[1][2]
-
Analyze an Authentic Standard: If available, inject an authentic standard of this compound and linalyl acetate to compare their retention times and mass spectra on your system.
-
Update Your Mass Spectral Library: Ensure you are using the most current version of the NIST library or other reliable spectral databases.
-
Issue 2: I am having difficulty separating this compound from other components in my essential oil sample.
-
Cause: Co-elution, where two or more compounds elute from the gas chromatography column at the same time, is a common challenge in the analysis of complex mixtures like essential oils.[8][9]
-
Solution:
-
Optimize GC Conditions: Adjust the temperature program of your GC method. A slower temperature ramp can often improve the separation of closely eluting compounds.
-
Change the GC Column: If optimization of the temperature program is insufficient, consider using a GC column with a different stationary phase. For example, switching from a nonpolar to a more polar column can alter the elution order and improve separation.[6]
-
Utilize Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the mass spectra of co-eluting peaks.[9]
-
Data Presentation
Table 1: Gas Chromatography and Mass Spectrometry Data for this compound and a Common Co-eluting Compound.
| Compound | Molecular Weight ( g/mol ) | Retention Index (Semi-standard non-polar) | Key Mass Spectral Fragments (m/z) |
| This compound | 273.37 | 2057, 2157[4] | 273 (M+), 137 (base peak), 119, 120[2][4] |
| Linalyl Acetate | 196.29 | ~1255[2] | 136, 93, 79, 43 |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of this compound
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1% (v/v).
-
GC-MS System:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 1:50.
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% diphenyl–95% polydimethylsiloxane (B3030410) stationary phase (or similar semi-nonpolar phase).[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/minute to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify peaks based on their mass spectra by comparison with a reliable, up-to-date library (e.g., NIST).
-
Calculate the Linear Retention Index (LRI) for each peak using a homologous series of n-alkanes.
-
Confirm the identity of this compound by comparing its mass spectrum and LRI with an authentic standard.
-
Visualizations
Caption: Workflow demonstrating the misidentification of this compound.
Caption: Recommended workflow for the accurate identification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]
- 4. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Linalyl Anthranilate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of linalyl anthranilate against photodegradation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading?
This compound is known to be sensitive to both air and light.[1] Exposure to ultraviolet (UV) radiation, particularly UVC and UVB wavelengths, can cause direct photolysis of the molecule. This degradation can be accelerated in the presence of reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[2][3] Improper storage and handling, such as exposure to sunlight or leaving containers open to the air, will expedite this degradation process.
Q2: How can I prevent the photodegradation of this compound?
There are two primary strategies to prevent photodegradation:
-
Protection from Light: Store this compound in amber-colored vials or containers that block UV light.[1] For experimental setups, use UV-filtered light sources or conduct experiments in a dark room.
-
Use of Stabilizers: Incorporating antioxidants or encapsulating the molecule can significantly improve its stability.
Q3: What types of stabilizers are effective for this compound?
-
Antioxidants: Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as natural antioxidants like α-tocopherol (Vitamin E), can be effective.[4][5][6] They work by scavenging free radicals that can initiate degradation.
-
Encapsulation: Encapsulating this compound within a protective matrix can shield it from light and air. Common techniques include spray drying, coacervation, and creating inclusion complexes with cyclodextrins.
Q4: I've added an antioxidant, but my sample is still degrading. What could be the issue?
-
Incorrect Concentration: The concentration of the antioxidant is critical. Too little may not provide sufficient protection, while too much could potentially have pro-oxidant effects under certain conditions.
-
Antioxidant Incompatibility: The chosen antioxidant may not be soluble or stable in your formulation.
-
Synergistic Effects: In some cases, a combination of antioxidants can be more effective than a single one. For example, BHA and BHT are often used together for enhanced stability.[4]
-
Photodegradation of the Antioxidant Itself: Some antioxidants can also degrade under UV light, losing their protective capabilities over time.[7]
Q5: How do I choose the right encapsulation method?
The choice of encapsulation method depends on the desired particle size, release characteristics, and the nature of your final product.
-
Spray Drying: A cost-effective and scalable method for producing powdered microcapsules.[8][9][10][11]
-
Coacervation: A method to form microcapsules with a polymer shell, suitable for protecting fragrances.
-
Cyclodextrin Inclusion: Forms a molecular cage around the this compound molecule, offering excellent protection.
Troubleshooting Guides
Issue 1: Rapid Discoloration and Off-Odor Development in this compound Solutions
| Possible Cause | Troubleshooting Step |
| Exposure to UV Light | 1. Prepare and store solutions in amber glassware or wrap containers in aluminum foil. 2. Minimize exposure to ambient light during experiments. 3. If using a UV lamp for an experiment, ensure the wavelength is appropriate and control the exposure time. |
| Presence of Oxidizing Agents | 1. De-gas solvents before use to remove dissolved oxygen. 2. Consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible Solvent | 1. Evaluate the stability of this compound in different solvents. Polar protic solvents may facilitate certain degradation pathways. |
Issue 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Variable Light Exposure | 1. Standardize the light source and distance from the samples for all experiments. 2. Use a photostability chamber for controlled irradiation. |
| Inaccurate Quantification | 1. Ensure your analytical method (e.g., HPLC-UV) is validated for linearity, accuracy, and precision. 2. Prepare fresh calibration standards for each analysis. |
| Sample Evaporation | 1. Use tightly sealed containers for your samples, especially for long-term studies. |
Data Presentation
Table 1: Comparison of Antioxidant Efficacy in Preventing Lipid Oxidation (Illustrative Data)
| Antioxidant | Concentration | Inhibition of Oxidation (%) | Reference |
| Control (No Antioxidant) | - | 0 | - |
| BHA | 0.01% | 75 | [4] |
| BHT | 0.01% | 68 | [4] |
| BHA + BHT | 0.01% each | 85 | [4] |
| α-Tocopherol | 0.03% | 65 | [5] |
Note: This data is illustrative and based on the general effectiveness of these antioxidants in preventing lipid oxidation. Specific efficacy for this compound may vary.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To assess the photostability of this compound under controlled UV irradiation.
Materials:
-
This compound
-
Ethanol (B145695) (spectroscopic grade)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Photostability chamber with a controlled UV light source (e.g., Xenon lamp)
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to a concentration that gives an absorbance reading between 1 and 1.5 at its λmax (e.g., 10 µg/mL).
-
Transfer the working solution to quartz cuvettes.
-
Place the cuvettes in the photostability chamber.
-
Expose the samples to a defined intensity of UV radiation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample and measure its UV-Vis absorption spectrum.
-
Monitor the decrease in absorbance at the λmax of this compound to determine the degradation kinetics.
Protocol 2: Stabilization of this compound with an Antioxidant
Objective: To evaluate the effectiveness of an antioxidant in preventing the photodegradation of this compound.
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
Antioxidant (e.g., BHT)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Photostability chamber
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).
-
Prepare a stock solution of the antioxidant in ethanol (e.g., 1 mg/mL).
-
Prepare two sets of working solutions (e.g., 10 µg/mL this compound):
-
Control: this compound solution without antioxidant.
-
Test: this compound solution with a specific concentration of antioxidant (e.g., 0.01% BHT).
-
-
Follow steps 3-7 from Protocol 1 for both the control and test solutions.
-
Compare the degradation rates of this compound with and without the antioxidant.
Protocol 3: Encapsulation of this compound using Spray Drying
Objective: To prepare microcapsules of this compound to enhance its stability.
Materials:
-
This compound (core material)
-
Wall materials (e.g., Gum Arabic, Maltodextrin)
-
Distilled water
-
Homogenizer
-
Spray dryer
Procedure:
-
Prepare an aqueous solution of the wall materials (e.g., 30% w/v).
-
Disperse this compound into the wall material solution to form an oil-in-water emulsion. The ratio of core to wall material can be varied (e.g., 1:4).
-
Homogenize the emulsion to reduce the droplet size.
-
Feed the emulsion into the spray dryer.
-
Set the spray drying parameters (e.g., inlet temperature: 160-180°C, outlet temperature: 80-90°C, feed flow rate).[8][10]
-
Collect the powdered microcapsules from the cyclone.
-
Evaluate the encapsulation efficiency and stability of the microencapsulated this compound.
Protocol 4: Quantification of this compound using HPLC-UV
Objective: To accurately measure the concentration of this compound in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Acetonitrile and water (e.g., 80:20 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[12][13]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Preparation of Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the range of the standard curve.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength to the λmax of this compound.
-
Inject the standard and sample solutions into the HPLC system.
-
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the line to determine the concentration of this compound in the sample.
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Workflow for evaluating the efficacy of stabilizers.
Caption: Overview of stabilization strategies for this compound.
References
- 1. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 5. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effectiveness of butylated hydroxyanisole and αâtocopherol in inhibiting oxidantâinduced chemical and structural changes of whey protein [agris.fao.org]
- 7. Visible-light promoted degradation of the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT): a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Camellia Oil Microcapsules Using Spray Drying Coupled with Sodium Caseinate/Xanthan Gum-Stabilized Emulsion Template [mdpi.com]
- 11. Preparation of Piper nigrum Microcapsules by Spray Drying and Optimization with Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Formulation Strategies to Prevent Oxidation of Linalyl Anthranilate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of linalyl anthranilate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is an ester formed from linalool (B1675412) and anthranilic acid, valued for its floral and fruity aroma in fragrance and flavor applications.[1] Its susceptibility to oxidation stems from the presence of two unsaturated double bonds in the linalyl moiety and the electron-rich aromatic amine group of the anthranilate portion.[2][3] Factors such as exposure to air (oxygen), light (especially UV radiation), and elevated temperatures can initiate and accelerate oxidative degradation.[2][4]
Q2: What are the common signs of this compound oxidation in my formulation?
A2: Oxidation of this compound can manifest in several undesirable ways:
-
Olfactory Changes: A shift in the fragrance profile, often leading to a less pleasant, "off" odor. This can include the loss of the characteristic fresh, floral notes and the emergence of harsh, rancid, or musty smells.
-
Discoloration: The formulation may develop a yellowish or brownish tint over time.
-
Loss of Efficacy: In applications where the fragrance is a key active component, its degradation leads to a diminished sensory impact.
Q3: What are the primary degradation products of this compound oxidation?
A3: While specific studies on this compound are limited, the degradation products can be inferred from studies on its constituent parts, linalyl acetate (B1210297) and methyl anthranilate. The linalyl moiety is known to form hydroperoxides, epoxides, and alcohols upon oxidation.[2][3][5] The anthranilate portion can undergo hydroxylation when exposed to UV light and oxidizing agents.[1][6] Therefore, the primary degradation products are likely to be various oxygenated forms of the parent molecule.
Q4: How can I prevent the oxidation of this compound in my formulations?
A4: A multi-faceted approach is most effective:
-
Incorporate Antioxidants: Adding antioxidants to your formulation is a primary strategy. These molecules interrupt the oxidation cascade by scavenging free radicals.
-
Use UV Absorbers: If the formulation is exposed to light, UV absorbers can help prevent photodegradation.
-
Optimize Packaging: Using opaque or UV-protective packaging can significantly reduce light-induced degradation. Airless packaging can minimize exposure to oxygen.
-
Control Storage Conditions: Storing the formulation in a cool, dark place will slow down the rate of oxidation.
-
pH Control: Maintaining an optimal pH for the formulation can also contribute to the stability of the ester.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Noticeable "off-odor" developing over a short period. | Rapid oxidation due to inadequate antioxidant protection or excessive exposure to pro-oxidants (e.g., air, light, heat). | 1. Review Antioxidant System: - Increase the concentration of the current antioxidant. - Consider a synergistic blend of antioxidants (e.g., a free radical scavenger and a peroxide decomposer). - Ensure the antioxidant is soluble and stable in your formulation base. 2. Evaluate Environmental Factors: - Conduct stability testing under controlled light and temperature conditions to identify the primary stress factor. - If light is a major contributor, incorporate a UV absorber into the formulation. 3. Check for Contaminants: - Analyze raw materials for trace metals, which can catalyze oxidation. |
| Formulation is discoloring (turning yellow/brown). | Oxidation of the anthranilate moiety, often accelerated by light exposure. | 1. Enhance UV Protection: - Add a UV absorber or increase its concentration. - Switch to opaque or UV-resistant packaging. 2. Chelating Agents: - If metal ion contamination is suspected, add a chelating agent like EDTA to bind metal ions and prevent them from catalyzing oxidation. |
| Inconsistent stability results between batches. | Variability in raw material quality, processing conditions, or storage of the final product. | 1. Standardize Raw Materials: - Implement stricter quality control for incoming this compound and other excipients, including peroxide value testing. 2. Optimize Manufacturing Process: - Minimize exposure to air during mixing and filling (e.g., by using a nitrogen blanket). - Avoid excessive heat during processing. 3. Standardize Storage and Handling: - Ensure consistent storage conditions for all batches, both in-house and throughout the supply chain. |
Antioxidant Selection and Performance
Choosing the right antioxidant is critical for maximizing the stability of this compound. Below is a summary of commonly used antioxidants and their typical performance.
| Antioxidant | Recommended Concentration (%) | Key Advantages | Considerations |
| Alpha-Tocopherol (Vitamin E) | 0.05 - 0.2 | Natural, effective free radical scavenger, readily available. | Can itself be oxidized, may impart a slight color. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Highly effective, cost-efficient, good thermal stability. | Synthetic, regulatory restrictions in some regions. |
| Ascorbyl Palmitate | 0.01 - 0.1 | Synergistic with other antioxidants (e.g., tocopherol), oil-soluble form of Vitamin C. | Can be less stable at higher pH. |
| Rosemary Extract | 0.02 - 0.2 | Natural, provides a broad spectrum of antioxidant compounds (e.g., carnosic acid). | May impart its own aroma to the formulation. |
Illustrative Antioxidant Efficacy Data
The following table provides representative data on the performance of different antioxidants in preventing the degradation of a fragrance ester under accelerated stability conditions (40°C for 8 weeks).
| Formulation | This compound Remaining (%) |
| Control (No Antioxidant) | 65% |
| 0.1% Alpha-Tocopherol | 85% |
| 0.05% BHT | 90% |
| 0.1% Ascorbyl Palmitate | 80% |
| 0.1% Alpha-Tocopherol + 0.05% Ascorbyl Palmitate | 92% |
Note: This data is illustrative and actual performance may vary depending on the specific formulation and storage conditions.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound in a Simple Formulation
Objective: To evaluate the effectiveness of different antioxidants in preventing the degradation of this compound under accelerated temperature and light conditions.
Materials:
-
This compound
-
Ethanol (95%)
-
Antioxidants: Alpha-Tocopherol, BHT
-
UV absorber (e.g., Benzophenone-3)
-
Amber and clear glass vials with airtight caps
-
Stability chamber (temperature and humidity controlled)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
HPLC-UV or GC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1% (w/v) stock solution of this compound in ethanol.
-
Prepare 0.5% (w/v) stock solutions of each antioxidant (Alpha-Tocopherol, BHT) in ethanol.
-
Prepare a 0.2% (w/v) stock solution of the UV absorber in ethanol.
-
-
Sample Preparation:
-
Control: In an amber vial, mix 10 mL of the this compound stock solution with 90 mL of ethanol.
-
Antioxidant Samples: For each antioxidant, mix 10 mL of the this compound stock solution, the appropriate volume of the antioxidant stock solution to achieve the target final concentration (e.g., 0.1%), and bring the total volume to 100 mL with ethanol. Prepare these in amber vials.
-
Photostability Samples: Prepare a control and antioxidant-containing samples in clear glass vials. Also, prepare a set of samples in amber vials (as dark controls).
-
-
Stability Study Conditions:
-
Thermal Stability: Place the amber vials in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.
-
Photostability: Place the clear and amber vials in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points for Analysis:
-
Analyze samples at time 0, 1, 2, 4, and 8 weeks.
-
-
Analytical Method (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), isocratic.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 210 nm and 336 nm (for this compound).
-
Injection Volume: 10 µL.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Protocol 2: Identification of Oxidation Products by GC-MS
Objective: To identify the major oxidation products of this compound after forced degradation.
Materials:
-
This compound sample from the accelerated stability study (control group at 8 weeks).
-
GC-MS system.
Procedure:
-
Sample Preparation:
-
Dilute the aged this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
MS Ionization: Electron Impact (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 40 to 500.[3]
-
-
Data Analysis:
-
Identify the peak for undegraded this compound.
-
Analyze the mass spectra of the new peaks that appear in the chromatogram of the degraded sample.
-
Compare the fragmentation patterns with known spectra of potential oxidation products (e.g., linalool oxides, hydroxylated anthranilates) from mass spectral libraries (e.g., NIST, Wiley).
-
Visualizing Key Processes
To further aid in understanding the concepts discussed, the following diagrams illustrate the oxidation pathway, the mechanism of antioxidant action, and a general troubleshooting workflow.
Caption: Proposed oxidation pathway of this compound.
Caption: How a free radical scavenging antioxidant works.
Caption: A workflow for troubleshooting this compound instability.
References
Purification of synthetic linalyl anthranilate by fractional distillation
Technical Support Center: Purification of Synthetic Linalyl Anthranilate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of synthetic this compound via fractional distillation.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference during experimental work.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₂₃NO₂ | [1][2] |
| Molecular Weight | 273.37 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow or yellow-orange liquid | [1][3][4] |
| Boiling Point | 370-371 °C @ 760 mmHg | [1][2][3][5] |
| Recommended Pressure | 1-10 mmHg (Reduced Pressure Operation) | [1] |
| Density | 1.052-1.058 g/mL | [1][3] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and dimethyl sulfoxide | [1][2][3] |
| Stability | Sensitive to air and light | [3][6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation under vacuum the preferred method for purifying this compound?
A1: this compound has a very high boiling point at atmospheric pressure (370-371 °C).[1][3] Heating the compound to this temperature would likely cause thermal decomposition, reducing the yield and purity of the final product. Fractional distillation under reduced pressure (vacuum) significantly lowers the boiling point, allowing for efficient purification at a lower temperature, thereby preventing degradation.[1] This method is ideal for separating the desired ester from impurities with similar but distinct volatilities.[8]
Q2: My crude product contains unreacted starting materials. How should I pre-treat it before distillation?
A2: Before distillation, it is crucial to perform a liquid-liquid extraction to remove major impurities. The most common impurities are the corresponding acid (e.g., anthranilic acid) and alcohol (linalool).[9]
-
Neutralize Acid: Wash the crude ester with a dilute base like 2N sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution to remove acidic materials.[9][10] This is often accompanied by effervescence (CO₂ release) if carbonate is used.[11]
-
Wash: Perform subsequent washes with water and then a saturated brine solution to remove water-soluble impurities and residual base.
-
Dry: Dry the organic layer using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[9] The liquid is considered dry when the drying agent no longer clumps together.[12]
-
Filter: Filter the dried solution to remove the drying agent before charging the flask for distillation.
Q3: I am not collecting any distillate, even though the heating mantle is on. What are the likely causes?
A3: This is a common issue with several potential causes:
-
Temperature is too low: The vapor of the compound has not yet reached the thermometer and condenser. Slowly increase the heat to the heating mantle.[13]
-
System Leak: A leak in the vacuum system will prevent the pressure from dropping sufficiently, keeping the boiling point too high. Check all glass joints and connections to ensure a tight seal.
-
Insufficient Heating: For high-boiling compounds, the system may be losing heat to the surrounding environment. Insulating the distillation column and head with glass wool or aluminum foil can help maintain the necessary temperature.[13]
-
Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[13]
Q4: The temperature reading at the distillation head is fluctuating. What does this indicate?
A4: Temperature fluctuations can indicate a few things:
-
Fraction Change: A sharp drop in temperature often signals that one component has finished distilling and the next, higher-boiling component has not yet reached the thermometer.[13]
-
Unstable Boiling: Erratic boiling (bumping) in the distillation flask can cause uneven bursts of vapor to reach the condenser. Ensure you are using boiling chips or a magnetic stir bar for smooth boiling and that the heating rate is not excessive.
-
Poor Separation: If the temperature fluctuates continuously without stabilizing, it may indicate poor separation of components with very close boiling points. This suggests the need for a more efficient fractionating column (i.e., one with more theoretical plates).[8]
Q5: My final product is a dark yellow or brown color, not the expected pale yellow. What happened?
A5: Product discoloration is typically a sign of thermal decomposition. This occurs when the compound is heated to too high a temperature or for too long. To prevent this:
-
Ensure a good vacuum: The lower the pressure, the lower the boiling point. Use a reliable vacuum pump and check for leaks.
-
Avoid overheating: Heat the distillation flask gradually. Do not heat the flask after all the liquid has been distilled, as this can bake residues onto the glass.
-
Minimize distillation time: An efficient distillation setup will reduce the time the compound spends at high temperatures.
Q6: What is "column flooding" and how can I prevent it?
A6: Column flooding occurs when the rate of vapor rising up the column is so high that the condensed liquid (reflux) cannot flow back down, causing an accumulation of liquid in the column. This disrupts the equilibrium and leads to poor separation. To prevent flooding, reduce the heat input to the distillation flask to decrease the boil-up rate.[14]
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines the key steps for purifying crude this compound after an initial aqueous workup.
1. Apparatus Setup
-
Select a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full with the crude material).
-
Add a magnetic stir bar or boiling chips to the flask.
-
Fit the flask with a fractionating column (e.g., a Vigreux column or one packed with glass beads or metal sponge).[12][15]
-
Place a distillation head on top of the column, ensuring the thermometer is correctly positioned.
-
Attach a condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[13]
-
Attach a vacuum-adapter to the end of the condenser. Connect this adapter to a series of receiving flasks (a "cow" or "pig" adapter is useful for collecting multiple fractions without breaking the vacuum).
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump. Ensure all glass joints are properly sealed with vacuum grease.
2. Distillation Procedure
-
Charge the distillation flask with the pre-treated and dried crude this compound.
-
Assemble the full apparatus and begin stirring (if using a stir bar).
-
Turn on the condenser water.
-
Slowly and carefully apply the vacuum, allowing the system to reach the target pressure (e.g., 1-10 mmHg).[1]
-
Begin to heat the distillation flask gently using a heating mantle.
-
Observe the mixture for boiling and watch for the ring of condensate to slowly rise through the fractionating column.[13]
-
Collect any low-boiling impurities (forerun) in the first receiving flask. The temperature will be lower than that of the main product.
-
As the temperature rises and stabilizes at the boiling point of this compound at your operating pressure, switch to a clean receiving flask to collect the pure fraction. Record the stable temperature and the pressure.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature drops or begins to rise sharply, switch to a new receiving flask to collect any higher-boiling impurities.
-
Stop the distillation before the flask boils to dryness to prevent residue from baking onto the flask and potential explosions.
-
Turn off the heat and allow the system to cool completely.
-
Slowly and carefully release the vacuum before turning off the vacuum pump and condenser water.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the fractional distillation process.
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 2. scent.vn [scent.vn]
- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eqipped.com [eqipped.com]
- 5. This compound, 7149-26-0 [thegoodscentscompany.com]
- 6. This compound | 7149-26-0 [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. vernier.com [vernier.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. m.youtube.com [m.youtube.com]
- 12. csub.edu [csub.edu]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
Resolving co-elution issues of linalyl anthranilate in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of linalyl anthranilate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is an ester of linalool (B1675412) and anthranilic acid, valued for its floral and fruity aroma in the fragrance and flavor industries.[1][2] Chromatographic analysis can be challenging due to its potential for co-elution with structurally similar compounds, particularly other esters and terpenoids present in complex matrices like essential oils.
Q2: I am analyzing a natural product sample and have identified this compound by GC-MS. How can I be certain of this identification?
Recent studies have shown that this compound is often misidentified in the analysis of natural samples.[3][4] The mass spectrum of linalyl acetate (B1210297) can be mistakenly matched to an erroneous spectrum of this compound in older mass spectral libraries. It is crucial to verify the identity of the peak by comparing its retention index with a known standard of this compound on the same column and under the same conditions. A significant discrepancy in the retention index suggests a misidentification.
Q3: What are the most common compounds that co-elute with this compound?
Common co-eluents for this compound can include:
-
Linalyl acetate: A structurally similar ester with a different acid moiety.
-
Linalool: The precursor alcohol for this compound.[1]
-
Other terpene esters: Compounds with similar polarity and volatility.
-
Isomers of this compound: If present in the sample.
Q4: Can this compound exist as different isomers?
Yes, as linalool is a chiral molecule, this compound can exist as (R)- and (S)-enantiomers. If the synthesis of this compound starts from a racemic mixture of linalool, the product will also be a racemic mixture. The separation of these enantiomers requires specialized chiral chromatography techniques.[5]
Troubleshooting Guide for Co-elution Issues
Initial Assessment of Co-elution
Before attempting to resolve co-elution, it is essential to confirm its presence. Signs of co-elution include:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden overlapping peak.
-
Shoulders on Peaks: A small, unresolved peak appearing on the leading or tailing edge of the main peak.
-
Broader than Expected Peaks: Peaks that are significantly wider than other peaks in the chromatogram with similar retention times.
-
Inconsistent Peak Ratios: If analyzing multiple samples with expected concentration ratios, deviations may suggest co-elution affecting the integration of one or more peaks.
Systematic Troubleshooting Workflow
A systematic approach is crucial for efficiently resolving co-elution. The following workflow outlines the steps to take for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) systems.
Caption: A logical workflow for troubleshooting co-elution issues.
Gas Chromatography (GC) Troubleshooting
Optimize the Temperature Program
Temperature programming is a powerful tool for resolving co-eluting peaks in GC.[6][7] Lowering the initial temperature and using a slower ramp rate can improve the separation of early-eluting compounds.
Illustrative Data: Effect of Temperature Ramp Rate on Resolution
| Ramp Rate (°C/min) | Resolution between Linalyl Acetate and Linalool |
| 10 | 1.2 |
| 5 | 1.8 |
| 2 | 2.5 |
| Note: This is illustrative data to demonstrate the trend. |
Change the Stationary Phase
If temperature optimization is insufficient, changing the GC column to one with a different stationary phase can significantly alter selectivity. For esters like this compound, moving from a non-polar phase (e.g., DB-1) to a more polar phase (e.g., a wax column) can improve separation from less polar compounds.
Illustrative Data: Effect of Stationary Phase on Retention Times
| Compound | Retention Time (min) on DB-5 | Retention Time (min) on a Wax Column |
| Linalool | 10.5 | 12.8 |
| Linalyl Acetate | 12.2 | 13.5 |
| This compound | 18.7 | 22.1 |
| Note: This is illustrative data to demonstrate the trend. |
Adjust Carrier Gas Flow Rate
Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can improve column efficiency and, consequently, resolution. A flow rate that is too high or too low can lead to band broadening.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Optimize the Mobile Phase Composition
In reversed-phase HPLC, the ratio of the aqueous and organic solvents in the mobile phase is a critical parameter for controlling retention and selectivity.
-
Solvent Strength: For reversed-phase chromatography on a C18 column, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase the retention times of all compounds, which may lead to better resolution.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) can alter the selectivity of the separation due to different interactions between the analytes, stationary phase, and mobile phase.
Illustrative Data: Effect of Acetonitrile Concentration on Resolution
| Acetonitrile in Mobile Phase (%) | Resolution between this compound and an Impurity |
| 70 | 0.8 |
| 65 | 1.4 |
| 60 | 2.1 |
| Note: This is illustrative data to demonstrate the trend. |
Adjust Mobile Phase pH
The anthranilate moiety of this compound has a basic amino group. Adjusting the pH of the mobile phase can change the ionization state of this group and significantly impact its retention on a reversed-phase column. Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase to lower the pH will protonate the amino group, which can improve peak shape and alter retention.[8]
Change the Stationary Phase
If mobile phase optimization does not provide adequate resolution, consider a column with a different stationary phase. For example, a phenyl-hexyl or a cyano-bonded phase can offer different selectivity compared to a standard C18 column for aromatic compounds like this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound and Linalyl Acetate
This protocol provides a starting point for the analysis of this compound and potential co-eluting compounds like linalyl acetate. Optimization may be required based on the specific instrument and sample matrix.
Workflow for GC-MS Analysis
Caption: A typical workflow for GC-MS analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Selective Detector.
GC Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 4 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Crucially, confirm the identity of this compound by comparing its retention index with that of an authentic standard run under the same conditions.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
This protocol is a starting point for the reversed-phase HPLC analysis of this compound.
Workflow for HPLC Analysis
Caption: A standard workflow for HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector.
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient:
-
Start with 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Phosphoric Acid) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
References
- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 2. This compound, 7149-26-0 [thegoodscentscompany.com]
- 3. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Enhancing the Aqueous Solubility of Linalyl Anthranilate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving linalyl anthranilate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an aromatic monoterpenoid ester known for its floral and fruity aroma.[1] It is classified as insoluble in water, which can significantly limit its applications in aqueous-based experimental systems, affecting bioavailability and formulation development.[1][2][3] Its hydrophobic nature stems from its chemical structure, which includes a nonpolar linalyl group and an aromatic anthranilate ring.[1]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods for a compound of this nature include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution to increase the solubility of the hydrophobic compound.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoemulsion Formulation: Dispersing this compound as nano-sized droplets within an aqueous phase, stabilized by surfactants.
Q3: Where can I find basic solubility data for this compound?
A3: this compound is practically insoluble in water, with an estimated solubility of 0.076 mg/L at 25°C.[2] However, it is soluble in various organic solvents.[1][4] The table below summarizes its solubility in common solvents.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 0.076 (estimated) | 25 |
| Ethanol (B145695) | 971.53 | 25 |
| Methanol | 1081.95 | 25 |
| Isopropanol | 616.52 | 25 |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified |
Data sourced from Scent.vn and PubChem.[3][4]
Troubleshooting Guides
Guide 1: Co-solvency Method
Q1.1: I'm observing precipitation when adding my this compound stock (in an organic solvent) to my aqueous buffer. What's happening?
A1.1: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of this compound. The abrupt change in solvent polarity causes the compound to precipitate.[5]
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your final aqueous solution. A good starting point is often a higher ratio of co-solvent to aqueous buffer, which can be optimized by testing different ratios.
-
Slower Addition and Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[5]
-
Temperature Adjustment: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.[5]
-
Consider a Different Co-solvent: If ethanol is not effective, other co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) can be tested.
Experimental Protocol: Co-solvency Method
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable water-miscible organic solvent (e.g., ethanol, DMSO).
-
Determine Target Concentration: Decide on the final desired concentration of this compound in the aqueous solution.
-
Prepare Co-solvent/Aqueous Blends: Prepare a series of aqueous buffer solutions with varying percentages of the chosen co-solvent (e.g., 5%, 10%, 20% ethanol in water).
-
Addition and Dissolution: Slowly add the required volume of the this compound stock solution to the co-solvent/aqueous blends while vortexing.
-
Observation: Visually inspect for any precipitation or cloudiness. If the solution remains clear, the this compound is solubilized.
Guide 2: Cyclodextrin Complexation
Q2.1: My solution is cloudy after attempting to form a complex with β-cyclodextrin. What should I do?
A2.1: Cloudiness can indicate that the complex has not fully formed or that the solubility limit of the cyclodextrin itself has been exceeded. β-cyclodextrin has relatively low aqueous solubility.[6]
Troubleshooting Steps:
-
Switch to a More Soluble Cyclodextrin: Consider using more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which can significantly enhance the solubility of hydrophobic guest molecules.[7]
-
Optimize Molar Ratio: The stoichiometry of the complex is crucial. Experiment with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2) to find the optimal ratio for complexation and solubility.
-
Improve Complexation Method: Simple mixing may not be sufficient. Techniques like kneading, co-precipitation, or freeze-drying can improve the efficiency of complex formation.[8]
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
-
Molar Calculation: Determine the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) for a specific molar ratio (e.g., 1:1).
-
Cyclodextrin Paste: Place the cyclodextrin in a mortar and add a small amount of water to form a homogeneous paste.
-
Incorporate this compound: Gradually add the this compound to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Reconstitution: The dried complex can then be dissolved in the aqueous buffer to the desired concentration.
Guide 3: Nanoemulsion Formulation
Q3.1: My nanoemulsion is unstable and separates over time. How can I improve its stability?
A3.1: Nanoemulsion instability, often observed as creaming or phase separation, can be due to several factors including an inappropriate oil-to-surfactant ratio, improper homogenization, or Ostwald ripening.[9]
Troubleshooting Steps:
-
Optimize Surfactant and Co-surfactant: The choice and concentration of surfactant and co-surfactant are critical. Experiment with different types (e.g., Tween 80, Span 80) and ratios to achieve a stable formulation. A combination of surfactants often works best.
-
Adjust Homogenization Parameters: The energy input during homogenization is key to reducing droplet size. Optimize the speed and duration of high-shear homogenization or the pressure and number of cycles for high-pressure homogenization.[9]
-
Vary the Oil-to-Water Ratio: The proportion of the oil phase (this compound) to the aqueous phase can impact stability. Test different ratios to find the optimal balance.
-
Check for Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can be a problem with volatile compounds. Using a combination of surfactants or adding a ripening inhibitor might be necessary.
Experimental Protocol: Nanoemulsion Preparation (High-Shear Homogenization)
-
Phase Preparation:
-
Oil Phase: Mix this compound with an oil-soluble surfactant (e.g., Span 80).
-
Aqueous Phase: Dissolve a water-soluble surfactant (e.g., Tween 80) in the aqueous buffer.
-
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring continuously.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization at a specific speed and for a set duration (e.g., 10,000 rpm for 10 minutes).
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index, and stability over time.
General Troubleshooting Logic
For a systematic approach to troubleshooting solubility issues with this compound, refer to the following decision tree:
References
- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 2. This compound, 7149-26-0 [thegoodscentscompany.com]
- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. benchchem.com [benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation development and optimization of palm kernel oil esters-based nanoemulsions containing sodium diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing hydrolysis of linalyl anthranilate in acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the hydrolysis of linalyl anthranilate in acidic and basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an ester formed from linalool (B1675412) and anthranilic acid. Like many esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond. This degradation can be catalyzed by both acids and bases, leading to the formation of linalool and anthranilic acid.[1] This can impact the integrity of experiments, the purity of synthesized compounds, and the stability of formulations.
Q2: What are the primary factors that influence the hydrolysis of this compound?
The main factors affecting the rate of hydrolysis are:
-
pH: Hydrolysis is significantly faster in both acidic and basic conditions compared to neutral pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: As water is a reactant in hydrolysis, its presence is essential for the degradation to occur. Minimizing water content can slow down the reaction.
Q3: What are the expected degradation products of this compound hydrolysis?
The hydrolysis of this compound yields linalool and anthranilic acid. Under strongly acidic conditions, linalool itself can undergo further reactions to form other terpenoids like α-terpineol and geraniol.[1]
Troubleshooting Guides
Issue: Rapid degradation of this compound is observed in an acidic solution.
Possible Cause: Acid-catalyzed hydrolysis of the ester linkage.
Solutions:
-
pH Adjustment: If experimentally feasible, increase the pH of the solution to be as close to neutral (pH 7) as possible. The rate of hydrolysis for similar esters, like linalyl acetate, is significantly slower at neutral pH compared to acidic conditions.[1][2]
-
Temperature Control: Perform the experiment at the lowest temperature compatible with your protocol. A decrease in temperature can significantly reduce the hydrolysis rate.
-
Solvent Selection: If possible, use a non-aqueous solvent or a solvent system with minimal water content.
-
Reduced Exposure Time: Minimize the time this compound is in the acidic solution.
Issue: this compound is degrading in a basic solution.
Possible Cause: Base-catalyzed hydrolysis (saponification) of the ester linkage.
Solutions:
-
pH Adjustment: Lower the pH of the solution towards neutral.
-
Temperature Control: Maintain the experimental temperature as low as possible.
-
Use of Aprotic Solvents: If the experimental design allows, use aprotic solvents to minimize the availability of hydroxide (B78521) ions.
Data Presentation
Table 1: Hydrolysis Half-life of Linalyl Acetate at 50°C
| pH | Half-life (t½) |
| 3 | ~7 hours[1] |
| 4 | < 2.4 hours[2] |
| 7 | < 2.4 hours[2] |
| 9 | < 2.4 hours[2] |
Note: The rapid hydrolysis at 50°C across the tested pH range highlights the importance of temperature control.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating capability of an analytical method, in line with ICH guidelines.[3][4][5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 8 hours. Collect samples at intermediate time points (e.g., 2, 4, 6 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature for 8 hours, monitoring closely due to the high lability of esters in basic conditions.[3] Collect samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours).
-
Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C for up to 14 days.[3]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 60°C for 10 days.[4]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light.[4][5]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If the sample is acidic or basic, neutralize it.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Aim for 5-20% degradation of the parent compound.[3]
-
Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Hydrolysis Products
This method is designed to separate and quantify this compound, linalool, and anthranilic acid.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength optimized for all three compounds (a diode array detector is recommended for method development).
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare individual stock solutions of this compound, linalool, and anthranilic acid in the mobile phase.
-
Create a mixed standard solution containing all three compounds at known concentrations.
3. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7][8]
Mandatory Visualizations
Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. SOP for Forced Degradation Study [m-pharmainfo.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Enhancing the Long-Lasting Fragrance of Linalyl Anthranilate
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the fragrance longevity of linalyl anthranilate. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an aromatic monoterpenoid compound with a characteristic floral and fruity aroma.[1] It is a yellow-orange liquid that is insoluble in water but soluble in alcohols like ethanol (B145695).[1][2] Chemically, it is an ester formed from linalool (B1675412) and anthranilic acid.[2]
Q2: What are the main challenges to the fragrance longevity of this compound?
The primary challenge is its inherent volatility, which causes its pleasant aroma to dissipate over time. Additionally, this compound is sensitive to air and light, which can lead to its degradation and a subsequent loss of fragrance.[2]
Q3: What are the primary methods for enhancing the long-lasting fragrance of this compound?
The two main strategies for prolonging the fragrance of this compound are:
-
Use of Fixatives: These are substances with low volatility that are added to fragrance formulations to slow down the evaporation rate of more volatile components like this compound.[3]
-
Microencapsulation: This technique involves enclosing tiny droplets of the fragrance oil within a protective shell, which then releases the fragrance in a controlled manner over an extended period.[4]
Troubleshooting Guides
Using Fixatives
Q4: I've added a fixative to my this compound formulation, but the fragrance still fades quickly. What could be the issue?
Several factors could be at play:
-
Incorrect Fixative Choice: Not all fixatives are equally effective for all fragrance compounds. The chemical compatibility between the fixative and this compound is crucial. For ester-based fragrances, fixatives with a high molecular weight and the ability to form weak intermolecular bonds (like hydrogen bonds) are often more effective.[3]
-
Insufficient Concentration: The concentration of the fixative is a critical parameter. Typically, fixatives can range from 5% to 30% of the total fragrance oil content.[5] You may need to optimize the concentration through a series of experiments.
-
Improper Mixing: Ensure that the fixative is thoroughly and homogeneously mixed with the this compound to ensure proper interaction between the molecules.
Q5: The fixative I'm using is altering the original scent of the this compound. How can I avoid this?
This is a common issue, as many fixatives have their own distinct odors. To mitigate this:
-
Select a Low-Odor Fixative: Opt for fixatives that are known for their neutral or very faint scent, such as certain synthetic musks or benzyl (B1604629) benzoate.
-
Adjust the Concentration: A lower concentration of the fixative might be sufficient to enhance longevity without significantly impacting the fragrance profile.
-
Consider a "True Fixative": These are materials that slow down evaporation through physical mechanisms like adsorption due to their high molecular structure, and they tend to have a minimal impact on the original scent.[6]
Microencapsulation
Q6: My microencapsulation process (spray drying) is resulting in a low yield of encapsulated this compound. What are the possible causes and solutions?
Low encapsulation efficiency in spray drying can be due to several factors:
-
Inappropriate Wall Material: The choice of polymer for the microcapsule shell is critical. It should be insoluble in this compound and form a stable emulsion. Common choices include gum arabic, maltodextrin, and modified starches.
-
Poor Emulsion Stability: If the emulsion of this compound in the polymer solution is not stable, the oil droplets may coalesce before drying, leading to poor encapsulation. Ensure adequate homogenization and consider using an appropriate emulsifier.
-
Incorrect Spray Drying Parameters: The inlet and outlet temperatures, feed rate, and atomizer speed all need to be optimized. High inlet temperatures can cause degradation of the fragrance, while low temperatures may result in incomplete drying and sticky particles.
Q7: The release of this compound from my microcapsules is too fast. How can I achieve a more sustained release?
To slow down the release rate:
-
Increase the Wall Thickness: A thicker microcapsule shell will provide a greater barrier to diffusion. This can often be achieved by increasing the concentration of the wall material in your formulation.
-
Cross-linking the Shell: For some polymer systems, cross-linking the shell material after microcapsule formation can create a more robust and less permeable barrier.
-
Choose a Different Wall Material: Polymers with lower permeability to this compound will result in a slower release.
Quantitative Data
The following tables present quantitative data from studies on enhancing fragrance longevity. While a complete dataset for this compound is not available in the public domain, the following examples with analogous fragrance compounds illustrate the effectiveness of these techniques.
Table 1: Effect of a Fixative (Ambroxane) on Fragrance Evaporation Rate
| Formulation | Evaporation Rate (mg/hour) |
| Control (without fixative) | 0.017 |
| With Ambroxane | 0.010 |
Data from a study on a perfume formulation containing rambutan and cucumber essential oils.[7][8]
Table 2: Sensory Panel Evaluation of Fragrance Longevity
| Time After Application | Fragrance Intensity (without fixative) | Fragrance Intensity (with fixative) |
| 15 minutes | High | High |
| 1 hour | Medium | High |
| 4 hours | Low | Medium |
| 8 hours | Very Low/None | Low |
This table represents a typical outcome of a sensory panel evaluation and is for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of Fixative Efficacy on this compound Longevity
Objective: To quantitatively assess the effect of a fixative on the evaporation rate of this compound.
Materials:
-
This compound
-
Selected fixative (e.g., Benzyl Benzoate, Ambroxane)
-
Ethanol (perfumer's grade)
-
Filter paper strips (blotters)
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Preparation of Solutions:
-
Prepare a 10% (w/w) solution of this compound in ethanol (Control).
-
Prepare a second solution containing 10% (w/w) this compound and a predetermined concentration of the fixative (e.g., 5% w/w) in ethanol (Test).
-
-
Application:
-
Using a micropipette, apply a precise amount (e.g., 100 µL) of the Control solution to a labeled filter paper strip.
-
Apply the same amount of the Test solution to a separate labeled filter paper strip.
-
-
Evaporation:
-
Place the filter paper strips in a controlled environment (e.g., a fume hood with consistent airflow and temperature).
-
-
Analysis:
-
At specified time intervals (e.g., 0, 1, 4, 8, and 24 hours), extract the remaining this compound from the filter paper strips using a known volume of a suitable solvent (e.g., hexane).
-
Analyze the extracts using GC-MS to quantify the amount of this compound remaining.
-
-
Data Interpretation:
-
Calculate the percentage of this compound evaporated at each time point for both the Control and Test samples.
-
Compare the evaporation rates to determine the efficacy of the fixative.
-
Protocol 2: Microencapsulation of this compound using Spray Drying
Objective: To encapsulate this compound in a polymer matrix for controlled release.
Materials:
-
This compound
-
Wall material (e.g., Gum Arabic, Maltodextrin)
-
Distilled water
-
Homogenizer
-
Spray dryer
Methodology:
-
Preparation of the Emulsion:
-
Dissolve the wall material in distilled water to create a polymer solution (e.g., 20% w/v).
-
Add this compound to the polymer solution to form the oil phase (e.g., at a 1:4 oil-to-wall material ratio).
-
Homogenize the mixture at high speed to create a stable oil-in-water emulsion.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the spray drying parameters (inlet temperature, outlet temperature, feed rate, and atomizer speed) to appropriate values for the chosen wall material and desired particle size.
-
Collect the resulting microcapsule powder.
-
-
Characterization:
-
Analyze the morphology and size of the microcapsules using scanning electron microscopy (SEM).
-
Determine the encapsulation efficiency by extracting and quantifying the amount of this compound on the surface of the microcapsules versus the total amount encapsulated.
-
-
Release Study:
-
Place a known amount of the microcapsules in a controlled environment.
-
At regular intervals, measure the amount of this compound released using headspace GC-MS.
-
Visualizations
Caption: Workflow for Evaluating Fixative Efficacy.
Caption: Microencapsulation and Controlled Release Pathway.
Caption: Troubleshooting Logic for Low Encapsulation Efficiency.
References
- 1. scent.vn [scent.vn]
- 2. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abhinavperfumers.com [abhinavperfumers.com]
- 4. mdpi.com [mdpi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. zurkoresearch.com [zurkoresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Addressing matrix effects in linalyl anthranilate quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of linalyl anthranilate.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's analytical signal caused by the presence of other co-eluting components in the sample matrix.[1][2] This interference can result in either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), both of which compromise the accuracy, reproducibility, and sensitivity of quantitative results.[1][3][4] The "matrix" itself refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.
Q2: Why are matrix effects a significant issue for this compound quantification?
A2: this compound is often analyzed in complex matrices like biological fluids, plant extracts, or food samples.[5][6] These samples contain numerous endogenous components that can co-elute with this compound during chromatographic separation. In the mass spectrometer's ion source, these co-eluting compounds can compete with this compound for ionization, leading to unreliable and inaccurate measurements.[1][7] This is a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because it detrimentally affects data quality.[3]
Q3: How can I calculate the matrix effect (ME) in my experiment?
A3: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solvent standard at the same concentration.[1][2]
The formula is: ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
Q4: What are the primary strategies to address matrix effects?
A4: Strategies to overcome matrix effects can be broadly categorized into three approaches:
-
Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[7][8] Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][8][9]
-
Chromatographic Optimization: Modifying chromatographic conditions to better separate this compound from matrix components can minimize co-elution and associated ion suppression.[3][7]
-
Calibration and Normalization: Using advanced calibration techniques can compensate for matrix effects that cannot be eliminated through sample preparation.[4] The most recognized methods are using a stable isotope-labeled internal standard (SIL-IS) and creating matrix-matched calibration curves.[3][7]
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A5: A stable isotope-labeled internal standard is a version of the analyte (e.g., this compound-d4) where some atoms have been replaced with their heavier stable isotopes. A SIL-IS is considered the gold standard for compensating for matrix effects because it is chemically and physically almost identical to the analyte.[1][3][10] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][7] By using the ratio of the analyte's peak area to the SIL-IS's peak area for quantification, these variations are effectively normalized, leading to significantly improved accuracy.[1][10]
Q6: What are matrix-matched calibration standards?
A6: Matrix-matched calibration involves preparing the calibration standards in the same matrix as the samples being analyzed (e.g., blank plasma, a specific food extract).[7] This approach helps to ensure that the standards and the samples experience the same matrix effects. By doing so, the calibration curve inherently accounts for the signal suppression or enhancement, leading to more accurate quantification.[11] This method is highly effective but requires a reliable source of a blank matrix that is free of the analyte.[12]
Troubleshooting Guide
Problem: My this compound quantification shows poor accuracy and high variability between replicates.
-
Possible Cause: Significant and variable matrix effects between samples. Co-eluting endogenous compounds are likely interfering with the ionization of your analyte.[4]
-
Solution Workflow:
-
Quantify the Matrix Effect: First, perform a post-extraction spike experiment (see protocol below) to determine the extent of ion suppression or enhancement.[1][13]
-
Optimize Sample Preparation: If the matrix effect is significant (>15-20%), your sample cleanup is likely insufficient. Protein precipitation is often the least effective technique.[9] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are better at removing interfering components like phospholipids (B1166683).[8][9][14]
-
Refine Chromatography: Adjust your LC gradient to achieve better separation between this compound and the regions of ion suppression. A post-column infusion experiment can identify at which retention times suppression is most severe.[3][13]
-
Implement a Compensation Strategy: If matrix effects persist, use a stable isotope-labeled internal standard for the most reliable correction.[3][10] If a SIL-IS is not available, meticulously prepare matrix-matched calibration standards.
-
Problem: I have confirmed significant ion suppression, but I do not have a stable isotope-labeled internal standard for this compound.
-
Possible Cause: Lack of the ideal internal standard for normalization.
-
Solution Options:
-
Matrix-Matched Calibration (Preferred): This is the next best approach. You must source a blank matrix that is identical to your sample matrix and free of this compound. Prepare your entire calibration curve in this blank matrix extract.[7][11]
-
Standard Addition Method: This method can be used when a blank matrix is unavailable.[12] It involves adding known amounts of a standard solution to several aliquots of the sample itself. The resulting increase in signal is used to determine the initial concentration. This process is laborious as each sample requires its own calibration curve.[3]
-
Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[12][8] However, this approach will also raise your limit of quantitation (LOQ), so it is only viable if the original analyte concentration is high enough.[12]
-
Data and Methodologies
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness at Reducing Matrix Effects | Common Issues |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Low. Often results in significant matrix effects as many endogenous components, like phospholipids, remain in the supernatant.[9] | High levels of residual matrix components.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases to separate it from matrix components. | Moderate to High. Can provide clean extracts, but analyte recovery can be low, especially for polar compounds.[8][9] | Low recovery for certain analytes; solvent selection is critical.[9] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away, followed by analyte elution. | High. Selectively extracts analytes while reducing non-specific compounds, minimizing interference.[7] Mixed-mode SPE is often the most effective.[9] | Can be more time-consuming and requires method development to select the correct sorbent and solvents. |
| HybridSPE®-Phospholipid | A targeted approach that uses zirconium-coated silica (B1680970) to specifically remove phospholipids from the sample matrix. | Very High. Specifically targets and removes phospholipids, a major source of matrix effects in plasma/serum.[8][14] | Primarily targets phospholipids; other matrix components may still be present. |
Table 2: Comparison of Calibration Strategies to Compensate for Matrix Effects
| Calibration Strategy | Methodology | When to Use | Advantages | Disadvantages |
| External Calibration (in solvent) | Calibration standards are prepared in a clean solvent. | Only when matrix effects have been proven to be negligible (<15%). | Simple and fast to prepare. | Does not compensate for matrix effects; can lead to highly inaccurate results in complex matrices. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the sample. | When a representative blank matrix is available and matrix effects are present.[11] | Effectively compensates for signal suppression/enhancement. | Requires a blank matrix free of the analyte, which may be difficult to obtain.[3][12] |
| Stable Isotope Dilution (SIL-IS) | A known amount of a stable isotope-labeled version of the analyte is added to all samples, calibrators, and QCs. | The "gold standard" for LC-MS quantification, especially in complex matrices.[3][10] | Corrects for matrix effects, extraction recovery, and instrumental variability with the highest accuracy.[1][10] | Can be expensive due to the cost of synthesizing or purchasing the labeled standard.[3] |
| Standard Addition | Known amounts of analyte are spiked into aliquots of the actual sample to create a calibration curve for each sample. | When a blank matrix is not available and matrix effects are variable between samples.[12] | Compensates for matrix effects specific to each individual sample. | Labor-intensive and time-consuming as it requires multiple analyses for a single sample.[3] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike Method
Objective: To determine the percentage of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
Blank matrix (known to be free of this compound)
-
This compound standard solution of known concentration
-
Neat solvent (e.g., mobile phase starting conditions)
-
Your established sample extraction procedure materials (solvents, SPE cartridges, etc.)
Procedure:
-
Prepare Neat Standard (Set A): Prepare a standard of this compound in the neat solvent at a concentration representative of your expected sample concentrations (e.g., 50 ng/mL).
-
Prepare Blank Matrix Extract: Using your established sample preparation method, extract at least two separate aliquots of the blank matrix.
-
Prepare Post-Extraction Spiked Sample (Set B): After the final extraction step (e.g., after elution and evaporation), spike the blank matrix extracts with the this compound standard to achieve the same final concentration as the neat standard (e.g., 50 ng/mL).[2]
-
Analysis: Analyze at least three replicates of both the neat standard (Set A) and the post-extraction spiked sample (Set B) using your validated LC-MS/MS method.[2]
-
Calculation:
Protocol 2: Preparation of Matrix-Matched Calibration Standards
Objective: To create a calibration curve that compensates for matrix effects.
Materials:
-
Blank matrix (at least 10-12 aliquots)
-
This compound stock solutions for preparing calibrators
-
Your established sample extraction procedure materials
Procedure:
-
Extract Blank Matrix: Process a sufficient number of blank matrix aliquots through your entire sample extraction procedure to generate enough final extract volume for all your calibration standards. Pool the final extracts together to ensure homogeneity.
-
Prepare Stock Solutions: Create a series of working stock solutions of this compound in a clean solvent at concentrations appropriate for spiking.
-
Spike the Matrix Extract: Aliquot the pooled blank matrix extract into separate vials for each calibration point (e.g., CAL 1 through CAL 8, plus a blank).
-
Create Calibration Curve: Spike each matrix extract aliquot with the appropriate working stock solution to create a series of standards with increasing concentrations of this compound.[11] Ensure the volume of solvent added is minimal (<5% of total volume) to avoid altering the matrix composition.
-
Analysis: Analyze these matrix-matched standards alongside your unknown samples (which have been processed through the same extraction procedure) to construct the calibration curve and quantify this compound.
Visualizations
Caption: Workflow for identifying, minimizing, and compensating for matrix effects.
Caption: Decision tree for selecting a matrix effect compensation strategy.
Caption: Principle of Stable Isotope-Labeled Internal Standard (SIL-IS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Optimization of Linyl Anthranilate Delivery Systems
Welcome to the Technical Support Center for the optimization of linalyl anthranilate delivery systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: this compound is a lipophilic and volatile compound, which presents several formulation challenges. It is practically insoluble in water, making its incorporation into aqueous-based systems difficult.[1] Furthermore, it is sensitive to air and light, which can lead to degradation and loss of its characteristic fragrance and potential therapeutic effects.[2] The primary goals of a delivery system are therefore to enhance its solubility and stability, and to control its release.
Q2: Which delivery systems are most suitable for this compound?
A2: Several delivery systems can be employed to overcome the challenges associated with this compound formulation. These include:
-
Nanoemulsions: Oil-in-water nanoemulsions are effective for solubilizing lipophilic compounds like this compound, offering good stability and controlled release.
-
Microencapsulation: Techniques like spray drying, coacervation, and interfacial polymerization can entrap this compound within a protective shell, enhancing its stability and providing triggered release.
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in an aqueous solution, encapsulating this compound in their hydrophobic core.
Q3: How can I improve the encapsulation efficiency of this compound?
A3: Improving encapsulation efficiency (EE) involves optimizing both the formulation and the process parameters. Key strategies include:
-
Formulation: Select a wall material with good affinity for this compound. The core-to-wall material ratio is also a critical factor; a higher ratio may not always lead to higher EE.
-
Process: For emulsification-based techniques, optimizing the homogenization speed and time can lead to smaller, more stable droplets and better encapsulation. For spray drying, adjusting the inlet temperature and feed flow rate is crucial.
Q4: What are the key stability concerns for this compound delivery systems?
A4: The primary stability concerns are:
-
Physical Instability: In nanoemulsions, this includes creaming, flocculation, coalescence, and Ostwald ripening. For microcapsules, aggregation and leakage of the core material are concerns.
-
Chemical Instability: Degradation of this compound due to oxidation or hydrolysis, often accelerated by exposure to light and high temperatures.
Troubleshooting Guides
Nanoemulsion Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Phase Separation/Creaming | Insufficient surfactant concentration; Inappropriate HLB of the surfactant system; High droplet size; Ostwald ripening. | 1. Increase surfactant concentration. 2. Optimize the hydrophilic-lipophilic balance (HLB) by blending surfactants. 3. Improve homogenization to reduce droplet size. 4. To inhibit Ostwald ripening, add a sparingly water-soluble oil (e.g., a long-chain triglyceride) to the oil phase. |
| Droplet Size Too Large | Inefficient homogenization; High viscosity of the oil phase; Inappropriate surfactant. | 1. Increase homogenization energy (higher pressure, longer sonication time). 2. Select a lower viscosity oil or heat the oil phase slightly. 3. Screen different surfactants to find one that lowers interfacial tension more effectively. |
| Instability Over Time (Ostwald Ripening) | The oil phase has some solubility in the continuous phase, leading to the growth of larger droplets at the expense of smaller ones. | 1. Incorporate a highly water-insoluble component (e.g., corn oil, MCT oil) into the oil phase. This is known as a "ripening inhibitor". 2. Use a combination of surfactants that form a rigid interfacial film. |
Microencapsulation (Spray Drying)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | High inlet temperature causing evaporation of this compound; Inappropriate wall material; Low feed viscosity. | 1. Lower the inlet temperature to minimize volatile loss. 2. Select a wall material with better film-forming properties and lower permeability to the core material (e.g., gum arabic, modified starch). 3. Increase the solids content of the feed to increase viscosity. |
| Product Sticking to the Chamber | Low glass transition temperature (Tg) of the wall material; High humidity in the drying air. | 1. Use a wall material with a higher Tg or blend with a high-Tg material like maltodextrin. 2. Ensure the drying air is sufficiently dehumidified. |
| Hollow or Wrinkled Particles | Rapid evaporation of water leading to crust formation and subsequent collapse. | 1. Decrease the inlet temperature to slow down the drying rate. 2. Increase the feed concentration. |
Experimental Protocols
Determination of Encapsulation Efficiency (EE)
This protocol describes the determination of EE for this compound in a nanoemulsion or microcapsule formulation.
Principle: The total amount of this compound is determined and compared to the amount of unencapsulated (free) this compound.
Materials:
-
This compound loaded delivery system (e.g., nanoemulsion)
-
Solvent for extraction (e.g., hexane, dichloromethane)
-
Centrifuge
-
UV-Vis Spectrophotometer or Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Determination of Total this compound:
-
Accurately weigh a known amount of the delivery system.
-
Disrupt the delivery system to release the encapsulated this compound. This can be achieved by adding a suitable solvent and vortexing vigorously.
-
Extract the this compound into the organic solvent.
-
Analyze the concentration of this compound in the extract using a pre-calibrated UV-Vis spectrophotometer or GC-MS.
-
-
Determination of Free this compound:
-
Take a known amount of the intact delivery system.
-
Separate the free this compound from the encapsulated form. For nanoemulsions, this can be done by ultracentrifugation. For microcapsules, gentle washing with a solvent that does not dissolve the shell can be used.
-
Quantify the amount of this compound in the supernatant or washing solvent.
-
-
Calculation of Encapsulation Efficiency: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
Stability Testing
Accelerated Stability Testing:
Objective: To predict the long-term stability of the this compound delivery system.
Procedure:
-
Divide the samples into three groups and store them under the following conditions:
-
Group 1: 4°C (refrigerated)
-
Group 2: 25°C / 60% Relative Humidity (RH)
-
Group 3: 40°C / 75% RH
-
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.
-
Analyze the samples for:
-
Physical properties: Particle size, polydispersity index (PDI), zeta potential (for nanoemulsions), and morphology (microscopy).
-
Chemical properties: this compound content (to assess degradation).
-
Sensory properties: Odor profile.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound delivery systems.
Caption: Troubleshooting logic for nanoemulsion instability.
References
Technical Support Center: Improving the Stability of Linalyl Anthranilate in Consumer Products
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving linalyl anthranilate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in consumer products?
This compound is an aromatic compound used as a fragrance ingredient to impart a floral, fruity scent reminiscent of orange blossom and gardenia.[1][2] Its stability is a significant concern because it is susceptible to degradation when exposed to common environmental factors such as air and light.[3][4][5] This degradation can lead to undesirable changes in the product's color, odor, and overall aesthetic appeal, ultimately impacting consumer acceptance and product shelf-life.
Q2: What are the primary factors that lead to the degradation of this compound?
The main factors contributing to the degradation of this compound in consumer product formulations are:
-
Hydrolysis: The ester bond in this compound can be cleaved in the presence of water, especially under acidic or alkaline pH conditions, to form linalool (B1675412) and anthranilic acid.
-
Oxidation: Exposure to air can lead to the oxidation of the molecule, which can alter its scent profile and contribute to discoloration.
-
Photodegradation: this compound is sensitive to light, particularly UV radiation, which can catalyze degradation reactions.[3][4][5]
-
Interaction with other ingredients: Components within a product's base formulation can potentially react with this compound, affecting its stability.
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis and oxidation.
Q3: What are the common indicators of this compound degradation in a formulation?
The following signs may indicate that this compound is degrading in your product:
-
Discoloration: A noticeable change in the color of the product, often to a yellow or brownish hue, is a common sign of degradation.[6] This can be due to the formation of colored degradation products.
-
"Off-odor" Development: The original floral and fruity scent may diminish and be replaced by undesirable "off-odors." This is a result of the formation of degradation products with different scent profiles.
-
Decreased Fragrance Intensity: A general weakening of the intended fragrance over time.
-
Changes in Physical Properties: In some cases, degradation may lead to changes in viscosity or even phase separation in liquid formulations.
Q4: How can the stability of this compound be enhanced in consumer products?
Several strategies can be employed to improve the stability of this compound:
-
Use of Antioxidants: Incorporating antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (Tocopherol) can help prevent oxidative degradation.[7]
-
Addition of UV Absorbers: UV absorbers like benzophenone (B1666685) or octocrylene (B1203250) can protect this compound from photodegradation.[7][8][9]
-
pH Optimization: Adjusting the pH of the formulation to a slightly acidic or neutral range can help minimize hydrolysis.
-
Use of Chelating Agents: Chelating agents such as EDTA or citric acid can bind to trace metal ions that may catalyze degradation reactions.[7]
-
Encapsulation: Encapsulating this compound in carrier systems like cyclodextrins or through spray drying with matrices such as maltodextrin (B1146171) and gum arabic can provide a protective barrier against environmental factors.[10][11]
-
Opaque Packaging: Using opaque or UV-protective packaging can shield the product from light exposure.[12]
Q5: What is a general approach to testing the stability of a formulation containing this compound?
A comprehensive stability testing program should be implemented, which typically includes both accelerated and real-time stability studies.[7][13] During these studies, the product is stored under various environmental conditions (e.g., elevated temperature, light exposure, freeze-thaw cycles), and key parameters such as appearance, color, odor, pH, viscosity, and the concentration of this compound are monitored over time.[13][14]
Troubleshooting Guides
Problem: Discoloration (Yellowing/Browning) of the Product
This is one of the most common issues encountered with formulations containing this compound.
| Possible Cause | Troubleshooting Steps & Solutions |
| Oxidation | Incorporate an effective antioxidant into your formulation. Common choices include BHT, BHA, and Vitamin E at typical concentrations of 0.01-0.1%. |
| Photodegradation | Add a UV absorber to the formulation. Benzophenone-3 or Ethylhexyl Methoxycinnamate are often used in cosmetic products. Also, consider using opaque or UV-resistant packaging. |
| Reaction with other ingredients | Review the other components in your formulation. Certain ingredients, especially those with reactive aldehydes or ketones, can potentially form Schiff bases with the amine group of this compound, leading to color changes. Consider reformulating with more stable alternatives if necessary. |
| High pH | Measure the pH of your formulation. If it is alkaline, consider adjusting it to a more neutral or slightly acidic pH, as this can slow down certain degradation pathways that lead to colored byproducts. |
Problem: "Off-odor" Development
The development of an undesirable odor indicates chemical changes in the fragrance profile.
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrolysis | The ester linkage in this compound can hydrolyze to form linalool and anthranilic acid, altering the scent. Ensure the pH of your formulation is optimized for stability (typically neutral to slightly acidic). Minimize the water activity in your formulation if possible. |
| Oxidation | Oxidative byproducts can have sharp or unpleasant odors. The addition of an antioxidant system is crucial to prevent this. |
| Contamination | Ensure that all raw materials and manufacturing equipment are free from microbial and chemical contaminants that could react with the fragrance components. |
Problem: Decreased Fragrance Intensity
A noticeable loss of the desired scent over time.
| Possible Cause | Troubleshooting Steps & Solutions |
| Volatility and Evaporation | While this compound is relatively substantive, some loss due to evaporation from the product, especially in wide-mouthed containers, can occur. Ensure packaging is well-sealed. |
| Degradation | The degradation of this compound into less odorous or non-odorous compounds will lead to a decrease in fragrance intensity. Address the root causes of degradation (hydrolysis, oxidation, photodegradation) as outlined above. |
| Encapsulation Failure | If using an encapsulation system, a premature release or failure of the encapsulation matrix can lead to a more rapid loss of the fragrance. Evaluate the stability and release profile of your encapsulated system. |
Data Presentation
Table 1: Illustrative Stability Data for this compound in a Model Emulsion
| Condition | Time (Weeks) | This compound Remaining (%) | Color Change (ΔE) | Odor Profile |
| 25°C / 60% RH (Dark) | 0 | 100 | 0 | Conforms to Standard |
| 4 | 98.5 | 0.5 | Conforms to Standard | |
| 8 | 97.2 | 0.8 | Conforms to Standard | |
| 12 | 96.1 | 1.2 | Slight weakening | |
| 40°C / 75% RH (Dark) | 0 | 100 | 0 | Conforms to Standard |
| 4 | 92.3 | 2.5 | Slight off-note | |
| 8 | 85.1 | 4.8 | Noticeable off-note | |
| 12 | 78.9 | 7.2 | Significant degradation | |
| 25°C (UV Light Exposure) | 0 | 100 | 0 | Conforms to Standard |
| 4 | 88.5 | 6.1 | Noticeable off-note | |
| 8 | 79.2 | 10.3 | Significant degradation | |
| 12 | 70.4 | 15.8 | Unacceptable |
Note: This data is for illustrative purposes only and will vary depending on the specific formulation.
Table 2: Recommended Stabilizers for this compound
| Stabilizer Type | Example | Typical Use Level (%) | Function |
| Antioxidant | BHT (Butylated Hydroxytoluene) | 0.01 - 0.1 | Prevents oxidation |
| Vitamin E (Tocopherol) | 0.05 - 0.5 | Prevents oxidation | |
| UV Absorber | Benzophenone-3 | 0.1 - 1.0 | Protects from UV degradation |
| Ethylhexyl Methoxycinnamate | 0.5 - 2.0 | Protects from UV degradation | |
| Chelating Agent | Disodium EDTA | 0.05 - 0.2 | Binds metal ions |
Experimental Protocols
Protocol: Accelerated Stability Testing of a Cosmetic Cream Containing this compound
Objective: To evaluate the stability of a cosmetic cream containing this compound under accelerated conditions to predict its shelf life.
Materials and Equipment:
-
Cosmetic cream base
-
This compound
-
Selected stabilizers (e.g., BHT, Benzophenone-3)
-
Homogenizer
-
pH meter
-
Viscometer
-
Colorimeter
-
Stability chambers (40°C/75% RH)
-
UV light cabinet
-
Glass jars with airtight lids (amber and clear)
-
HPLC-UV system
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Prepare a control batch of the cosmetic cream without this compound or stabilizers.
-
Prepare a batch of the cream with this compound at the desired concentration (e.g., 0.5% w/w).
-
Prepare additional batches of the cream with this compound and the selected stabilizers at their respective concentrations.
-
Homogenize each batch until uniform.
-
Package the creams in both clear and amber glass jars.
-
-
Storage Conditions:
-
Place samples in the stability chamber at 40°C and 75% relative humidity.
-
Place samples in the UV light cabinet under controlled light exposure.
-
Store control samples at room temperature (25°C) in the dark.
-
-
Testing Schedule:
-
Analyze the samples at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, and 12 weeks).
-
-
Analytical Procedures:
-
Physical Evaluation: Visually assess the appearance, color, and phase separation. Measure viscosity and pH.
-
Sensory Evaluation: Evaluate the odor profile compared to the initial sample.
-
Quantitative Analysis (HPLC-UV):
-
Sample Extraction: Accurately weigh a portion of the cream and extract with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of approximately 220 nm and 336 nm.[10]
-
Quantification: Use a calibration curve prepared with standards of this compound.
-
-
-
-
Data Analysis:
-
Tabulate the results for each parameter at each time point.
-
Plot the percentage of remaining this compound versus time for each storage condition.
-
Analyze the changes in physical and sensory properties.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for discoloration issues.
References
- 1. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 2. onesearch.uark.edu [onesearch.uark.edu]
- 3. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 4. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 7149-26-0 [thegoodscentscompany.com]
- 6. Encapsulation of isohexenylnaphthazarins in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iltusa.com [iltusa.com]
- 8. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity and mode of action of terpene this compound against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. certifiedcosmetics.com [certifiedcosmetics.com]
- 14. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Strategies to Prevent Linalyl Anthranilate Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the storage and handling of linalyl anthranilate. This compound, a key component in fragrance and flavor formulations, is susceptible to degradation by light and air, which can compromise its aromatic profile and chemical integrity.[1] This guide offers strategies and detailed experimental protocols to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is developing a yellowish tint and a change in aroma. What could be the cause?
A1: This is a common sign of degradation. This compound is sensitive to both light and air (oxygen).[1] Exposure to UV light can initiate photodegradation, while oxygen can lead to oxidation of the molecule. These reactions can alter the chemical structure, leading to discoloration and the formation of off-notes in the fragrance.
Q2: What are the primary degradation products of this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of its constituent parts (linalool and an anthranilate ester), the primary degradation products are likely to be linalool (B1675412), anthranilic acid, and various oxidation products of the linalyl moiety. The ester bond can hydrolyze, particularly in the presence of acidic or basic conditions, to form linalool and anthranilic acid. The linalyl group, with its double bonds, is susceptible to oxidation, which can lead to the formation of epoxides and other oxygenated derivatives.
Q3: How can I prevent the degradation of this compound in my formulations?
A3: To minimize degradation, it is crucial to protect this compound from light and air. This can be achieved by:
-
Using opaque or amber-colored containers: This will block UV and visible light, thereby preventing photodegradation.
-
Inert gas blanketing: Purging the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
-
Adding stabilizers: Incorporating antioxidants and UV absorbers into your formulation can effectively inhibit degradation pathways.
Q4: What types of antioxidants are effective for stabilizing this compound?
A4: Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used in the fragrance industry to prevent oxidation. Natural antioxidants like tocopherols (B72186) (Vitamin E) and rosemary extract can also be effective.[2] The choice of antioxidant may depend on the formulation's intended application and regulatory requirements.
Q5: What are UV absorbers and how do they protect this compound?
A5: UV absorbers are compounds that absorb harmful UV radiation and dissipate it as harmless heat, thus protecting light-sensitive ingredients like this compound from photodegradation.[3][4] Commonly used UV absorbers in cosmetic and fragrance applications include benzophenones (e.g., Benzophenone-3, also known as Oxybenzone) and octocrylene.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Photodegradation or Oxidation | 1. Verify that the product is stored in a light-proof container. 2. Check if the container was properly sealed to prevent air exposure. 3. Consider adding a UV absorber and/or an antioxidant to the formulation. |
| Change in Odor (Off-notes, weakening of floral scent) | Oxidation of the linalyl moiety or hydrolysis of the ester. | 1. Purge storage containers with an inert gas before sealing. 2. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products. 3. Incorporate an appropriate antioxidant to prevent oxidative degradation. |
| Precipitation in Solution | Formation of insoluble degradation products. | 1. Filter the solution to remove the precipitate. 2. Analyze the precipitate and the filtrate to identify the chemical changes. 3. Reformulate with stabilizers to prevent the formation of these products. |
Quantitative Data Summary
The following tables summarize the typical performance of common stabilizers. Please note that the optimal concentration and efficacy can vary depending on the specific formulation and storage conditions. This data is based on general use in the fragrance industry and may require optimization for your specific application.
Table 1: Efficacy of Common Antioxidants
| Antioxidant | Typical Concentration Range (% w/w) | Expected Reduction in Oxidation Rate |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | High |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1 | High |
| Tocopherol (Vitamin E) | 0.1 - 0.5 | Moderate to High |
| Rosemary Extract | 0.1 - 1.0 | Moderate |
Table 2: Efficacy of Common UV Absorbers
| UV Absorber | Typical Concentration Range (% w/w) | UV Wavelength Range of Max. Absorption (nm) |
| Benzophenone-3 (Oxybenzone) | 0.1 - 0.5 | 270-350 |
| Octocrylene | 1 - 10 | 280-320 |
| Avobenzone | 1 - 3 | 320-400 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[5][6][7]
1. Materials:
- This compound (high purity)
- Solvent (e.g., Ethanol, Isopropanol)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (B78521) (0.1 M)
- Hydrogen peroxide (3%)
- UV light chamber (with controlled wavelength and intensity)
- Oven (for thermal stress)
- HPLC-UV or GC-MS system
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours, protected from light.
- Photodegradation: Expose the stock solution to a controlled UV light source (e.g., 254 nm and 365 nm) for a defined period (e.g., 8, 16, 24 hours). A control sample should be kept in the dark.
- Thermal Degradation: Place the stock solution in an oven at a controlled temperature (e.g., 60°C) for a defined period.
- Analysis: Analyze all stressed samples and a control sample (stored at room temperature in the dark) using a validated HPLC-UV or GC-MS method to quantify the remaining this compound and identify degradation products.
Protocol 2: Evaluation of Stabilizer Efficacy
This protocol is designed to evaluate the effectiveness of different antioxidants and UV absorbers in preventing the degradation of this compound.
1. Materials:
- This compound solution (as prepared in Protocol 1)
- Selected antioxidants (e.g., BHT, Vitamin E) at various concentrations
- Selected UV absorbers (e.g., Benzophenone-3) at various concentrations
- Stress-inducing equipment (UV chamber, oven)
- Analytical instrumentation (HPLC-UV or GC-MS)
2. Procedure:
- Sample Preparation: Prepare a series of this compound solutions. To each, add a specific stabilizer at a predetermined concentration (e.g., 0.05%, 0.1%, 0.5% w/w). Include a control sample with no stabilizer.
- Stress Application: Subject the prepared samples to the desired stress condition (e.g., UV exposure or oxidative stress as described in Protocol 1).
- Analysis: At regular intervals, withdraw aliquots from each sample and the control. Quantify the concentration of this compound using a validated analytical method.
- Data Evaluation: Compare the degradation rate of this compound in the stabilized samples to the control sample to determine the efficacy of each stabilizer.
Visualizations
Caption: Logical relationship between degradation factors and prevention strategies for this compound.
Caption: Workflow for evaluating the efficacy of stabilizers for this compound.
References
- 1. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. btsa.com [btsa.com]
- 3. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Identifying and minimizing by-products in linalyl anthranilate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of linalyl anthranilate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the molar ratio of linalool (B1675412) to anthranilic acid or isatoic anhydride (B1165640) is optimized. A slight excess of the acylating agent may be beneficial. - Verify the activity of the catalyst. If using an acid catalyst, ensure it has not degraded. - Extend the reaction time or moderately increase the reaction temperature, while monitoring for by-product formation. |
| Sub-optimal Reaction Conditions | - Optimize the reaction temperature. High temperatures can lead to the degradation of linalool, while low temperatures may result in a slow reaction rate.[1] - Select an appropriate solvent. The choice of solvent can influence reaction kinetics and selectivity. |
| Degradation of Linalool | - Linalool is a tertiary allylic alcohol and can be unstable, especially under acidic conditions, leading to isomerization or dehydration.[1][2] Consider using milder reaction conditions or a different catalyst. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Isomerization of Linalool | - Linalool can isomerize to form geraniol, nerol, and α-terpineol, especially under acidic conditions or at elevated temperatures. These isomers can then react to form their corresponding anthranilate esters.[1] - To minimize isomerization, consider using a non-acidic or milder catalyst system.[1] - Control the reaction temperature, as lower temperatures can disfavor isomerization.[1] |
| Dehydration of Linalool | - The elimination of a water molecule from linalool can lead to the formation of terpene hydrocarbons like myrcene (B1677589) and ocimene. This is more prevalent at higher temperatures and with strong acid catalysts.[1] - Employ milder reaction temperatures and catalysts to reduce dehydration. |
| Unreacted Starting Materials | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. - Purify the final product using techniques such as column chromatography or vacuum distillation to remove unreacted linalool and anthranilate sources. |
| Formation of Other By-products | - In reactions using acetic anhydride, acetic acid is formed as a by-product, which can act as an acid catalyst for side reactions.[2][3] Consider methods to remove acetic acid as it is formed, such as azeotropic distillation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound synthesis?
The most common by-products arise from the isomerization of the linalool starting material under acidic or thermal stress. These include geraniol, nerol, and α-terpineol. These terpene alcohols can subsequently react with the anthranilate source to form their corresponding esters (geranyl anthranilate and neryl anthranilate), which are isomers of the desired product. Dehydration of linalool can also lead to the formation of terpene hydrocarbons such as myrcene and ocimene.[1]
Q2: How can I detect the presence of these by-products?
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying by-products. The different isomers will have distinct retention times and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for structural elucidation of the main product and any significant impurities.
Q3: What are the key reaction parameters to control to minimize by-product formation?
The key parameters to control are:
-
Catalyst Choice: Strong acids tend to promote isomerization and dehydration of linalool. Milder acids or non-acidic catalysts can significantly improve selectivity.[1]
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions. Maintaining the lowest effective temperature is crucial.[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased by-product formation.
Q4: Can enzymatic synthesis be used to improve the purity of this compound?
Yes, enzymatic synthesis using lipases can be an excellent alternative. Enzymes often provide high selectivity under mild reaction conditions (e.g., neutral pH and lower temperatures), which can significantly reduce the formation of isomerization and dehydration by-products.[1]
Data Presentation
Table 1: Impact of Catalyst on Linalyl Acetate Synthesis (as a model for Linalyl Ester Synthesis)
| Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Linalool Conversion (%) | Linalyl Acetate Selectivity (%) | Reference |
| Methyl modified melamine | 70-90 | 4-7 | >95 | High | [4] |
| 4-Dimethylaminopyridine (DMAP) | Room Temperature | Not Specified | High | High | [4] |
| Sulfuric Acid | Not Specified | Not Specified | High | Lower (due to isomerization) | [1] |
Note: This table is illustrative and based on the synthesis of a similar linalyl ester, linalyl acetate. The trends are expected to be similar for this compound synthesis.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Esterification
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a stirrer and a condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent.
-
Addition of Linalool: Add linalool (1 to 1.2 equivalents) to the reaction mixture.
-
Catalyst Addition: Introduce the chosen catalyst (e.g., a mild acid catalyst) in the appropriate amount.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary. Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution) and then with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain pure this compound.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
GC-MS Instrument Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5 MS) is typically used for terpene analysis.[5]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).[5]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis: Identify this compound and by-products by comparing their retention times and mass spectra to reference standards or spectral libraries (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis and analysis.
Caption: Troubleshooting logic for identifying sources of impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. US3661978A - Process for esterification of tertiary terpenic alcohols - Google Patents [patents.google.com]
- 3. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,6-Octadien-3-ol, 3,7-dimethyl-, 2-aminobenzoate [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Linalyl Anthranilate in Plant Extracts: Addressing a History of Misidentification
For researchers, scientists, and drug development professionals, the accurate identification of chemical constituents in plant extracts is paramount. This guide provides a comparative analysis of analytical methodologies for the validation of linalyl anthranilate, with a critical focus on addressing prevalent misidentifications in scientific literature.
Recent studies have revealed that numerous reports of this compound in plant extracts are likely erroneous. These misidentifications often stem from the incorrect interpretation of Gas Chromatography-Mass Spectrometry (GC-MS) data, where linalyl acetate (B1210297) has been mistaken for this compound. This guide will delve into the appropriate analytical techniques and protocols to definitively distinguish between these and other related esters, ensuring the integrity of research findings.
The Challenge of Misidentification
This compound has been previously reported as a component in various essential oils and plant extracts. However, inconsistencies in the reported retention behavior of this compound prompted further investigation. A comprehensive review and experimental analysis, involving the synthesis of this compound and its characterization by Nuclear Magnetic Resonance (NMR) and GC-MS, have established that there is no credible evidence of its natural occurrence in any plant samples to date.[1][2][3]
The primary source of this widespread misidentification appears to be an erroneous spectrum in older versions of the NIST (National Institute of Standards and Technology) mass spectra database, leading to the misidentification of linalyl acetate as this compound.[1][2] The experimentally determined linear retention index for this compound on a semi-nonpolar GC column is approximately 2051, whereas the misidentified peaks in the literature typically appear in the 1000–1400 retention index range, which is consistent with the retention index of linalyl acetate.[1][2][3]
Comparative Analysis of Analytical Techniques
The accurate identification and quantification of esters like this compound and linalyl acetate in complex plant extracts require robust analytical methods. The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle | Advantages | Disadvantages | Application to this compound/Acetate Identification |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High resolution and sensitivity for volatile compounds. Provides structural information through mass fragmentation patterns. Extensive libraries for compound identification. | Potential for misidentification based on library matches alone. Thermal degradation of labile compounds. | The primary method used in the misidentification of this compound. Accurate identification requires careful comparison of retention indices with authentic standards.[1][2][4] |
| HPLC | Separates compounds based on their affinity to a stationary phase and solubility in a mobile phase. | Suitable for a wide range of compounds, including non-volatile and thermolabile ones. Various detectors (UV, MS) can be used for quantification and identification. | Lower resolution for volatile compounds compared to GC. Can be more complex to develop methods for complex mixtures. | A viable alternative for the analysis of esters, especially when coupled with a mass spectrometer. Can be used to confirm the presence or absence of this compound without the ambiguity of GC retention indices alone.[5][6][7] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. Can identify and quantify compounds in a complex mixture without the need for chromatographic separation.[8][9] | Lower sensitivity compared to GC-MS and HPLC. Requires higher concentrations of the analyte. Complex spectra for mixtures. | The definitive method for authenticating the structure of synthesized this compound, which was then used to determine its correct GC retention index.[1][2] Can be used to analyze extracts for the presence of specific compounds if they are in sufficient concentration.[8] |
Experimental Protocols
A variety of methods can be employed for the extraction of phytochemicals from plant materials. The choice of method depends on the nature of the plant material and the target compounds.[10]
-
Hydrodistillation: A common method for extracting essential oils from aromatic plants.[11][12]
-
Solvent Extraction (Maceration, Soxhlet): Suitable for a broader range of compounds. Common solvents include methanol, ethanol, and hexane.[10][11][13]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, offering a "green" alternative with high selectivity.[11]
-
Microwave-Assisted Extraction (MAE): A more rapid extraction method that utilizes microwave energy to heat the solvent and plant material.[6][13]
General Protocol for Solvent Extraction:
-
Dry and grind the plant material to a fine powder.
-
Suspend the powder in a suitable solvent (e.g., methanol, ethanol).
-
Agitate the mixture for a specified period (e.g., 24 hours) at a controlled temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the extract using a rotary evaporator.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Identification
-
Instrumentation: Agilent 8890 GC coupled with an Agilent 5977C GC/MSD system or similar.[4]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% diphenyl–95% polydimethylsiloxane (B3030410) column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: 3°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Identification: Compound identification is based on a comparison of their mass spectra with those in the NIST library and, crucially, a comparison of their linear retention indices (LRI) with those of authentic standards.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
-
Instrumentation: HPLC system with a UV or MS detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45, v/v) with a modifier like phosphoric acid or formic acid for MS compatibility.[5][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a wavelength of 210 nm, 220 nm, 248 nm, or 336 nm.[14][15]
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) for Structural Authentication
-
Instrumentation: Bruker Avance III spectrometer (400 MHz or higher).[8]
-
Sample Preparation: Dissolve the purified compound or concentrated extract in a deuterated solvent (e.g., DMSO-d6).[8]
-
Analysis: Acquire 1H and 13C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.
-
Authentication of this compound: The synthesized this compound can be authenticated by comparing its NMR data with literature values.[1]
Data Presentation
Table 1: GC Retention Indices (LRI) on a Semi-Nonpolar Column (5% diphenyl–95% polydimethylsiloxane)
| Compound | Reported LRI in Literature (Misidentified) | Experimentally Determined LRI of Authentic Standard |
| This compound | ~1000–1400[1][2] | 2051[1][2][3] |
| Linalyl Acetate | Not applicable | ~1255[2] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]
- 4. agilent.com [agilent.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
A Comparative GC-MS Analysis of Linalyl Anthranilate and Linalyl Acetate: A Guide for Researchers
For Immediate Release
This guide presents a comprehensive comparative analysis of two common fragrance compounds, linalyl anthranilate and linalyl acetate (B1210297), with a focus on their characterization by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who utilize GC-MS for the identification and quantification of volatile and semi-volatile organic compounds. The information provided herein is supported by experimental data from peer-reviewed scientific literature.
A critical consideration in the analysis of these compounds is the historical misidentification of this compound in scientific literature. Many past reports identifying this compound in natural samples by GC-MS are likely instances of misidentifying linalyl acetate. This was often due to an erroneous mass spectrum present in older versions of the NIST mass spectral database[1]. Recent research involving the synthesis and characterization of authentic this compound has clarified its correct retention behavior, which is significantly different from that of linalyl acetate[1]. This guide incorporates these crucial findings to provide an accurate comparison.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and linalyl acetate is provided in the table below. These properties influence their chromatographic behavior and mass spectral characteristics.
| Property | This compound | Linalyl Acetate |
| Molecular Formula | C₁₇H₂₃NO₂ | C₁₂H₂₀O₂ |
| Molecular Weight | 273.37 g/mol [2] | 196.29 g/mol |
| Appearance | Yellow-orange liquid | Colorless liquid |
| Boiling Point | ~370 °C at 760 mmHg[3] | ~220 °C at 760 mmHg |
| Odor Profile | Floral (gardenia-like) with citrus and woody undertones[2] | Floral, sweet, and citric with minty notes[4] |
GC-MS Data Comparison
The following table summarizes the key GC-MS analytical parameters for the two compounds. The significant difference in their retention indices is a primary tool for their differentiation.
| Parameter | This compound | Linalyl Acetate |
| Linear Retention Index (semi-nonpolar column) | ~2051[1] | ~1250 - 1270 |
| Key Mass Fragments (m/z) | 137, 119, 120, 93, 77 | 93, 136, 43, 69, 80 |
Experimental Protocol: GC-MS Analysis
This section details a general experimental protocol for the GC-MS analysis of this compound and linalyl acetate. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Samples containing the analytes are diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration within the linear range of the instrument.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) may be added for accurate quantification.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A or similar.
-
Autosampler: For automated injection.
3. Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column is recommended for good separation of these compounds. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Hold: Maintain 240 °C for 10 minutes.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 40-400 amu.
-
Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
5. Data Analysis:
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic reference standards and/or spectral libraries (e.g., NIST).
-
Quantification: The concentration of each analyte is determined by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.
Visualizing the Analysis
The following diagrams illustrate the experimental workflow and the logical process for a comparative analysis.
Caption: A flowchart illustrating the GC-MS experimental workflow.
Caption: A decision tree for the comparative identification of the analytes.
References
- 1. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]
- 2. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Differentiating Linalyl Anthranilate from its Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of products. This guide provides a comparative analysis of spectroscopic techniques for differentiating linalyl anthranilate from its common isomers, geranyl anthranilate and neryl anthranilate. By leveraging the unique electronic and vibrational properties of these molecules, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer distinct fingerprints for each isomer.
This compound, a widely used fragrance and flavor ingredient, shares its molecular formula (C₁₇H₂₃NO₂) and mass with its isomers, geranyl anthranilate and neryl anthranilate. This isomeric relationship presents a significant analytical challenge. However, their structural differences, primarily in the geometry of the terpene moiety, give rise to subtle yet measurable distinctions in their spectroscopic profiles.
Spectroscopic Data Comparison
The following tables summarize the key distinguishing spectroscopic features of this compound and its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. While all three isomers exhibit the same molecular ion peak, their fragmentation patterns and chromatographic retention times can be used for differentiation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Kovats Retention Index (non-polar column) |
| This compound | 273 | 137, 120, 119[1] | 2057, 2157[1] |
| Geranyl Anthranilate | 273 | Data not available in searched literature | Data not available in searched literature |
| Neryl Anthranilate | 273 | Data not available in searched literature | Data not available in searched literature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The distinct stereochemistry of the isomers leads to unique chemical shifts and coupling constants.
¹H NMR Chemical Shifts (ppm)
| Proton | This compound | Geranyl Anthranilate | Neryl Anthranilate |
| Aromatic Protons | ~6.5 - 8.0 | ~6.5 - 8.0 | ~6.5 - 8.0 |
| Vinylic Protons | ~5.0 - 6.0 | ~5.0 - 5.5 | ~5.0 - 5.5 |
| Methylene Protons (adjacent to oxygen) | ~4.5 | ~4.7 (d) | ~4.7 (d) |
| Methyl Protons | ~1.2 - 2.2 | ~1.6 - 2.2 | ~1.6 - 2.2 |
¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | Geranyl Anthranilate | Neryl Anthranilate |
| Carbonyl Carbon | ~167 | ~167 | ~167 |
| Aromatic Carbons | ~110 - 152 | ~110 - 152 | ~110 - 152 |
| Olefinic Carbons | ~110 - 145 | ~118 - 143 | ~118 - 143 |
| Aliphatic Carbons | ~17 - 83 | ~16 - 62 | ~16 - 62 |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. Detailed, directly comparable experimental data for all three isomers was not available in the searched literature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.
| Functional Group | This compound (cm⁻¹) | Geranyl Anthranilate (cm⁻¹) | Neryl Anthranilate (cm⁻¹) |
| N-H Stretch (amine) | ~3300 - 3500 | ~3300 - 3500 | ~3300 - 3500 |
| C-H Stretch (aromatic) | ~3000 - 3100 | ~3000 - 3100 | ~3000 - 3100 |
| C-H Stretch (aliphatic) | ~2850 - 3000 | ~2850 - 3000 | ~2850 - 3000 |
| C=O Stretch (ester) | ~1700 | ~1700 | ~1700 |
| C=C Stretch (alkene) | ~1640 | ~1670 | ~1670 |
| C-N Stretch | ~1250 | ~1250 | ~1250 |
| C-O Stretch | ~1100 - 1300 | ~1100 - 1300 | ~1100 - 1300 |
Note: Specific peak values can vary slightly depending on the sample preparation and instrument.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and comparable results. The following are generalized protocols for the spectroscopic analysis of fragrance esters.
GC-MS Analysis
Objective: To separate and identify the isomeric compounds based on their retention time and mass spectrum.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with a 5973 MSD).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1% in a suitable solvent like hexane (B92381) or ethanol).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min) to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value sufficient to include the molecular ion (e.g., 300).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns and retention times to reference data.
NMR Spectroscopy
Objective: To obtain detailed structural information for the isomers based on ¹H and ¹³C chemical shifts and coupling constants.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the peaks in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values or reference data.
FTIR Spectroscopy
Objective: To obtain the infrared spectrum of the compounds to identify functional groups and utilize the fingerprint region for isomer differentiation.
Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed onto the crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. Compare the fingerprint region (1500-400 cm⁻¹) of the different isomers to identify subtle differences in their vibrational modes.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.
Conclusion
The differentiation of this compound from its isomers, geranyl anthranilate and neryl anthranilate, requires a multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular weight, the subtle structural differences are best elucidated by a combination of GC for separation and detailed analysis of NMR and FTIR spectra. The unique spatial arrangement of atoms in each isomer results in a distinct spectroscopic "fingerprint," allowing for their unambiguous identification. For definitive characterization, it is recommended to compare experimental data against authenticated reference standards for each isomer.
References
Linalyl Anthranilate vs. Linalool: A Comparative Guide to Antimicrobial Efficacy
An objective analysis of the antimicrobial performance of linalyl anthranilate and linalool (B1675412), supported by experimental data for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the antimicrobial properties of two related terpene compounds: this compound and linalool. Both compounds, found in various aromatic plants, have demonstrated notable antimicrobial activity. This document synthesizes available experimental data to offer a clear perspective on their relative efficacy and mechanisms of action.
Quantitative Antimicrobial Efficacy
The antimicrobial activities of this compound and linalool have been evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature. These values represent the lowest concentration of the compound that inhibits visible growth and the lowest concentration that results in microbial death, respectively.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | MIC | MBC | Reference |
| Carbapenemase-producing Klebsiella pneumoniae (KPC-KP) | 2.5% (v/v), 9.2 µmol/L | Not Reported | [1] |
Table 2: Antimicrobial Efficacy of Linalool
| Microorganism | MIC | MBC | Reference |
| Pseudomonas fluorescens | 1.25 µL/mL | 2.5 µL/mL | [2][3] |
| Shewanella putrefaciens | 1.5 µg/mL | Not Reported | [4] |
| Staphylococcus aureus | 5 µg/mL | Not Reported | [4] |
| Bacillus subtilis | 4 µg/mL | Not Reported | [4] |
| Staphylococcus epidermidis | 4 µg/mL | Not Reported | [4] |
| Candida albicans | Not Reported | Not Reported | [4] |
| Trichophyton rubrum | 256–512 µg/mL | Not Reported | [4] |
| Aspergillus flavus (gaseous) | 0.571 µg/mL | Not Reported | [4] |
| Aspergillus flavus (liquid) | 1.2 µg/mL | Not Reported | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.65–211.24 µg/mL | Not Reported | [5] |
| Escherichia coli | 9.4 mg/mL | Not Reported | [6] |
| Brochothrix thermosphacta | 3 mL/L | Not Reported | [7] |
Mechanisms of Action
Both this compound and linalool exert their antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane. However, the specific molecular interactions and downstream consequences differ.
This compound: The primary mechanism of this compound against carbapenemase-producing Klebsiella pneumoniae involves the generation of reactive oxygen species (ROS).[1][8] This oxidative stress leads to lipid peroxidation, which damages the bacterial membrane.[1][8] The compromised membrane results in increased permeability, leakage of intracellular components such as nucleic acids and proteins, and ultimately, cell death.[1][8][9]
Linalool: Linalool's antimicrobial action is also centered on the cell membrane.[4][10] It causes a reduction in the membrane potential, leading to membrane damage and leakage of intracellular macromolecules like DNA, RNA, and proteins.[2][4][10][11] Furthermore, linalool has been shown to inhibit key enzymes involved in bacterial energy metabolism, such as those in the TCA cycle and glycolysis pathway, as well as ATPase and respiratory chain dehydrogenase.[2][3][10] This disruption of cellular energy production contributes to its bactericidal effect.[2][3]
Visualizing the Mechanisms and Experimental Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for linalool.
Caption: Workflow for MIC and MBC determination.
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial efficacy of a compound. The following is a generalized protocol based on the methodologies cited in the reviewed literature.[2]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Test compound (this compound or Linalool)
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Appropriate solid growth medium (e.g., Mueller-Hinton Agar)
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
1. Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the test microorganism from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound. For hydrophobic compounds like this compound and linalool, a solubilizing agent such as ethanol (B145695) or Tween 80 may be used. b. Perform serial two-fold dilutions of the stock solution in the growth medium within the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension. b. Include a positive control well (broth with bacteria, no antimicrobial agent) and a negative control well (broth only). c. Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 16-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
5. Determination of MBC: a. From the wells that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-20 µL) and plate it onto an appropriate agar medium. b. Incubate the agar plates at the optimal growth temperature for 24-48 hours. c. The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.
References
- 1. Antimicrobial activity and mode of action of terpene this compound against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Compounds in the Battle against Microorganisms—Linalool | MDPI [mdpi.com]
- 5. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Inhibition Mechanism of Linalyl Alcohol against the Spoilage Microorganism Brochothrix thermosphacta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative study of linalyl esters for flavor and fragrance
A Comparative Guide to Linalyl Esters for Flavor and Fragrance Applications
For researchers, scientists, and product development professionals in the flavor and fragrance industry, the selection of aroma chemicals is a critical decision that profoundly impacts the final product's sensory profile. Linalyl esters, derived from the naturally occurring terpene alcohol linalool, are a versatile class of compounds prized for their complex and pleasant aromas. This guide provides a comparative study of four key linalyl esters: linalyl acetate (B1210297), linalyl propionate (B1217596), linalyl butyrate (B1204436), and linalyl isovalerate, offering a detailed examination of their flavor and fragrance profiles, supported by experimental data and methodologies.
Comparative Overview of Linalyl Esters
Linalyl esters are characterized by their fruity and floral notes, with variations in their scent profiles attributed to the nature of the ester group. While all share a common linalyl core, the attached carboxylate group modifies the overall aroma, intensity, and application suitability.
Table 1: Comparative Physicochemical and Sensory Properties of Linalyl Esters
| Property | Linalyl Acetate | Linalyl Propionate | Linalyl Butyrate | Linalyl Isovalerate |
| Chemical Formula | C₁₂H₂₀O₂ | C₁₃H₂₂O₂ | C₁₄H₂₄O₂ | C₁₅H₂₆O₂ |
| Molar Mass | 196.29 g/mol | 210.32 g/mol | 224.34 g/mol [1] | 238.38 g/mol |
| Odor Profile | Sweet, floral, fruity, with notes of bergamot and pear[2] | Fresh, floral, slightly chemical, and sweet with a lavender-like character | Heavy, fruity, and sweet, with a pear-like aroma[1] | Sweet, fruity, and herbaceous |
| Flavor Profile | Sweet, acrid | Sweet, fruity, reminiscent of pear and pineapple | Reminiscent of certain types of honey upon dilution | Fruity |
| Odor Threshold | Relatively high | Data not readily available | Data not readily available | Data not readily available |
| Boiling Point | 220 °C[3] | ~226 °C (estimated) | 220-222 °C[1] | ~240 °C (estimated) |
| Flash Point | 94 °C[3] | 96 °C (estimated) | 103 °C (estimated) | 109 °C[4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in propylene (B89431) glycol; insoluble in glycerol. | Soluble in alcohol | Soluble in alcohols and oils, slightly soluble in water[1] | Soluble in alcohol and oils, insoluble in water |
| Natural Occurrence | Major component of bergamot and lavender essential oils[2][3] | Found in some essential oils | Found in lavender and lavandin oils | Found in some essential oils |
| Applications | Perfumes, cosmetics, food flavorings[5] | Modifier for linalyl acetate in perfumes | Perfumes, cosmetics, food flavorings | Fragrances, cosmetics, and limited use in flavorings |
| Stability | Prone to hydrolysis to form acetic acid over time; considered the most unstable of the common acetates | Generally more stable than linalyl acetate | Moderately stable | Generally stable under normal conditions |
Experimental Protocols
To ensure objective and reproducible comparisons of linalyl esters, standardized experimental protocols are essential. The following sections detail the methodologies for key analytical and sensory evaluations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling
GC-MS is a fundamental technique for the separation, identification, and quantification of volatile compounds in a sample.
Objective: To identify and quantify the purity of linalyl esters and to detect any impurities or degradation products.
Methodology:
-
Sample Preparation: Dilute the linalyl ester sample to a concentration of approximately 1% in a suitable solvent such as ethanol (B145695) or hexane.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer detector (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the linalyl ester peak based on its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation. Quantify the purity by calculating the peak area percentage.
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
GC-O combines the separation power of GC with the sensitivity of the human nose as a detector to identify aroma-active compounds.[6][7]
Objective: To determine the specific aroma characteristics of each eluting compound from the linalyl ester sample.
Methodology:
-
Instrumentation: A GC system with its effluent split between a mass spectrometer (or flame ionization detector) and a sniffing port.
-
GC Conditions: Same as for GC-MS analysis.
-
Olfactometry:
-
A trained sensory panelist sniffs the effluent from the sniffing port.
-
The panelist records the retention time, describes the perceived aroma using a standardized vocabulary, and rates the intensity of the aroma on a scale (e.g., a 10-point scale from 0 = no odor to 9 = very strong).
-
-
Data Analysis: Correlate the aroma descriptors and intensities with the peaks identified by the MS detector to create an aromagram, which provides a detailed profile of the aroma-active compounds.
Sensory Panel Evaluation
A trained sensory panel provides quantitative and qualitative data on the overall aroma and flavor profile of the linalyl esters.
Objective: To obtain a comprehensive sensory description and intensity rating of the linalyl esters.
Methodology:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and consistency.
-
Train the panelists on a wide range of aroma standards relevant to fruity and floral scents to develop a common descriptive language.
-
-
Sample Preparation:
-
Prepare solutions of each linalyl ester at a concentration of 1% in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).
-
Present the samples on smelling strips or in glass vials, coded with random three-digit numbers.
-
-
Evaluation Procedure:
-
Panelists evaluate the samples in a controlled environment with neutral airflow and lighting.[8]
-
For each sample, panelists rate the intensity of predefined sensory attributes (e.g., sweet, fruity, floral, citrus, herbaceous, chemical) on a labeled magnitude scale (LMS) or a 10-point intensity scale.
-
Panelists also provide free-form descriptors for any other perceived aromas.
-
A washout period with a neutral odor (e.g., smelling their own skin) is provided between samples to prevent sensory fatigue.[8]
-
-
Data Analysis:
-
Analyze the intensity ratings statistically (e.g., using ANOVA) to identify significant differences between the esters.
-
Compile the free-form descriptors to create a sensory profile for each ester.
-
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of linalyl esters.
Olfactory Signaling Pathway
The perception of odor from linalyl esters begins with the interaction of the volatile molecules with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that results in the perception of a specific scent in the brain. While the specific olfactory receptors for each linalyl ester are a subject of ongoing research, the general signaling pathway is well-established.
Caption: Generalized olfactory signal transduction pathway for linalyl esters.
Conclusion
The choice of a linalyl ester in a flavor or fragrance formulation depends on the specific sensory profile desired. Linalyl acetate offers a classic, fresh, and versatile floral-fruity character, while linalyl propionate provides a slightly more complex and chemical-floral note. Linalyl butyrate delivers a heavier, sweeter, and more distinctly fruity aroma, and linalyl isovalerate introduces an interesting herbaceous dimension to its fruity-sweet profile.
The stability of these esters is also a critical consideration, with linalyl acetate being more susceptible to degradation. A thorough understanding of their comparative properties, obtained through rigorous analytical and sensory evaluation, is paramount for the successful development of high-quality and sensorially pleasing consumer products. Further research into the specific olfactory receptors activated by these esters will provide deeper insights into the structure-activity relationships that govern our perception of their delightful aromas.
References
- 1. Linalyl butyrate | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. ScenTree - Linalyl acetate (CAS N° 115-95-7) [scentree.co]
- 4. linalyl isovalerate, 1118-27-0 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sense-lab.co.uk [sense-lab.co.uk]
A Comparative Olfactory Profile Analysis: Linalyl Anthranilate and Methyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the olfactory profiles of two closely related anthranilate esters: linalyl anthranilate and methyl anthranilate. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a comprehensive overview supported by available data and standardized experimental protocols.
Quantitative Olfactory and Physicochemical Data
The following table summarizes the key olfactory and physicochemical properties of this compound and methyl anthranilate, facilitating a direct comparison of their characteristics.
| Property | This compound | Methyl Anthranilate |
| CAS Number | 7149-26-0 | 134-20-3 |
| Molecular Formula | C₁₇H₂₃NO₂ | C₈H₉NO₂ |
| Molecular Weight | 273.37 g/mol | 151.16 g/mol |
| Odor Type | Floral, Fruity, Fresh, Sweet, Green | Fruity, Floral, Sweet, Narcotic |
| Odor Profile | Described as having a floral aroma reminiscent of gardenia, with fruity, fresh, sweet, and green notes, complemented by citrus and woody undertones.[1] | Characterized by a powerful fruity-floral scent with distinct Concord grape notes, orange blossom, and neroli undertones, backed by a sweet, narcotic quality.[2] Also described with musky, naphthalene, and medicinal facets.[3] |
| Odor Strength | Medium | Medium |
| Odor Threshold | Data not available | 0.12 ng/L in air; 8.1 µg/L in water |
| Substantivity on Smelling Strip | Data not available | > 24 hours[2] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid[4] |
| Boiling Point | 315 °C[5] | 256 °C[4] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695).[6] | Very slightly soluble in water; Soluble in ethanol and propylene (B89431) glycol.[4] |
Experimental Protocols
To ensure objective and reproducible olfactory data, standardized experimental methodologies are crucial. Below are detailed protocols for key experiments relevant to the sensory analysis of aroma compounds like this compound and methyl anthranilate.
Gas Chromatography-Olfactometry (GC-O) Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[7]
Objective: To separate the volatile components of a sample and identify which of them contribute to the overall aroma.
Methodology:
-
Sample Preparation: Samples of this compound and methyl anthranilate are prepared by diluting them in a suitable solvent (e.g., ethanol) to an appropriate concentration for injection.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or FFAP) is used. The outlet of the column is split into two streams: one directed to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to an olfactory detection port (ODP).[8]
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of volatile compounds.
-
Transfer Line to ODP: Heated to prevent condensation of the analytes.
-
-
Olfactory Evaluation: Trained sensory panelists sniff the effluent from the ODP and record the time, duration, and a descriptor for each odor detected.
-
Data Analysis: The data from the chemical detector (retention time and peak area) is correlated with the sensory data from the panelists. Common GC-O techniques for quantifying odor potency include:
-
Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.[7]
-
Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and analyzed until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor.
-
Direct Intensity Measurement: Panelists rate the intensity of each detected odor on a predefined scale.
-
Sensory Panel Evaluation for Odor Profile
A trained sensory panel can provide detailed qualitative and quantitative descriptions of the olfactory profiles of the two compounds.
Objective: To characterize and compare the odor profiles of this compound and methyl anthranilate.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and trained on a standardized vocabulary of odor descriptors.
-
Sample Preparation and Presentation:
-
The compounds are diluted to equal perceived intensities in an appropriate solvent.
-
Samples are presented on smelling strips or in sniff bottles, coded with random three-digit numbers to prevent bias.
-
A reference standard may be provided for comparison.
-
-
Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to avoid sensory interference.
-
Evaluation Procedure:
-
Panelists are instructed to sniff the samples and evaluate their odor characteristics.
-
They then rate the intensity of various agreed-upon odor attributes (e.g., fruity, floral, sweet, green) on a labeled magnitude scale (e.g., from 0 = not perceptible to 9 = extremely strong).
-
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the perceived odor profiles of the two compounds.
Visualizing Methodologies and Pathways
Experimental Workflow for Comparative Sensory Analysis
The following diagram illustrates a typical workflow for the comparative sensory analysis of two aroma compounds.
Caption: Workflow for comparative sensory analysis.
General Olfactory Signaling Pathway
While the specific olfactory receptors for this compound and methyl anthranilate are not publicly documented, the following diagram illustrates the general signal transduction cascade initiated upon the binding of an odorant molecule to a G-protein coupled receptor in the olfactory epithelium.
Caption: General olfactory signaling pathway.
Conclusion
This compound and methyl anthranilate, while both esters of anthranilic acid, present distinct olfactory profiles. Methyl anthranilate is characterized by its potent and recognizable "Concord grape" and orange blossom aroma. In contrast, this compound offers a more complex and nuanced floral scent with prominent gardenia notes and fresh, green, citrus, and woody facets. These differences are significant for their applications in fragrance and flavor creation, where methyl anthranilate provides a strong, sweet, fruity-floral character, and this compound contributes a more sophisticated and multi-faceted floral bouquet. The choice between these two compounds will ultimately depend on the specific desired olfactory outcome in a given formulation. Further research employing direct comparative sensory analysis would be beneficial for a more granular quantification of their respective odor profiles.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perfumersworld.com [perfumersworld.com]
- 3. Methyl Anthranilate (134-20-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. From Neroli to NuGrape: Methyl Anthranilate — Nadia Berenstein [nadiaberenstein.com]
- 5. methyl anthranilate, 134-20-3 [thegoodscentscompany.com]
- 6. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Linalyl Anthranilate Quantification: HPLC-UV vs. GC-MS
For researchers, scientists, and professionals in drug development and fragrance analysis, the precise and accurate quantification of linalyl anthranilate, a significant aroma compound, is crucial for quality control, formulation development, and safety assessments. This guide provides an objective comparison of two widely used analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols and performance characteristics of each method to assist in selecting the most suitable approach for your analytical needs.
Chemical Structure of this compound
This compound is an ester formed from linalool (B1675412) and anthranilic acid. Its chemical structure is a key determinant of its physicochemical properties and chromatographic behavior.
Caption: Diagram of the this compound molecule.
Methodology and Performance Comparison
The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the need for structural confirmation. Below is a comparison of typical performance characteristics for HPLC-UV and GC-MS methods.
Note: Due to a lack of comprehensive published validation studies specifically for this compound, the quantitative performance data in the tables below are representative values for the analysis of structurally similar aromatic and terpene esters using these techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase method is typically employed.
Table 1: Performance Characteristics of a Representative HPLC-UV Method
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for the analysis of complex mixtures like essential oils and fragrances.
Table 2: Performance Characteristics of a Representative GC-MS Method
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
HPLC-UV Protocol
This protocol is a representative method for the reverse-phase HPLC analysis of this compound.[1][2]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape.[1][2] A typical mobile phase could be Acetonitrile:Water (70:30 v/v) with 0.1% phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance, for example, 220 nm.[2]
-
Injection Volume: 10-20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
GC-MS Protocol
This protocol outlines a general procedure for the GC-MS analysis of this compound.
-
Sample Preparation:
-
Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the linear range of the method.
-
If necessary, an internal standard can be added for improved quantitative accuracy.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a 5% diphenyl-95% polydimethylsiloxane (B3030410) column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3][4][5]
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification. Key ions for this compound can be monitored.
-
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the same solvent used for the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (by comparison to a reference spectrum).
-
Quantify the amount of this compound using the calibration curve.
-
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when comparing data from different studies.
Caption: A generalized workflow for the cross-validation of analytical methods.
Discussion and Recommendations
HPLC-UV is a robust, reliable, and cost-effective method for the routine quantification of this compound, especially in less complex sample matrices where the identity of the analyte is well-established. Its advantages include ease of use, high precision, and suitability for non-volatile compounds. However, its sensitivity may be lower than that of GC-MS, and it does not provide the same level of structural confirmation.
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis and for the analysis of this compound in complex matrices such as essential oils. The major advantage of GC-MS is its ability to provide a mass spectrum, which serves as a chemical fingerprint for definitive identification. This is particularly important in light of research indicating that this compound has been misidentified in some studies using GC-MS due to inconsistent retention behavior and erroneous database spectra.[3][4][5] Therefore, when using GC-MS, it is crucial to authenticate the this compound peak using a certified reference standard and to verify its retention index.[3][4][5]
The choice between HPLC-UV and GC-MS for the quantification of this compound should be guided by the specific requirements of the analysis.
-
For routine quality control of known formulations where high throughput and precision are key, HPLC-UV is a highly suitable method.
-
For the analysis of complex samples, for trace-level quantification, and when unambiguous identification is required, GC-MS is the superior technique. However, careful validation and confirmation of peak identity are paramount to avoid potential misidentification.
A thorough cross-validation of the chosen method is essential to ensure the reliability and comparability of the generated data.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Stability of Linalyl Acetate, Linalyl Propionate, and Linalyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of three common linalyl esters: linalyl acetate (B1210297), linalyl propionate (B1217596), and linalyl butyrate (B1204436). The stability of these fragrance and potential therapeutic compounds is a critical factor in determining the shelf-life, sensory profile, and efficacy of final products. This document outlines the primary degradation pathways, offers a comparative stability analysis based on chemical principles and available data, and provides a detailed experimental protocol for conducting stability studies.
Introduction to Linalyl Esters
Linalyl esters are monoterpene esters that are widely used in the fragrance, flavor, and cosmetic industries. They are prized for their pleasant floral and fruity aromas. Linalyl acetate is a major component of essential oils from lavender and bergamot.[1] Linalyl propionate and linalyl butyrate are also used to impart specific aromatic notes in various formulations. Beyond their use as fragrances, linalyl esters are also being investigated for various biological activities, making their stability a key parameter for potential pharmaceutical applications. The degradation of these esters can lead to a loss of the desired aroma, the formation of off-notes, and a decrease in biological efficacy.
Primary Degradation Pathways
Linalyl esters are susceptible to several degradation pathways, primarily hydrolysis, thermo-oxidation, and photo-oxidation.
-
Hydrolysis: This is a common degradation pathway for esters, involving the cleavage of the ester bond in the presence of water to yield linalool (B1675412) and the corresponding carboxylic acid (acetic acid, propionic acid, or butyric acid). This reaction can be catalyzed by acids or bases.
-
Thermo-oxidation: Exposure to elevated temperatures can lead to the degradation of linalyl esters. One notable pathway is the elimination of the carboxylic acid to form various terpenes, such as β-myrcene and ocimene.[2]
-
Photo-oxidation: When exposed to light in the presence of oxygen, the double bonds in the linalool moiety of the esters can react to form hydroperoxides and epoxides.[3]
Comparative Stability Analysis
While direct quantitative comparative studies are limited, an assessment of the relative stability of the three esters can be inferred from general chemical principles and available qualitative data. The primary structural difference between linalyl acetate, propionate, and butyrate is the length of the alkyl chain of the ester group. This difference can influence the ester's susceptibility to degradation, particularly hydrolysis.
| Stability Parameter | Linalyl Acetate | Linalyl Propionate | Linalyl Butyrate | Rationale |
| Hydrolytic Stability | Good | Very Good | Excellent | Increasing the length of the alkyl chain (acetate < propionate < butyrate) increases steric hindrance around the electrophilic carbonyl carbon, which can slow the rate of nucleophilic attack by water. Increased lipophilicity with longer chains may also reduce hydrolysis rates in aqueous environments. Linalyl propionate is described as having "excellent stability".[4] |
| Oxidative Stability | Moderate | Moderate | Moderate | The primary sites for thermo- and photo-oxidation are the double bonds within the common linalool backbone. As this part of the molecule is identical for all three esters, their susceptibility to oxidation is expected to be similar. |
| Overall Stability | Good | Very Good | Excellent | The primary differentiating factor is expected to be hydrolytic stability. Therefore, the overall stability is predicted to increase with the chain length of the ester group. |
Experimental Protocol for Comparative Stability Studies
The following is a detailed methodology for conducting a comparative stability study of linalyl acetate, linalyl propionate, and linalyl butyrate.
1. Materials and Reagents
-
Linalyl acetate (≥97% purity)
-
Linalyl propionate (≥97% purity)
-
Linalyl butyrate (≥97% purity)
-
Linalool (as a reference standard for degradation product analysis)
-
Solvents: Ethanol (ACS grade), Hexane (B92381) (HPLC grade)
-
Buffers: Citrate buffer (pH 4), Phosphate buffer (pH 7), Borate buffer (pH 9)
-
Deionized water
2. Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Stability chambers with controlled temperature, humidity, and light
-
pH meter
-
Vortex mixer
-
Analytical balance
-
Micropipettes
-
Autosampler vials
3. Stress Conditions
3.1. Hydrolytic Stability
-
Prepare 100 µM solutions of each linalyl ester in the pH 4, 7, and 9 buffers.
-
Dispense aliquots of each solution into sealed glass vials.
-
Incubate the vials at 25°C and 40°C.
-
At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw a sample from each condition.
-
Immediately quench the reaction by diluting the sample in a neutral organic solvent (e.g., hexane) and store at -20°C until analysis.
3.2. Thermal Stability
-
Place neat samples of each linalyl ester in sealed glass vials.
-
Store the vials in a stability chamber at 40°C and 60°C.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a sample.
-
Prepare a solution of the sample in hexane for GC-MS analysis.
3.3. Photostability
-
Prepare 100 µM solutions of each linalyl ester in ethanol.
-
Place the solutions in quartz cuvettes or other UV-transparent containers.
-
Expose the samples to a controlled light source (e.g., xenon lamp) in a photostability chamber according to ICH Q1B guidelines.
-
Wrap a set of control samples in aluminum foil to protect them from light and place them in the same chamber.
-
At specified time intervals, withdraw samples for GC-MS analysis.
4. GC-MS Analysis
-
Sample Preparation: Dilute the samples to an appropriate concentration range for the GC-MS system using hexane.
-
GC-MS Conditions (example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Quantification: Create a calibration curve for each parent linalyl ester and for linalool. Determine the concentration of the parent ester remaining and the concentration of linalool formed at each time point.
5. Data Analysis
-
Plot the percentage of the remaining parent linalyl ester against time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constants (k) and half-lives (t₁/₂) for each ester under each stress condition.
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Benchmarking Linalyl Anthranilate: A Comparative Guide to Fragrance Fixative Performance
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of linalyl anthranilate's efficacy as a fragrance fixative, benchmarked against common alternatives, supported by experimental data and detailed methodologies.
Introduction
In the intricate world of fragrance formulation, the longevity and stability of a scent are paramount. Fragrance fixatives play a crucial role in determining the evaporation rate of volatile aroma compounds, thereby extending the olfactory experience. This compound, a synthetic aromatic compound, is valued for its floral and fruity notes and its purported ability to enhance fragrance complexity and longevity.[1] This guide provides a comprehensive performance comparison of this compound against other commonly used fragrance fixatives, supported by quantitative data and detailed experimental protocols to aid researchers and professionals in the selection of optimal formulation components.
Performance Comparison of Fragrance Fixatives
The efficacy of a fragrance fixative is primarily determined by its ability to reduce the evaporation rate of more volatile fragrance components. This is often measured by substantivity (the duration a material can be detected on a substrate) and by instrumental analysis of the fragrance headspace over time. While direct comparative studies are limited, the following table summarizes available quantitative data for this compound and common alternatives.
| Fixative | Type | Substantivity (on paper) | Evaporation Rate (mg/hour) | Odor Profile |
| This compound | Synthetic | 336 hours[1] | Not available | Floral, fruity, orange blossom, gardenia |
| Ambroxan | Synthetic | > 400 hours | 0.010[2][3] | Ambery, musky, woody |
| Galaxolide | Synthetic | > 400 hours | Not available | Powdery, floral, musky |
| Benzoin Resin | Natural | ~200 hours | Not available | Balsamic, sweet, vanilla-like |
| Control (No Fixative) | N/A | N/A | 0.017[2][3] | N/A |
Note: The evaporation rate for Ambroxan was determined in a study comparing it to a control formulation without any fixative.[2][3] Data for other fixatives are from various sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols
To provide a framework for the objective evaluation of fragrance fixative performance, the following detailed methodologies for key experiments are outlined.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Longevity Analysis
This instrumental method provides a quantitative analysis of the volatile compounds present in the headspace above a fragranced sample over time, offering a precise measure of fragrance evaporation.[4][5]
Objective: To quantify the concentration of specific aroma molecules in the headspace of a fragrance formulation containing a fixative at various time intervals.
Methodology:
-
Sample Preparation:
-
Prepare identical fragrance formulations with and without the test fixative (e.g., this compound, ambroxan) at a standard concentration (e.g., 1-5%).[6]
-
Apply a precise amount (e.g., 100 µL) of each formulation to a standard substrate, such as a filter paper strip or a skin-mimicking substrate, placed within a sealed headspace vial.[5]
-
-
Incubation and Sampling:
-
GC-MS Analysis:
-
Inject the sampled headspace into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
The GC separates the volatile compounds based on their boiling points and polarity.
-
The MS identifies and quantifies each compound based on its mass spectrum.
-
-
Data Analysis:
-
Plot the concentration of key fragrance molecules against time for each formulation.
-
A slower decay in concentration over time indicates a more effective fixative.
-
Sensory Evaluation of Fragrance Longevity
Sensory panels provide data on the human perception of fragrance intensity and character over time, which is a critical aspect of fixative performance.[7][8]
Objective: To assess the perceived intensity and longevity of a fragrance as evaluated by a trained sensory panel.
Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of individuals (typically 10-20) who have been screened for their olfactory acuity.
-
Train the panelists to recognize and rate the intensity of specific fragrance notes on a standardized scale (e.g., a 10-point scale where 0 = no odor and 10 = very strong odor).
-
-
Sample Preparation and Application:
-
Prepare fragrance formulations with different fixatives as described in the GC-MS protocol.
-
Apply a standardized amount of each coded and randomized sample to individual smelling strips or the forearms of the panelists.
-
-
Evaluation Procedure:
-
Data Analysis:
-
Calculate the average intensity scores for each formulation at each time point.
-
Plot the mean intensity scores over time to generate longevity curves for each fixative.
-
Statistical analysis (e.g., ANOVA) can be used to determine significant differences in perceived longevity between the fixatives.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Olfactory Signaling Pathway.
Caption: Experimental Workflow for Fixative Evaluation.
Conclusion
References
- 1. This compound, 7149-26-0 [thegoodscentscompany.com]
- 2. umpir.ump.edu.my [umpir.ump.edu.my]
- 3. Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost [zenodo.org]
- 4. mdpi.com [mdpi.com]
- 5. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 6. leuxscent.com [leuxscent.com]
- 7. parfums-de-grasse.com [parfums-de-grasse.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. umbrex.com [umbrex.com]
- 10. sense-lab.co.uk [sense-lab.co.uk]
A Comparative Toxicological Profile of Anthranilate Esters for Researchers and Drug Development Professionals
An objective analysis of the toxicological profiles of various anthranilate esters, supported by experimental data, to inform safety assessments in research and pharmaceutical development.
Anthranilate esters are a class of aromatic compounds widely used as fragrance and flavoring agents in cosmetics, food products, and pharmaceuticals. Their structural similarity to endogenous molecules necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative assessment of the toxicity of several common anthranilate esters, presenting key experimental data in a structured format to facilitate informed decision-making by researchers, scientists, and drug development professionals.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicological data for selected anthranilate esters. These values are critical for preliminary risk assessments and for comparing the relative toxicity of these compounds.
| Toxicological Endpoint | Methyl Anthranilate | Ethyl Anthranilate | Linalyl Anthranilate | Cinnamyl Anthranilate | Methyl N-methylanthranilate |
| Acute Oral LD50 (rat) | 2910 mg/kg bw[1][2] | Not explicitly found, but considered of low acute toxicity[3] | Not found | Not found | Not found |
| Acute Oral LD50 (mouse) | 3900 mg/kg bw[3] | Not found | Not found | Increased lung tumors at 2.14-2.69 tumors/mouse (p < 0.05)[4] | Not found |
| NOAEL (Repeated Dose) | 150 mg/kg bw/day (rat)[3][5] | 75 mg/kg/day (read-across from anthranilic acid)[6] | 200 mg/kg/day (read-across from linalool)[7] | Not found | ~20 mg/kg bw/day (rat)[8] |
| Genotoxicity | Not genotoxic[3] | Not genotoxic[6] | Not expected to be genotoxic[7] | No evidence of mutagenicity in Salmonella typhimurium[4] | Not mutagenic[8] |
| Carcinogenicity | Not carcinogenic in rats and mice (anthranilic acid)[5] | No evidence of carcinogenicity (anthranilic acid)[7] | No evidence of carcinogenicity (anthranilic acid)[7] | Increased incidence of liver neoplasms in male mice[4] | Not found |
| Skin Sensitization | Not a sensitization concern[6] | Not a sensitization concern[6] | Not a sensitization concern[7] | Not found | Not a contact allergen[8] |
| Phototoxicity | Not found | Not considered to present a concern[6] | Not found | Not found | Phototoxic potential established[8][9] |
Experimental Methodologies
The toxicological data presented in this guide are derived from standardized experimental protocols. Below are detailed descriptions of the key assays cited.
Acute Oral Toxicity (LD50)
The acute oral toxicity, expressed as the LD50 (Lethal Dose, 50%), is the single dose of a substance that is expected to cause death in 50% of a test animal population when administered orally.
-
Test Species: Typically rats or mice.
-
Administration: The test substance is administered by gavage in a single dose.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the probit method.
Repeated Dose Toxicity (90-Day Study)
This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period.
-
Test Species: Commonly rats.
-
Administration: The test substance is administered daily in the diet or by gavage for 90 days.
-
Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.
-
Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
-
Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.
Genotoxicity Assays
These assays are designed to detect the potential of a substance to cause genetic damage.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies.
-
In Vivo Micronucleus Assay: This assay assesses chromosomal damage. Test animals, typically rodents, are exposed to the test substance. Bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Carcinogenicity Bioassay
These long-term studies are conducted to evaluate the carcinogenic potential of a substance.
-
Test Species: Typically rats and mice.
-
Administration: The test substance is administered in the diet for the lifetime of the animal (usually 2 years).
-
Observation: Animals are monitored for clinical signs and the development of tumors.
-
Endpoint: A complete histopathological examination of all tissues is performed to determine the incidence and type of tumors.
Visualizing Toxicological Assessment and Pathways
To further clarify the processes and potential mechanisms involved in the toxicological assessment of anthranilate esters, the following diagrams are provided.
Conclusion
The available toxicological data indicate that most anthranilate esters, such as methyl and ethyl anthranilate, exhibit low acute toxicity and are not genotoxic. Their safety is further supported by the fact that they are readily hydrolyzed to anthranilic acid and the corresponding alcohol, both of which are considered to have low toxicity. However, some esters, like cinnamyl anthranilate, have shown carcinogenic potential in animal studies, highlighting the importance of evaluating each ester individually. Methyl N-methylanthranilate has a demonstrated phototoxic potential. This comparative guide serves as a valuable resource for researchers and drug development professionals in making preliminary safety assessments and guiding further toxicological testing of products containing anthranilate esters.
References
- 1. Page loading... [wap.guidechem.com]
- 2. foreverest.net [foreverest.net]
- 3. inchem.org [inchem.org]
- 4. Cinnamyl anthranilate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 478. Methyl anthranilate (WHO Food Additives Series 14) [inchem.org]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
A Comparative Analysis of Linalyl Anthranilate and Other Natural Antimicrobials
An Objective Guide for Researchers in Drug Development
In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, natural compounds have emerged as a promising area of research. Among these, linalyl anthranilate, a terpene ester found in plants like lavender and thyme, has demonstrated notable antimicrobial properties.[1] This guide provides a comparative analysis of the efficacy of this compound against other well-established natural antimicrobials, namely carvacrol, thymol, eugenol, and cinnamaldehyde. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of new therapeutic agents.
Quantitative Efficacy: A Comparative Overview
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and other selected natural antimicrobials against various microorganisms. It is important to note the variability in tested organisms and experimental conditions across different studies.
| Compound | Microorganism | MIC Value | Reference |
| This compound | Klebsiella pneumoniae (Carbapenemase-producing) | 2.5% (v/v) | [2][3][4][5][6] |
| Carvacrol | Gram-positive bacteria | 0.03 - 0.125 mg/mL | [7] |
| Gram-negative bacteria | 0.06 - 0.25 mg/mL | [7] | |
| Candida spp. | 125 - 500 µg/mL | [8] | |
| Escherichia coli | 125 µg/mL | [3] | |
| Staphylococcus aureus | 125 µg/mL | [3] | |
| Thymol | Gram-positive bacteria | 0.25 - 1.0 mg/mL | [7] |
| Gram-negative bacteria | 0.25 - 0.5 mg/mL | [7] | |
| Escherichia coli | 125 µg/mL | [3] | |
| Staphylococcus aureus | 250 µg/mL | [3] | |
| Acinetobacter baumannii | 125 µg/mL | [9] | |
| Salmonella typhimurium | 125 µg/mL | [9] | |
| Eugenol | Gram-positive bacteria | 0.25 - 0.75 mg/mL | [7] |
| Gram-negative bacteria | 0.06 - 0.5 mg/mL | [7] | |
| Candida tropicalis | 400 - 800 µg/mL | [10] | |
| Candida krusei | 200 - 400 µg/mL | [10] | |
| Klebsiella pneumoniae (Carbapenem-resistant) | 0.2 mg/mL | [10] | |
| Cinnamaldehyde | Gram-negative bacteria | 100 - 400 µg/mL | [11] |
| Gram-positive bacteria | 800 - 1750 µg/mL | [11] | |
| Escherichia coli | 780 µg/mL | [12] | |
| Candida albicans | ≥ 200 µg/mL |
Mechanisms of Antimicrobial Action
Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. This compound and the other compared natural compounds primarily exert their antimicrobial effects by disrupting the bacterial cell membrane and inducing cellular stress.
This compound: This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS).[2][3][4][5][6][13] This leads to lipid peroxidation and subsequent damage to the bacterial membrane, resulting in the leakage of intracellular components and ultimately, cell death.[2][4][5][6][13]
References
- 1. Antimicrobial activity and mode of action of terpene this compound against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Antimicrobial activity and mode of action of terpene this compound against carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openbiologicalsciencesjournal.com [openbiologicalsciencesjournal.com]
A Comparative Sensory Analysis of Linalyl Anthranilate in Food Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory properties of linalyl anthranilate and its potential alternatives in food products, supported by established sensory evaluation methodologies.
This compound is a flavoring ingredient recognized for its characteristic floral and fruity notes, making it a valuable component in the flavorist's palette.[1][2] Its sensory profile is often described as having aspects of orange blossom, gardenia, and citrus, with woody and terpenic undertones.[1] This aromatic compound is utilized in a variety of food applications, particularly in beverages and confectionery, to impart these complex floral and fruity characteristics.
Performance Comparison: this compound vs. Methyl Anthranilate
To provide a clear comparison, this guide focuses on methyl anthranilate as a viable alternative to this compound. Methyl anthranilate is another widely used flavoring agent known for its distinct grape-like and floral aroma.[3][4][5] The choice of methyl anthranilate as a comparator is based on its similar anthranilate chemical functional group and its frequent application in products where a floral-fruity character is desired.
| Sensory Attribute | This compound | Methyl Anthranilate |
| Primary Aroma | Floral (Orange Blossom, Gardenia)[1] | Fruity (Concord Grape)[4][5] |
| Secondary Aroma | Fruity (Citrus, Mandarin)[1] | Floral (Neroli, Jasmine)[3] |
| Taste Profile | Floral, Terpenic, Citrus, Petitgrain[1] | Sweet, Grape-like |
| Undertones | Woody, Herbal[1] | Musty (at high concentrations) |
| Applications | Beverages, Hard Candy, Fruit Ices | Beverages (Grape Soda), Candy, Chewing Gum[3][5] |
Experimental Protocols for Sensory Evaluation
To objectively compare the sensory performance of this compound and its alternatives, a trained sensory panel employing Quantitative Descriptive Analysis (QDA) is the recommended methodology.[6][7][8][9] A discrimination test, such as the Triangle Test, can be used as a preliminary step to determine if a perceivable difference exists between the two compounds at a given concentration in a specific food matrix.
Triangle Test Protocol
Objective: To determine if a sensory difference is perceptible between two product formulations (e.g., a beverage containing this compound versus one containing methyl anthranilate).
Materials:
-
Base product (e.g., unflavored carbonated beverage, sugar solution).
-
This compound solution at a predetermined concentration.
-
Methyl anthranilate solution at a predetermined concentration.
-
Identical, odor-free sample cups, coded with random three-digit numbers.
-
Palate cleansers (e.g., unsalted crackers, filtered water).
Procedure:
-
Sample Preparation: Prepare two batches of the base product, one with this compound (Sample A) and one with methyl anthranilate (Sample B).
-
Panelist Presentation: Each panelist is presented with three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B). The order of presentation is randomized for each panelist.
-
Evaluation: Panelists are instructed to taste each sample from left to right and identify the "odd" or "different" sample.
-
Data Analysis: The number of correct identifications is tallied. Statistical analysis (using a binomial or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).
Quantitative Descriptive Analysis (QDA) Protocol
Objective: To identify and quantify the specific sensory attributes of this compound and its alternatives in a food product.
Phases:
Phase I: Panelist Selection and Training
-
Recruitment: Recruit 10-12 individuals based on their sensory acuity, ability to verbalize sensory perceptions, and availability.
-
Training: Over several sessions, the panel leader works with the panelists to develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and mouthfeel attributes of the samples. Reference standards for each attribute are provided to calibrate the panelists.
Phase II: Product Evaluation
-
Sample Presentation: Samples containing this compound and methyl anthranilate at various concentrations in the chosen food matrix are presented to the panelists in a randomized and blind-coded manner.
-
Scoring: Each panelist independently rates the intensity of each sensory attribute for each sample on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").
-
Replication: The evaluation is repeated over multiple sessions to ensure data reliability.
Phase III: Data Analysis
-
The intensity ratings from the line scales are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of each attribute between the samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes. The results are often presented in a "spider web" or "radar" plot for easy comparison.[6]
Visualizing the Sensory Evaluation Workflow
The following diagram illustrates the logical flow of a comprehensive sensory evaluation project comparing two flavoring compounds.
Caption: Workflow for comparing the sensory profiles of two flavoring compounds.
References
- 1. This compound, 7149-26-0 [thegoodscentscompany.com]
- 2. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. From Neroli to NuGrape: Methyl Anthranilate — Nadia Berenstein [nadiaberenstein.com]
- 6. Quantitative Descriptive Analysis [sensorysociety.org]
- 7. fiveable.me [fiveable.me]
- 8. Sensory profile analysis of chocolate drinks using quantitative descriptive analysis (QDA) | E3S Web of Conferences [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
Distinguishing Natural vs. Synthetic Linalyl Anthranilate Using Isotopic Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for natural ingredients in flavors, fragrances, and pharmaceuticals has led to a parallel rise in sophisticated adulteration techniques. Distinguishing between natural and synthetic sources of chemical compounds is crucial for quality control, regulatory compliance, and ensuring product efficacy and safety. This guide provides a comprehensive comparison of natural versus synthetic linalyl anthranilate, focusing on the application of stable isotope analysis as a powerful tool for authentication.
This compound, a key component in many floral and fruity fragrances, is an ester formed from linalool (B1675412), a terpene alcohol, and anthranilic acid, an aromatic acid. While chemically identical, the isotopic signatures of natural and synthetic this compound can differ significantly based on the origin of their precursors and the manufacturing processes involved.
Isotopic Fingerprinting: The Key to Authenticity
Stable isotope ratio analysis is a robust analytical method used to determine the origin of a compound by measuring the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H). The isotopic composition of a molecule is influenced by the starting materials and the kinetic isotope effects that occur during its formation.
Natural this compound: In nature, this compound is formed through biosynthetic pathways in plants. The carbon and hydrogen isotopic ratios of the linalool and anthranilic acid precursors are determined by the plant's photosynthetic pathway (e.g., C3, C4, CAM), geographical location, and environmental conditions.
Synthetic this compound: The synthesis of this compound typically involves the esterification of linalool with anthranilic acid. The isotopic signatures of synthetic linalool and anthranilic acid are dependent on their respective starting materials, which are often derived from petrochemical sources or different biological feedstocks than those used by plants that naturally produce the compound.
Comparative Isotopic Data
While direct isotopic data for this compound is not extensively published, the isotopic ratios of its precursors, linalool and anthranilic acid, provide a strong basis for differentiation. The final isotopic signature of this compound is a composite of these precursors.
| Precursor | Source | δ¹³C (‰, V-PDB) | δ²H (‰, V-SMOW) |
| Linalool | Natural | -27.0 to -33.0 | -150 to -250 |
| Synthetic | -24.0 to -28.0 | -100 to -180 | |
| Anthranilic Acid | Natural | Typically more enriched in ¹³C than synthetic counterparts | Expected to show distinct ²H ratios based on biosynthesis |
| Synthetic | Typically more depleted in ¹³C due to petrochemical origins | Isotopic ratios will reflect the synthetic pathway |
Experimental Protocols for Isotopic Analysis
The two primary techniques for determining the isotopic ratios of volatile organic compounds like this compound are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS is a powerful technique that combines the separation capabilities of gas chromatography with the high precision of isotope ratio mass spectrometry. It allows for the determination of the bulk isotopic composition of individual compounds within a complex mixture.
Experimental Protocol for GC-IRMS Analysis of this compound:
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC analysis.
-
For complex matrices, a prior extraction step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.
-
-
Gas Chromatography (GC) Separation:
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of fragrance esters.
-
Oven Program: A temperature gradient program is used to ensure good separation of this compound from other volatile components. A typical program might start at 60°C, ramp to 250°C at a rate of 5-10°C/min, and hold for a few minutes.
-
Carrier Gas: High-purity helium is used as the carrier gas.
-
-
Combustion/Pyrolysis Interface:
-
For δ¹³C analysis, the GC effluent is passed through a combustion reactor (typically a ceramic tube packed with copper oxide) at high temperature (e.g., 950°C) to convert the organic compounds to CO₂.
-
For δ²H analysis, the effluent is passed through a pyrolysis reactor (typically a ceramic tube) at a higher temperature (e.g., 1450°C) to convert the organic compounds to H₂ gas.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
The resulting gas (CO₂ or H₂) is introduced into the ion source of the mass spectrometer.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂).
-
The relative abundances of the different isotopologues are measured with high precision.
-
-
Data Analysis:
-
The measured isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (V-PDB for carbon, V-SMOW for hydrogen).
-
The δ values of the sample are compared to those of authentic reference materials of natural and synthetic origin.
-
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)
SNIF-NMR is a unique technique that can determine the distribution of isotopes at specific positions within a molecule. This provides a more detailed isotopic fingerprint and can be particularly useful for distinguishing between different synthetic routes or botanical origins.
Experimental Protocol for ²H-SNIF-NMR Analysis of Terpenoid Esters:
-
Sample Preparation:
-
This compound must be isolated and purified from the sample matrix to a high degree (>98%). This can be achieved by preparative gas chromatography or high-performance liquid chromatography.
-
A relatively large amount of purified sample (typically tens of milligrams) is required.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium-specific probe is required.
-
Solvent: The purified sample is dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals.
-
Acquisition: A quantitative ²H NMR spectrum is acquired using a standard pulse sequence with a long relaxation delay to ensure full relaxation of all deuterium (B1214612) nuclei. A known reference compound with a certified deuterium content is added for quantification.
-
-
Data Analysis:
-
The area of each deuterium signal in the NMR spectrum is integrated.
-
The site-specific deuterium isotope ratios are calculated by comparing the signal intensities to that of the internal standard.
-
The resulting site-specific isotopic profile is compared to reference data from authentic natural and synthetic samples.
-
Visualization of the Authentication Workflow
Caption: Experimental workflow for distinguishing natural vs. synthetic this compound.
Conclusion
Isotopic analysis, through GC-IRMS and SNIF-NMR, provides a robust and scientifically sound methodology for distinguishing between natural and synthetic this compound. By establishing a comprehensive database of isotopic ratios for authentic natural and synthetic reference materials, researchers, scientists, and drug development professionals can confidently verify the origin of their materials, ensuring product quality, authenticity, and regulatory compliance. The multi-dimensional data obtained from these techniques offers a powerful defense against increasingly sophisticated methods of adulteration in the flavor, fragrance, and pharmaceutical industries.
A Comparative Investigation into the Anti-inflammatory Properties of Linyl Esters
A comprehensive analysis of linalyl acetate (B1210297) and its analogs, supported by experimental data, for researchers, scientists, and drug development professionals.
The quest for novel anti-inflammatory agents has led to a growing interest in natural compounds, with linalyl esters emerging as promising candidates. This guide provides a comparative investigation of the anti-inflammatory properties of linalyl acetate, the most studied ester in this class, and offers a prospective look at other linalyl esters based on the activities of their constituent parts. This objective comparison is supported by experimental data from in vitro and in vivo studies, detailing their mechanisms of action and potential therapeutic applications.
Comparative Analysis of Anti-inflammatory Activity
Linyl acetate, a major component of essential oils from plants like lavender and clary sage, has demonstrated significant anti-inflammatory effects.[1] Its activity is often compared to its parent alcohol, linalool (B1675412), which also possesses well-documented anti-inflammatory properties.[2][3]
In vivo studies using the carrageenan-induced paw edema model in rats have shown that while both linalool and linalyl acetate can reduce inflammation, their efficacy and onset of action differ.[4][5] Linalyl acetate's effects were observed to be less pronounced and more delayed compared to linalool, suggesting it may act as a prodrug that is metabolized to the more active linalool in the body.[4][5][6]
In vitro studies have delved into the molecular mechanisms underlying these effects. Linyl acetate has been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7][8] By inhibiting these pathways, linalyl acetate can reduce the production of a wide array of pro-inflammatory mediators.[1]
Table 1: Comparison of the Anti-inflammatory Effects of Linalool and Linyl Acetate
| Compound | Model | Key Findings | Reference |
| Linalool | Carrageenan-induced paw edema (in vivo, rats) | Dose-dependent reduction in edema. At 50 mg/kg, produced a 58% inhibition of edema at 1 hour. | [9] |
| LPS-stimulated RAW 264.7 macrophages (in vitro) | Attenuated the production of TNF-α and IL-6. Blocked the phosphorylation of IκBα, p38, JNK, and ERK. | [2] | |
| LPS-stimulated BV2 microglia cells (in vitro) | Inhibited the production of TNF-α, IL-1β, NO, and PGE2 in a dose-dependent manner. | ||
| Cigarette smoke-induced lung inflammation (in vivo, mice) | Attenuated lung inflammation by inhibiting the infiltration of inflammatory cells and the production of TNF-α, IL-6, IL-1β, IL-8, and MCP-1. Suppressed NF-κB activation. | [10] | |
| Linyl Acetate | Carrageenan-induced paw edema (in vivo, rats) | Effects were less relevant and more delayed compared to equimolar doses of linalool, suggesting a pro-drug behavior. | [4][5][6] |
| LPS-stimulated HepG2 cells (in vitro) | Significantly downregulated NF-κB signaling by suppressing p65 expression and preventing IκBα degradation. Downregulated IL-6 expression. | [8] | |
| Psoriasis-like skin inflammation (in vivo, mice) | Reduced skin levels of IL-1β and TNF-α. | [1] | |
| Human mast cell line (in vitro) | Inhibited the activation of caspase-1 and NF-κB. | [1] | |
| Murine brain endothelial cells (in vitro) | Inhibited the expression of cell adhesion molecules and NF-κB activation. | [1] |
Prospective Analysis of Other Linyl Esters
While extensive experimental data on the anti-inflammatory properties of linalyl propionate (B1217596), linalyl butyrate (B1204436), and linalyl isovalerate are currently lacking in the scientific literature, a prospective analysis can be made based on the known biological activities of their corresponding short-chain fatty acid (SCFA) moieties: propionate, butyrate, and isovalerate.
Butyrate , in particular, is a well-studied SCFA with potent anti-inflammatory effects.[11][12] It is known to inhibit the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-12, while up-regulating the anti-inflammatory cytokine IL-10.[13][14] Butyrate exerts its effects, in part, by inhibiting histone deacetylases (HDACs) and suppressing NF-κB activity.[11][15] Given these properties, it is plausible that linalyl butyrate could exhibit significant anti-inflammatory activity, potentially acting as a delivery vehicle for both linalool and butyrate.
Similarly, propionate and isovalerate have also been reported to have immunomodulatory functions, suggesting that their corresponding linalyl esters may also possess anti-inflammatory potential worthy of future investigation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like linalyl esters.
In Vitro: LPS-Induced Inflammation in Macrophages (RAW 264.7)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., linalyl acetate) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, with the exception of the negative control group.
-
Incubation: The plates are incubated for a further period (e.g., 18-24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB, and MAPKs) in cell lysates are determined by Western blotting.
-
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., linalyl acetate) is administered to the animals, typically via intraperitoneal or oral routes, at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, such as carrageenan (1% solution), is administered into the right hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing the Mechanisms and Workflows
To better understand the experimental processes and the molecular pathways involved, the following diagrams are provided.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Caption: Inhibition of the NF-κB Signaling Pathway by Linyl Acetate.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of linalyl acetate, primarily through the modulation of the NF-κB and MAPK signaling pathways. While it may act as a prodrug to the more immediately potent linalool, its distinct pharmacokinetic profile could offer therapeutic advantages. The lack of direct experimental data for other linalyl esters, such as linalyl butyrate, represents a significant gap in the literature. However, the known anti-inflammatory effects of their corresponding short-chain fatty acids provide a strong rationale for their investigation as potentially valuable anti-inflammatory agents. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their full therapeutic potential.
References
- 1. Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction: can linalyl acetate prevent mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice [frontiersin.org]
- 4. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Linalool inhibits cigarette smoke-induced lung inflammation by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmc-magazine.com [nmc-magazine.com]
- 12. news-medical.net [news-medical.net]
- 13. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of sodium butyrate on human monocytes: potent inhibition of IL-12 and up-regulation of IL-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linalyl Anthranilate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of linalyl anthranilate, a fragrance and flavoring agent, to maintain a safe laboratory environment and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] When heated to decomposition, it can emit toxic fumes.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use impervious gloves, which must be inspected before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Respiratory Protection: In situations where the neat chemical is being handled and diluted, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge is recommended.[3]
-
Body Protection: Wear impervious clothing to prevent skin contact. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed disposal company. Do not dispose of this chemical into drains or the environment.[1]
Step 1: Containment of Spills
In the event of a small spill, follow these procedures:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Use an inert absorbent material, such as absorbent paper, to soak up the spilled liquid.[1][3]
-
Place the contaminated absorbent material and any contaminated clothing into a vapor-tight plastic bag.[3][4]
Step 2: Decontamination of Surfaces
-
Follow the alcohol wash with a thorough washing with a strong soap and water solution.[3][4]
-
Do not re-enter the contaminated area until a safety officer or other responsible person has verified that the area has been properly cleaned.[3][4]
Step 3: Disposal of Waste
-
Chemical Waste: Offer surplus and non-recyclable solutions of this compound to a licensed disposal company.[1] Keep the chemical in a suitable, closed container for disposal.[1]
-
Contaminated Materials: Dispose of contaminated packaging, absorbent materials, and gloves as unused product in accordance with local, state, and federal regulations.[1]
Chemical and Physical Properties of this compound
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₂ | [1] |
| Molecular Weight | 273.37 g/mol | [1][4] |
| Appearance | Yellow-orange liquid | [4][5] |
| Boiling Point | 370.00 to 371.00 °C @ 760.00 mm Hg | [4] |
| Density | 1.052-1.058 g/cm³ (at 15.5 °C) | [4][5] |
| Solubility | Insoluble in water; Soluble in ethanol | [4][5][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound | 7149-26-0 [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 6. scent.vn [scent.vn]
Safeguarding Your Research: A Comprehensive Guide to Handling Linalyl Anthranilate
Essential guidance for the safe handling, storage, and disposal of Linalyl anthranilate, ensuring the protection of laboratory personnel and the integrity of research.
This document provides immediate and essential safety protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] When heated to decomposition, it may emit toxic fumes.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Summary of Hazards Associated with this compound
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[1] | H315 |
| Eye Irritation | Causes serious eye irritation.[1] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335 |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Safety glasses with side-shields. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Hand Protection | Chemically resistant gloves. Gloves must be inspected prior to use.[1] | Follow applicable laws and good laboratory practices for disposal.[1] |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when handling the neat chemical.[3][5] | - |
| Body Protection | Laboratory coat. | - |
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE based on the handling task involving this compound.
Step-by-Step Handling and Storage Procedures
A systematic approach to handling and storage is crucial for safety.
Experimental Protocol: Safe Handling of this compound
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled.
-
-
Storage:
-
Handling:
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[6] |
| Skin Contact | Immediately wash the contaminated skin with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, consult a physician. |
| Eye Contact | Rinse cautiously with water for at least 15-20 minutes.[1][5] Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Absorb Spill: Use absorbent paper or inert absorbent material to soak up the spill.[1][5]
-
Collect Waste: Place the contaminated absorbent material and any contaminated clothing into a sealed, vapor-tight plastic bag for disposal.[3][5]
-
Decontaminate Area: Wash the contaminated surfaces with alcohol followed by a strong soap and water solution.[3][5]
-
Verification: Do not re-enter the area until a safety officer has verified that it has been properly cleaned.[5]
Disposal Plan:
-
Dispose of this compound and its containers as hazardous waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Do not allow the product to enter drains.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
Diagram 2: Safe Handling and Disposal Workflow
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Buy this compound | 7149-26-0 | >98% [smolecule.com]
- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7149-26-0 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
